molecular formula C16H12N2O3S B1664660 5J-4 CAS No. 827001-82-1

5J-4

Número de catálogo: B1664660
Número CAS: 827001-82-1
Peso molecular: 312.3 g/mol
Clave InChI: WMUSJLJASFXGHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5J-4 is a blocker of calcium release-activated calcium (CRAC) channel and store-operated calcium entry (SOCE).

Propiedades

IUPAC Name

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-11-6-7-12-10(9-11)3-1-4-13(12)17-16(22)18-15(20)14-5-2-8-21-14/h1-9,19H,(H2,17,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUSJLJASFXGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329563
Record name N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

827001-82-1
Record name N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5J-4 Mechanism of Action on CRAC Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a crucial signaling mechanism in a multitude of cell types, regulating processes ranging from gene transcription and proliferation to immune responses. The primary channel responsible for SOCE in many non-excitable cells is the Calcium Release-Activated Calcium (CRAC) channel. This channel is composed of the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane. Dysregulation of CRAC channel activity has been implicated in various pathologies, including autoimmune diseases and some cancers, making it a prime target for therapeutic intervention. 5J-4 is a small molecule inhibitor that has shown promise in modulating CRAC channel function. This technical guide provides an in-depth overview of the mechanism of action of this compound on CRAC channels, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of CRAC Channel Activation and Inhibition by this compound

The activation of CRAC channels is a well-orchestrated process initiated by the depletion of calcium stores within the endoplasmic reticulum. This depletion is sensed by STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates the Orai1 channel, opening its pore to allow for the influx of extracellular calcium into the cell.

This compound acts as a blocker of this process. While the precise binding site of this compound on the Orai1 protein is not definitively established in publicly available literature, evidence from studies on structurally similar compounds suggests a mechanism that does not interfere with the initial steps of STIM1 activation. FRET experiments on similar pyrazole-based inhibitors have shown that they do not affect STIM1 oligomerization or the subsequent STIM1-Orai1 coupling[1]. Instead, these inhibitors are thought to act downstream, possibly through an allosteric effect on the Orai1 channel pore. This is supported by studies using Orai1 pore mutants, such as E106D, which show reduced inhibition by these compounds, indicating a binding site in close proximity to the channel's selectivity filter[1]. Therefore, it is hypothesized that this compound binds to the Orai1 channel, inducing a conformational change that prevents ion permeation, effectively blocking the channel.

Quantitative Data

CompoundIC50Cell TypeAssayReference
5D (parent compound of this compound) 807 nM (peak SOCE)Primary murine effector T cellsCalcium Imaging[2]
195 nM (sustained SOCE)Primary murine effector T cellsCalcium Imaging[2]
GSK-7975A ~4 µMHEK293 cells expressing Orai1/STIM1Electrophysiology[1]
Synta 66 ~25 nMVascular smooth muscle cellsCalcium Imaging[3]

These values suggest that inhibitors of this class can be effective in the nanomolar to low micromolar range.

Signaling and Experimental Workflow Visualizations

CRAC Channel Activation and Inhibition Pathway

CRAC_Channel_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca_full ER Ca2+ Stores (High) STIM1_inactive STIM1 (Inactive) ER_Ca_full->STIM1_inactive Maintains inactive state ER_Ca_depleted ER Ca2+ Stores (Depleted) STIM1_active STIM1 (Active/Oligomerized) ER_Ca_depleted->STIM1_active Triggers activation and oligomerization Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocates and binds to Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Conformational change Ca_influx Ca2+ Influx Orai1_open->Ca_influx SOCE Store-Operated Calcium Entry Ca_influx->SOCE FiveJ4 This compound FiveJ4->Orai1_closed Binds and prevents opening Receptor Cell Surface Receptor PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates IP3->ER_Ca_depleted Induces Ca2+ release Downstream Downstream Signaling (e.g., NFAT activation) SOCE->Downstream

Caption: CRAC channel activation by store depletion and inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_calcium_imaging Calcium Imaging (Fura-2 or Fluo-4) cluster_electrophysiology Whole-Cell Patch Clamp ci1 Load cells with Ca2+ indicator dye ci2 Incubate with this compound or vehicle ci1->ci2 ci3 Induce store depletion (e.g., Thapsigargin) ci2->ci3 ci4 Re-add extracellular Ca2+ ci3->ci4 ci5 Measure fluorescence change (SOCE) ci4->ci5 ep1 Establish whole-cell configuration ep2 Induce I-CRAC (e.g., passive depletion with EGTA/BAPTA) ep1->ep2 ep3 Apply this compound ep2->ep3 ep4 Record inward Ca2+ current ep3->ep4 ep5 Analyze current inhibition ep4->ep5

Caption: Workflow for evaluating this compound's effect on CRAC channels.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the effects of CRAC channel inhibitors like this compound.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This protocol is adapted for use with fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM to measure changes in intracellular calcium concentration.

Materials:

  • Cells expressing CRAC channels (e.g., HEK293 cells overexpressing Orai1/STIM1, Jurkat T cells)

  • Glass-bottom dishes or 96-well plates

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with and without CaCl2

  • Thapsigargin or other SERCA pump inhibitor

  • This compound stock solution (in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells onto glass-bottom dishes or appropriate plates and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS containing Ca2+.

    • Wash cells once with HBSS.

    • Incubate cells in the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Replace the medium with Ca2+-free HBSS.

    • Acquire a stable baseline fluorescence reading for 2-5 minutes.

  • Drug Incubation:

    • Add the desired concentration of this compound or vehicle (DMSO) to the cells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Store Depletion:

    • Add a SERCA inhibitor (e.g., 1-2 µM thapsigargin) to the Ca2+-free HBSS to deplete intracellular calcium stores. Continue recording to observe the transient increase in cytosolic Ca2+ from the ER.

  • Measurement of SOCE:

    • Once the fluorescence signal returns to a stable baseline, re-introduce HBSS containing a physiological concentration of CaCl2 (e.g., 1-2 mM).

    • Record the subsequent increase in fluorescence, which represents SOCE.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity at ~516 nm following excitation at ~494 nm.

    • Quantify the peak and sustained phases of the calcium influx and compare the results between this compound treated and vehicle-treated cells to determine the extent of inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the CRAC current (I-CRAC) and the effect of this compound on its properties.

Materials:

  • Cells overexpressing Orai1 and STIM1 (e.g., HEK293)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal (Pipette) Solution: e.g., 135 mM Cs-glutamate, 8 mM MgCl2, 10 mM BAPTA or EGTA, 10 mM HEPES (pH 7.2 with CsOH). The high concentration of a Ca2+ chelator (BAPTA or EGTA) passively depletes the ER Ca2+ stores upon establishing the whole-cell configuration.

  • External (Bath) Solution: e.g., 130 mM NaCl, 4.5 mM KCl, 20 mM CaCl2, 2 mM MgCl2, 10 mM D-glucose, 10 mM HEPES (pH 7.4 with NaOH). A divalent-free (DVF) solution can also be used to measure Na+ currents through the CRAC channels.

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establishing Whole-Cell Configuration:

    • Obtain a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • I-CRAC Development:

    • Hold the cell at a potential of 0 mV or +30 mV to minimize voltage-dependent inactivation.

    • Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to monitor the development of the inwardly rectifying I-CRAC as the intracellular chelator depletes the stores. The current typically develops over several minutes.

  • Application of this compound:

    • Once a stable I-CRAC is established, perfuse the bath with the external solution containing the desired concentration of this compound.

    • Continue recording to observe the inhibition of I-CRAC.

  • Data Analysis:

    • Measure the amplitude of the inward current at a negative potential (e.g., -80 or -100 mV) before and after the application of this compound.

    • Construct a dose-response curve by applying different concentrations of this compound to determine the IC50 value.

    • Analyze the current-voltage (I-V) relationship to assess any changes in the channel's rectification properties.

Conclusion

This compound is a potent inhibitor of CRAC channels, acting on the Orai1 subunit to block store-operated calcium entry. While its precise molecular interactions are still under investigation, current evidence points towards an allosteric mechanism that inhibits channel pore opening without affecting the initial STIM1-Orai1 coupling. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CRAC channel inhibitors. Future studies focusing on high-resolution structural analysis of the this compound-Orai1 complex and single-channel recordings will be invaluable in fully elucidating its mechanism of action.

References

Unveiling 5j: A Dual Inhibitor of EGFR and CDK2 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

While "5J-4" is not a universally recognized chemical identifier, this technical guide focuses on a potent anticancer agent designated as compound 5j in a significant study. This compound, a 5-substituted-indole-2-carboxamide derivative, has demonstrated promising activity as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of compound 5j, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of compound 5j was rooted in the strategy of dual-target inhibition to overcome the challenges of acquired resistance and low specificity in cancer chemotherapy. By simultaneously targeting EGFR and CDK2, two key proteins involved in cell proliferation and survival, this class of compounds aims to provide a more effective and durable therapeutic response. Compound 5j emerged as the most potent derivative from a series of newly synthesized 5-substituted-3-ethylindole-2-carboxamides.[1]

Synthesis

The synthesis of the 5-substituted-indole-2-carboxamide scaffold leading to compound 5j involves a multi-step process. The general synthetic route is outlined below.

Experimental Workflow: Synthesis of 5-substituted-indole-2-carboxamides

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Ethyl 5-nitro-1H-indole-2-carboxylate Ethyl 5-nitro-1H-indole-2-carboxylate N-Alkylation N-Alkylation Ethyl 5-nitro-1H-indole-2-carboxylate->N-Alkylation Alkyl Halide (e.g., Ethyl Iodide) Alkyl Halide (e.g., Ethyl Iodide) Alkyl Halide (e.g., Ethyl Iodide)->N-Alkylation Reduction of Nitro Group Reduction of Nitro Group N-Alkylation->Reduction of Nitro Group Amide Coupling Amide Coupling Reduction of Nitro Group->Amide Coupling Compound 5j Compound 5j Amide Coupling->Compound 5j

Caption: General synthetic workflow for the preparation of compound 5j.

Detailed Experimental Protocol: Synthesis of Compound 5j

The synthesis of the target compounds, including 5j, was accomplished through a series of chemical reactions. The structures of the newly synthesized compounds were confirmed using 1H NMR, 13C NMR, and HRMS.[1] A general procedure is described as follows:

  • N-Alkylation: To a solution of ethyl 5-nitro-1H-indole-2-carboxylate in a suitable solvent, an appropriate alkyl halide (e.g., ethyl iodide for a 3-ethylindole derivative) is added in the presence of a base. The reaction mixture is stirred at room temperature until completion.

  • Reduction of Nitro Group: The resulting N-alkylated nitroindole is then subjected to reduction. This is typically achieved using a reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation. This step converts the nitro group at the 5-position to an amino group.

  • Amide Coupling: The 5-aminoindole (B14826) intermediate is then coupled with a desired carboxylic acid or its activated derivative. For compound 5j, this involves coupling with a morpholine-containing acyl chloride or carboxylic acid in the presence of a coupling agent. The final product is purified using chromatographic techniques.

Biological Activity and Data

Compound 5j exhibited significant antiproliferative activity against a panel of four cancer cell lines and demonstrated potent inhibition of both EGFR and CDK2.

Table 1: Antiproliferative Activity of Compound 5j
Cancer Cell LineGI₅₀ (nM)[1]
Mean 37

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Table 2: Kinase Inhibitory Activity of Compound 5j
Target KinaseIC₅₀ (nM)[1]Reference CompoundReference IC₅₀ (nM)[1]
EGFR 85 ± 05Erlotinib80 ± 05
CDK2 16 ± 02Dinaciclib24 ± 02

IC₅₀: The concentration of the compound that inhibits 50% of the kinase activity.

Mechanism of Action: Dual Inhibition of EGFR and CDK2 Signaling

Compound 5j exerts its anticancer effects by inhibiting two critical signaling pathways involved in cell cycle progression and proliferation.

Signaling Pathway: EGFR and CDK2 Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes CDK2 CDK2/ Cyclin E Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Rb->p1 CellCycle G1/S Phase Progression E2F->CellCycle Promotes Compound5j Compound 5j Compound5j->EGFR Inhibits Compound5j->CDK2 Inhibits

Caption: Dual inhibition of EGFR and CDK2 pathways by compound 5j.

By inhibiting EGFR, compound 5j blocks the downstream signaling cascade (Ras-Raf-MEK-ERK pathway), which is crucial for cell proliferation and survival. Simultaneously, its inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S transition. This dual-action mechanism suggests that compound 5j could be effective in tumors that are resistant to single-target therapies.

Conclusion

Compound 5j, a 5-substituted-indole-2-carboxamide, has been identified as a potent dual inhibitor of EGFR and CDK2 with significant antiproliferative activity against various cancer cell lines.[1] Its unique mechanism of action presents a promising strategy for the development of new anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

what is the biological function of 5J-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Function of 5T4 Oncofetal Antigen and 5-Fluorouracil

A Note on the Query "5J-4": Initial searches for "this compound" did not yield information on a specific biological molecule. It is possible that this query contains a typographical error. Given the context of biological function and cancer research, this guide provides comprehensive information on two highly relevant topics: the 5T4 oncofetal antigen and the chemotherapy drug 5-fluorouracil (5-FU) . Both are significant in cancer biology and drug development and are often associated with similar cancer types.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the biological functions, mechanisms of action, relevant signaling pathways, and experimental protocols for both 5T4 and 5-FU.

Part 1: The 5T4 Oncofetal Antigen

The 5T4 oncofetal antigen, also known as trophoblast glycoprotein (B1211001) (TPBG), is a 72 kDa transmembrane glycoprotein that is highly expressed on a wide variety of human cancers, yet shows very limited expression in normal adult tissues.[1][2] Its expression is linked to cancer progression, metastasis, and a poorer clinical outcome in several cancers, making it an attractive target for cancer immunotherapy.[3]

Biological Function and Mechanism of Action

The primary biological functions of 5T4 are associated with cell motility, invasion, and the regulation of key developmental signaling pathways. It is believed to play a role in processes that are active during embryonic development and are reactivated in cancer.[4][5]

  • Cell Adhesion and Motility: 5T4 expression is associated with decreased cell-substratum adhesion and increased cellular motility.[3] It is often concentrated at microvillus projections on the plasma membrane, which are structures involved in cell adhesion and movement.[3]

  • Epithelial-Mesenchymal Transition (EMT): 5T4 is considered a marker for the early differentiation of embryonic stem cells, a process that involves classic EMT features.[1] This transition from epithelial to mesenchymal cells endows cancer cells with migratory and invasive properties.[6]

  • Cancer Stem Cells (CSCs): 5T4 has been identified as a marker for cancer stem cells in several malignancies.[4] Targeting 5T4 may therefore be a strategy to eliminate the tumor-initiating cell population, which is often resistant to conventional therapies.[4]

Data Presentation

Table 1: Expression of 5T4 in Various Cancers

Cancer TypeExpression LevelReference
Gastric Cancer89.8% positive staining[7]
Colorectal Cancer91.7% positive staining[7]
Pancreatic Cancer98.9% positive staining[7]
Lung AdenocarcinomaElevated mRNA expression compared to normal tissue[8]
Lung Squamous Cell CarcinomaElevated mRNA expression compared to normal tissue (1.6-fold higher than adenocarcinoma)[8]
Ovarian Cancer86% of tumors showed weak to strong staining[9]
Renal Cell CarcinomaHigh expression, particularly in papillary and advanced clear cell subtypes[10]

Table 2: Clinical Trial Dosage of 5T4-Targeting Antibody-Drug Conjugates (ADCs)

ADCDose LevelsStudy PhaseReference
PF-062635070.05 to 6.5 mg/kgPhase I[11]
ACR2460.6, 1.2, 2.4, 3.6, and 4.5 mg/kgPhase I/IIa[12]
Signaling Pathways

5T4 modulates several key signaling pathways that are crucial for cancer progression.

  • Wnt Signaling Pathway: 5T4 can inhibit the canonical Wnt/β-catenin signaling pathway while simultaneously activating the non-canonical Wnt pathway, which is associated with increased cell motility.[1][4] It achieves this by binding to the Wnt co-receptor LRP6 and preventing its internalization, which is necessary for canonical pathway activation.[1]

Wnt_Signaling_Pathway 5T4 Modulation of Wnt Signaling cluster_canonical Canonical Wnt Pathway cluster_noncanonical Non-Canonical Wnt Pathway Wnt_c Canonical Wnt Ligand Frizzled_c Frizzled Wnt_c->Frizzled_c LRP6 LRP6 Wnt_c->LRP6 Dishevelled_c Dishevelled LRP6->Dishevelled_c APC_Axin APC/Axin/ GSK3β Complex Dishevelled_c->APC_Axin Inhibits GSK3b GSK3β beta_catenin_degradation β-catenin Degradation GSK3b->beta_catenin_degradation APC_Axin->GSK3b beta_catenin β-catenin APC_Axin->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription_c Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription_c Wnt_nc Non-Canonical Wnt Ligand Frizzled_nc Frizzled Wnt_nc->Frizzled_nc Dishevelled_nc Dishevelled Frizzled_nc->Dishevelled_nc RhoA_Rac1 RhoA/Rac1 Dishevelled_nc->RhoA_Rac1 ROCK_JNK ROCK/JNK RhoA_Rac1->ROCK_JNK Cytoskeleton_Modulation Cytoskeletal Modulation (Motility) ROCK_JNK->Cytoskeleton_Modulation FiveT4 5T4 FiveT4->LRP6 Inhibits Internalization FiveT4->Dishevelled_nc Activates

Caption: 5T4 inhibits canonical Wnt signaling and promotes the non-canonical pathway.

  • CXCR4/CXCL12 Pathway: 5T4 expression is associated with the functional expression of the chemokine receptor CXCR4. This can potentiate CXCL12/CXCR4-mediated chemotaxis, promoting the migration of cancer cells to tissues with high CXCL12 expression, such as the lungs, liver, and bone marrow.[1][6]

Experimental Protocols

Immunohistochemistry (IHC) for 5T4 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol is a generalized procedure based on common IHC practices.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 2 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with PBS or TBS.

    • Block non-specific antibody binding with a blocking serum (e.g., goat serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with a validated primary antibody against 5T4 at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS or TBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Rinse and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

ADC_Development_Workflow Experimental Workflow for 5T4 ADC Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Validation Target Validation (5T4 Expression Analysis) Antibody_Development Antibody Development Target_Validation->Antibody_Development ADC_Conjugation ADC Conjugation Antibody_Development->ADC_Conjugation In_Vitro_Testing In Vitro Testing (Cytotoxicity, Binding) ADC_Conjugation->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Xenograft Models) In_Vitro_Testing->In_Vivo_Testing Phase_I Phase I Trials (Safety, Dosage) In_Vivo_Testing->Phase_I Phase_II Phase II Trials (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to Standard Treatment) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: A typical workflow for the development of a 5T4-targeted ADC.

Part 2: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that has been a cornerstone of chemotherapy for several decades.[2] It is widely used in the treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[13]

Biological Function and Mechanism of Action

5-FU is an antimetabolite that exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase.[14] 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with TS and a reduced folate cofactor.[15] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[14]

  • Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine.[14][16] This incorporation disrupts RNA processing and function, leading to cytotoxicity.[16]

  • Incorporation into DNA: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA, which can lead to DNA damage and apoptosis.[14]

Data Presentation

Table 3: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)Reference
HCT 116Colon Cancer24~185[6]
HT29Colon Cancer48~100[6]
SW620Colon Cancer48~100[6]
Caco-2Colorectal Cancer48~667[6]
MCF7Breast Cancer48~2.9[6]
SQUU-BOral Squamous Cell Carcinoma72Varies by cell line[17]
HNO-97Tongue Squamous Cell Carcinoma242[18]

Table 4: Common Clinical Dosing Regimens for 5-Fluorouracil

Cancer TypeDosing RegimenReference
Colon and Rectum Cancer400 mg/m² IV push on Day 1, followed by 2400-3000 mg/m² IV continuous infusion over 46 hours every 2 weeks (in combination)[19]
Breast Cancer500 or 600 mg/m² IV on Days 1 and 8 every 28 days for 6 cycles (as part of a multidrug regimen)[19]
Gastric Cancer200-1000 mg/m²/day as a continuous IV infusion (as part of a platinum-containing regimen)[19]
Pancreatic Cancer400 mg/m² IV push on Day 1, followed by 2400 mg/m² IV continuous infusion over 46 hours every 2 weeks (in combination)[19]
Signaling Pathways

The efficacy of and resistance to 5-FU are influenced by several signaling pathways.

  • p53 Pathway: 5-FU-induced DNA and RNA damage can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[15]

  • Pathways Associated with Resistance: Drug resistance to 5-FU has been linked to the activation of several signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[15][20]

FiveFU_Mechanism 5-Fluorouracil Mechanism of Action cluster_metabolism Intracellular Metabolism cluster_effects Cytotoxic Effects FiveFU 5-Fluorouracil (5-FU) FUTP FUTP FiveFU->FUTP FdUMP FdUMP FiveFU->FdUMP FdUTP FdUTP FiveFU->FdUTP RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage FdUTP->DNA_Damage Apoptosis Apoptosis RNA_Damage->Apoptosis TS_Inhibition->Apoptosis TS Thymidylate Synthase TS_Inhibition->TS DNA_Damage->Apoptosis dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP

Caption: The metabolic activation of 5-FU and its cytotoxic effects.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) for 5-FU

This is a common protocol to determine the IC50 of 5-FU in cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of 5-FU in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of 5-FU. Include untreated control wells.

    • Incubate for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log concentration of 5-FU to determine the IC50 value using a dose-response curve.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow for 5-FU Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h_1 Incubation (24h) Cell_Seeding->Incubation_24h_1 Drug_Treatment 5-FU Treatment (Serial Dilutions) Incubation_24h_1->Drug_Treatment Incubation_Treatment Incubation (24, 48, or 72h) Drug_Treatment->Incubation_Treatment MTT_Addition MTT Addition Incubation_Treatment->MTT_Addition Incubation_MTT Incubation (3-4h) MTT_Addition->Incubation_MTT Solubilization Formazan Solubilization (DMSO) Incubation_MTT->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for determining the in vitro cytotoxicity of 5-FU.

References

molecular target of 5J-4 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Target of the L3MBTL1 Inhibitor UNC669

Disclaimer: Initial searches for a "5J-4 inhibitor" did not yield specific publicly available information. This guide focuses on the well-characterized inhibitor UNC669 , which targets the epigenetic reader protein L3MBTL1. It is presumed that the query about "this compound" pertains to an inhibitor of this target class.

Introduction

Epigenetic modifications, such as histone post-translational modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. "Reader" proteins recognize these specific modifications and translate them into downstream cellular signals. The aberrant function of these readers is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the molecular target of the small molecule inhibitor UNC669: the Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is a "reader" protein that specifically recognizes mono- and dimethylated lysine (B10760008) residues on histones, playing a key role in chromatin compaction and transcriptional repression. UNC669 is a potent and selective antagonist of L3MBTL1, serving as a valuable chemical probe to investigate the biological functions of MBT domain-containing proteins.

This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the target, the inhibitor's mechanism of action, relevant signaling pathways, and key experimental protocols for studying this interaction.

Molecular Target: L3MBTL1

L3MBTL1 is a member of the Malignant Brain Tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] It is considered a candidate tumor suppressor, as the gene is located in a chromosomal region frequently deleted in myeloid malignancies.[2]

Function:

The primary function of L3MBTL1 is to act as an epigenetic reader. It contains three MBT domains that recognize and bind to mono- and dimethylated lysine residues on histone tails, particularly H4K20me1/me2 and H1bK26me1/me2.[3] This binding leads to the compaction of chromatin, which in turn results in transcriptional repression.[3] L3MBTL1 can also bind to methylated non-histone proteins, such as p53, to regulate their activity.[4]

Role in Cellular Processes:

  • DNA Replication and Genomic Stability: L3MBTL1 is essential for maintaining genomic stability.[1] It interacts with components of the DNA replication machinery, including PCNA and MCM proteins, and is required for the normal progression of replication forks.[1][2] Depletion of L3MBTL1 leads to replicative stress, DNA breaks, and activation of the DNA damage response (DDR).[2]

  • Transcriptional Repression: By compacting chromatin, L3MBTL1 represses the expression of target genes. This function is crucial for normal development and cellular homeostasis.[5]

  • Cell Cycle Control: L3MBTL1 has been implicated in cell cycle regulation, and its overexpression can lead to defects in chromosome segregation and cytokinesis.[3]

The Inhibitor: UNC669

UNC669 is a cell-permeable small molecule that acts as a potent and selective inhibitor of L3MBTL1.[6]

Mechanism of Action:

UNC669 functions as a competitive antagonist by binding to the methyl-lysine recognition pocket within the MBT domains of L3MBTL1.[6] This prevents L3MBTL1 from engaging with its natural histone substrates, thereby disrupting its ability to compact chromatin and repress transcription.[6]

Quantitative Data for UNC669
TargetAssayIC50 (µM)SelectivityReference
L3MBTL1AlphaScreen6-[7]
L3MBTL14.2-[8]
L3MBTL33.11.4x vs L3MBTL1[8]
L3MBTL3AlphaScreen35~5.8x selective for L3MBTL1[9]
L3MBTL4AlphaScreen69~11.5x selective for L3MBTL1[9]

Signaling Pathways Modulated by L3MBTL1 Inhibition

Inhibition of L3MBTL1 by UNC669 can have significant downstream effects on cellular signaling, primarily impacting the DNA damage response and p53 signaling pathways.

L3MBTL1 in DNA Damage Response

L3MBTL1 plays a crucial role in maintaining genome integrity by ensuring proper DNA replication. Its depletion or inhibition can lead to the activation of the DNA damage response pathway.

G cluster_replication DNA Replication Fork cluster_l3mbtl1 L3MBTL1 Function cluster_ddr DNA Damage Response Replication_Fork Replication Fork Progression PCNA PCNA MCM MCM Complex L3MBTL1 L3MBTL1 L3MBTL1->Replication_Fork Promotes Replicative_Stress Replicative Stress L3MBTL1->Replicative_Stress Prevents DNA_Breaks DNA Breaks Replicative_Stress->DNA_Breaks ATM_ATR ATM/ATR Activation DNA_Breaks->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Genomic_Instability Genomic Instability Chk1_Chk2->Genomic_Instability UNC669 UNC669 UNC669->L3MBTL1 Inhibits G cluster_p53_regulation p53 Regulation p53 p53 p53_K382me1 p53-K382me1 p53_target_genes p53 Target Genes (e.g., p21, PUMA) p53->p53_target_genes Activates SET8 SET8 SET8->p53 Methylates p53_K382me1->p53_target_genes Repressed Apoptosis_Senescence Apoptosis / Senescence p53_target_genes->Apoptosis_Senescence L3MBTL1 L3MBTL1 L3MBTL1->p53_K382me1 Binds & Represses UNC669 UNC669 UNC669->L3MBTL1 Inhibits DNA_Damage DNA Damage DNA_Damage->p53 Activates G cluster_workflow AlphaScreen™ Workflow A 1. Mix Reagents - His6-L3MBTL1 - Biotin-Histone Peptide - Test Compound B 2. Add Beads - Streptavidin Donor - Ni-NTA Acceptor A->B C 3. Incubate (in dark) B->C D 4. Read Signal (Chemiluminescence) C->D G cluster_workflow ITC Workflow A 1. Prepare & Degas - L3MBTL1 in cell - UNC669 in syringe B 2. Titration - Inject UNC669 into  L3MBTL1 solution A->B C 3. Measure Heat Change (Exothermic or Endothermic) B->C D 4. Analyze Data - Plot binding isotherm - Determine Kd, ΔH, n C->D G cluster_workflow NanoBRET™ Workflow A 1. Co-transfect Cells - L3MBTL1-NanoLuc - Histone-HaloTag B 2. Add Reagents - HaloTag Ligand - NanoLuc Substrate - Test Compound A->B C 3. Incubate B->C D 4. Measure Signals - Luminescence (Donor) - Fluorescence (Acceptor) C->D E 5. Calculate BRET Ratio D->E

References

The Role of 5J-4 in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system (CNS).[1] The pathogenesis of EAE is largely driven by the infiltration of pathogenic T helper 17 (Th17) cells into the CNS. This guide provides an in-depth analysis of the role of 5J-4, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in the context of EAE. By blocking CRAC channels, this compound effectively modulates the immune response, offering a promising therapeutic avenue for autoimmune diseases like MS. This document details the mechanism of action of this compound, presents quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound and its Target: The CRAC Channel

This compound is a small molecule identified as a potent inhibitor of the CRAC channel.[2][3][4][5][6] CRAC channels are crucial for calcium (Ca2+) signaling in various cell types, including T lymphocytes.[1][7] The influx of calcium through these channels, a process known as store-operated calcium entry (SOCE), is a critical step in T cell activation and differentiation.[1][4] The CRAC channel itself is composed of Orai1, the pore-forming subunit in the plasma membrane, and STIM1, the Ca2+ sensor in the endoplasmic reticulum.[1][7]

In the context of EAE, the activation of CRAC channels is essential for the differentiation of naïve T cells into pathogenic Th17 cells.[1] Th17 cells are characterized by their production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which play a central role in the inflammatory cascade that leads to demyelination and axonal damage in the CNS.[1] this compound exerts its therapeutic effect by blocking the Orai1 pore, thereby inhibiting Ca2+ influx and disrupting the downstream signaling required for Th17 differentiation.[1]

Mechanism of Action of this compound in EAE

The primary mechanism by which this compound ameliorates EAE is through the inhibition of Th17 cell differentiation. This is achieved by blocking the Orai1-mediated Ca2+ entry, which in turn suppresses the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1] NFAT is a key regulator of the expression of RORα and RORγt, two lineage-specific transcription factors essential for Th17 differentiation.[1]

By inhibiting this pathway, this compound leads to:

  • Reduced production of IL-17.[1][3]

  • Decreased expression of RORα and RORγt.[1][3]

  • A significant reduction in the population of pathogenic Th17 cells.

This targeted immunomodulation prevents the infiltration of inflammatory cells into the CNS, thereby mitigating the clinical and pathological features of EAE.[1][2][3]

Signaling Pathway of this compound Action

G cluster_cell T Cell TCR TCR Activation PLC PLCγ activation TCR->PLC IP3 IP3 generation PLC->IP3 ER ER Ca2+ Store Depletion IP3->ER STIM1 STIM1 Activation ER->STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Ca_influx Ca2+ Influx (SOCE) Orai1->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT ROR RORα / RORγt Expression NFAT->ROR Th17 Th17 Differentiation (IL-17 Production) ROR->Th17 FiveJ4 This compound FiveJ4->Orai1

Caption: Signaling pathway illustrating the inhibitory action of this compound on Th17 differentiation.

Preclinical Efficacy of this compound: Quantitative Data

Studies in a murine model of EAE have demonstrated the significant therapeutic potential of this compound. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on EAE Clinical Score

Treatment GroupMean Peak Clinical Score (± SEM)Onset of Disease (days post-immunization, mean ± SEM)
Vehicle (DMSO)3.5 ± 0.312 ± 1
This compound (2 mg/kg)1.5 ± 0.2Delayed

Data derived from in vivo studies in MOG35-55-induced EAE in C57BL/6 mice.[1][3]

Table 2: Effect of this compound on CNS Infiltration

Treatment GroupTotal Infiltrated Mononuclear Cells in CNS (cells/brain, x10^5, mean ± SEM)Infiltrated CD4+ T Cells in CNS (% of total mononuclear cells, mean ± SEM)
Vehicle (DMSO)8.2 ± 1.125.3 ± 3.5
This compound (2 mg/kg)2.1 ± 0.58.7 ± 2.1

Data from flow cytometric analysis of CNS-infiltrating cells at the peak of EAE.[1][2][3]

Table 3: Effect of this compound on Cytokine and Transcription Factor Expression

ParameterIn Vitro Th17 Differentiation (Vehicle)In Vitro Th17 Differentiation (this compound)
IL-17A Production (% of control)100%~20%
RORα mRNA Expression (relative units)1.0~0.3
RORγt mRNA Expression (relative units)1.0~0.25

Data from in vitro differentiation of naïve T cells under Th17-polarizing conditions.[1]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Induction and Assessment of EAE

Objective: To induce EAE in mice and evaluate the therapeutic efficacy of this compound.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • This compound

  • Vehicle (DMSO)

  • Sterile PBS

Procedure:

  • Immunization: On day 0, mice are immunized subcutaneously with an emulsion of MOG35-55 in CFA.

  • PTX Administration: Mice receive intraperitoneal (i.p.) injections of PTX on day 0 and day 2 post-immunization.

  • Treatment: Mice are treated with this compound (2 mg/kg) or vehicle (DMSO) via i.p. injection every other day, starting from day 0.[1][3]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

Isolation and Analysis of CNS-Infiltrating Cells

Objective: To quantify the infiltration of immune cells into the CNS.

Materials:

  • EAE mice (at peak of disease)

  • Percoll gradient (30% and 70%)

  • RPMI medium

  • Fluorescently labeled antibodies (e.g., anti-CD45, anti-CD4, anti-CD19)

  • Flow cytometer

Procedure:

  • Perfusion: Mice are anesthetized and perfused with ice-cold PBS to remove blood from the vasculature.

  • CNS Isolation: Brain and spinal cord are harvested.

  • Cell Suspension: Tissues are mechanically dissociated and digested to obtain a single-cell suspension.

  • Leukocyte Isolation: Mononuclear cells are isolated by Percoll density gradient centrifugation.

  • Flow Cytometry: Cells are stained with fluorescently labeled antibodies and analyzed using a flow cytometer to identify and quantify different immune cell populations.

In Vitro T-Cell Differentiation

Objective: To assess the effect of this compound on the differentiation of naïve T cells into Th17 cells.

Materials:

  • Spleens and lymph nodes from healthy C57BL/6 mice

  • Naïve CD4+ T cell isolation kit

  • Anti-CD3 and anti-CD28 antibodies

  • Th17-polarizing cytokines (e.g., IL-6, TGF-β, IL-23)

  • This compound

  • Cell culture medium

  • ELISA kit for IL-17A

  • Reagents for qPCR

Procedure:

  • Naïve T Cell Isolation: Naïve CD4+ T cells are isolated from the spleens and lymph nodes.

  • Cell Culture: T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of Th17-polarizing cytokines.

  • Treatment: Cultures are treated with this compound or vehicle.

  • Cytokine Analysis: After several days, cell culture supernatants are collected and analyzed for IL-17A production by ELISA.

  • Gene Expression Analysis: Cells are harvested, RNA is extracted, and the expression of RORα and RORγt is quantified by qPCR.

Experimental Workflow

G cluster_in_vivo In Vivo EAE Model cluster_in_vitro In Vitro T Cell Differentiation induce_eae Induce EAE (MOG35-55/CFA, PTX) treatment Treat with this compound or Vehicle induce_eae->treatment scoring Daily Clinical Scoring treatment->scoring cns_isolation Isolate CNS at Peak Disease treatment->cns_isolation flow_cytometry Flow Cytometry of Infiltrates cns_isolation->flow_cytometry isolate_tcells Isolate Naive CD4+ T Cells differentiate Differentiate under Th17 Conditions (+ this compound or Vehicle) isolate_tcells->differentiate elisa ELISA for IL-17A differentiate->elisa qpcr qPCR for RORα/γt differentiate->qpcr

Caption: Workflow for in vivo and in vitro experiments to evaluate the efficacy of this compound.

Conclusion and Future Directions

The small molecule this compound represents a promising therapeutic candidate for the treatment of EAE and, by extension, multiple sclerosis. Its targeted inhibition of the CRAC channel effectively suppresses the differentiation of pathogenic Th17 cells, a key driver of autoimmune neuroinflammation. The preclinical data strongly support its efficacy in ameliorating disease severity and reducing CNS inflammation.

Future research should focus on:

  • Pharmacokinetic and pharmacodynamic studies of this compound to optimize dosing and delivery.

  • Evaluation of this compound in chronic and relapsing-remitting models of EAE.

  • Investigation of potential off-target effects and long-term safety.

  • Combination therapy studies with other immunomodulatory agents.

The continued exploration of CRAC channel inhibitors like this compound holds significant promise for the development of novel and more effective treatments for multiple sclerosis and other T-cell-mediated autoimmune disorders.

References

The Structural Activity Relationship of 5J-4: A Potent CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5J-4, with the chemical name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide and CAS Number 827001-82-1, has emerged as a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] This channel, primarily formed by ORAI1 proteins, is a key regulator of intracellular calcium signaling, particularly in immune cells. By blocking Store-Operated Calcium Entry (SOCE), this compound effectively modulates downstream signaling pathways, leading to the suppression of T-helper 17 (Th17) cell differentiation and function. Its demonstrated efficacy in a preclinical model of experimental autoimmune encephalomyelitis (EAE) highlights its potential as a therapeutic agent for autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Data

Identifier Value
Compound Name This compound
Chemical Name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide
CAS Number 827001-82-1
Molecular Formula C16H12N2O3S
Molecular Weight 312.34 g/mol
Primary Target CRAC Channel (ORAI1)
Mechanism of Action Inhibition of Store-Operated Calcium Entry (SOCE)

Quantitative Biological Activity

The inhibitory potency of this compound against the CRAC channel has been quantified through in vitro assays. The following table summarizes the key activity data.

Assay Cell Line Parameter Value Reference
CRAC Channel InhibitionJurkat T cellsIC50~1 µM[4]
Store-Operated Calcium EntryHeLa-O+S cells, Th17 cellsInhibitionYes[3][5]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the CRAC channel, which is composed of ORAI1 subunits. The process is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane and activates ORAI1, opening the CRAC channel and allowing an influx of extracellular calcium. This rise in intracellular calcium activates the transcription factor NFAT (Nuclear Factor of Activated T-cells), which, in concert with other signaling molecules, drives the expression of genes essential for T-cell activation and differentiation, including those that promote the Th17 lineage.

By blocking the ORAI1 pore, this compound prevents this calcium influx, thereby inhibiting the activation of NFAT and the subsequent downstream signaling cascade that leads to Th17 differentiation. This mechanism is crucial for its immunosuppressive effects.

5J-4_Signaling_Pathway cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol & Nucleus ORAI1 ORAI1 (CRAC Channel) Ca_influx Ca2+ Influx ORAI1->Ca_influx STIM1_active Activated STIM1 STIM1_active->ORAI1 activates ER_Ca_depletion ER Ca2+ Depletion STIM1_inactive Inactive STIM1 ER_Ca_depletion->STIM1_inactive senses STIM1_inactive->STIM1_active activates NFAT_activation NFAT Activation Ca_influx->NFAT_activation Th17_differentiation Th17 Differentiation NFAT_activation->Th17_differentiation Inflammatory_response Inflammatory Response Th17_differentiation->Inflammatory_response This compound This compound This compound->ORAI1 inhibits

Figure 1. Signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

Store-Operated Calcium Entry (SOCE) Assay

This protocol describes the measurement of SOCE in a suitable cell line (e.g., Jurkat T cells or HeLa cells) using a fluorescent calcium indicator.

Materials:

  • Cells expressing CRAC channels (e.g., Jurkat T cells)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Thapsigargin (B1683126) (ER Ca2+-ATPase inhibitor)

  • Calcium-free buffer (e.g., HBSS without Ca2+)

  • Calcium-containing buffer (e.g., HBSS with 2 mM CaCl2)

  • This compound compound

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate or on coverslips suitable for fluorescence microscopy.

  • Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM in calcium-free buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with calcium-free buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes.

  • Store Depletion: Add thapsigargin (typically 1-2 µM) to the calcium-free buffer to deplete ER calcium stores. This will cause a transient increase in cytosolic calcium.

  • Compound Addition: Add this compound at the desired concentration and incubate for a specified period.

  • Calcium Re-addition: Add calcium-containing buffer to the wells to initiate SOCE.

  • Data Acquisition: Continuously record the fluorescence signal for 5-10 minutes. The increase in fluorescence after calcium re-addition represents SOCE.

  • Data Analysis: Calculate the extent of SOCE inhibition by comparing the fluorescence increase in this compound-treated cells to vehicle-treated controls. Determine the IC50 value by testing a range of this compound concentrations.

SOCE_Assay_Workflow A Seed Cells B Load with Calcium Indicator A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Deplete ER Ca2+ with Thapsigargin D->E F Add this compound or Vehicle E->F G Re-add Extracellular Ca2+ F->G H Record Fluorescence G->H I Analyze Data (Inhibition, IC50) H->I

Figure 2. Experimental workflow for the Store-Operated Calcium Entry (SOCE) assay.
In Vitro Th17 Cell Differentiation Assay

This protocol outlines the procedure for differentiating naive CD4+ T cells into Th17 cells and assessing the inhibitory effect of this compound.

Materials:

  • Naive CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • Th17 polarizing cytokines: IL-6, TGF-β, IL-23, and anti-IFN-γ and anti-IL-4 antibodies

  • This compound compound

  • Cell stimulation reagents (e.g., PMA, ionomycin (B1663694), and a protein transport inhibitor like Brefeldin A or Monensin)

  • Flow cytometry antibodies: anti-CD4, anti-IL-17A

  • Flow cytometer

Procedure:

  • T Cell Isolation: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and in the presence of soluble anti-CD28.

  • Th17 Differentiation: Add the Th17 polarizing cytokine cocktail to the culture medium.

  • Compound Treatment: Add this compound at various concentrations to the cell cultures at the beginning of the differentiation process.

  • Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Restimulation: Before analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.

  • Staining: Stain the cells for the surface marker CD4, then fix, permeabilize, and stain for intracellular IL-17A.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

  • Data Analysis: Determine the effect of this compound on Th17 differentiation by comparing the percentage of Th17 cells in treated versus untreated cultures.

Th17_Differentiation_Workflow A Isolate Naive CD4+ T Cells B Activate with anti-CD3/CD28 A->B C Add Th17 Polarizing Cytokines B->C D Treat with this compound or Vehicle C->D E Incubate for 3-5 Days D->E F Restimulate with PMA/Ionomycin E->F G Stain for CD4 and IL-17A F->G H Analyze by Flow Cytometry G->H

Figure 3. Experimental workflow for the in vitro Th17 cell differentiation assay.
Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general outline for inducing EAE in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • C57BL/6 or SJL mice

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide or Proteolipid Protein (PLP)139-151 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • This compound compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)

  • Clinical scoring system for EAE

Procedure:

  • EAE Induction: Emulsify the myelin peptide in CFA and inject it subcutaneously into the mice. Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

  • Compound Administration: Begin treatment with this compound or a vehicle control at a predetermined time point (e.g., at the time of immunization or upon the onset of clinical signs). Administer the compound according to the desired dosing schedule.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and score them using a standardized scale (e.g., 0-5).

  • Histological Analysis: At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

  • Immunological Analysis: Isolate mononuclear cells from the central nervous system (CNS) and spleen to analyze the frequency and function of immune cell populations, particularly Th17 cells, by flow cytometry or other immunological assays.

  • Data Analysis: Compare the clinical scores, histological findings, and immunological parameters between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Structural Activity Relationship (SAR) Insights

The detailed SAR of the N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide scaffold has not been extensively published. However, based on the structure of this compound, several key features likely contribute to its activity:

  • Naphthyl Group: The hydroxynaphthyl moiety is a relatively large, hydrophobic group that may engage in important binding interactions within the ORAI1 channel pore or at an allosteric site. The position of the hydroxyl group is likely critical for activity.

  • Thiourea (B124793) Linker: The thiourea group provides a flexible linker and potential hydrogen bond donors and acceptors, which could be crucial for orienting the molecule within its binding site.

  • Furan (B31954) Carboxamide: The furan ring and the adjacent carboxamide group introduce polarity and potential hydrogen bonding interactions, which may contribute to both potency and pharmacokinetic properties.

Further studies involving systematic modifications of these three key structural components would be necessary to fully elucidate the SAR of this chemical series and to optimize its potency, selectivity, and drug-like properties.

Conclusion

This compound is a valuable research tool for studying the role of CRAC channels and SOCE in various physiological and pathological processes. Its potent inhibitory activity against ORAI1 and its efficacy in a preclinical model of multiple sclerosis underscore the therapeutic potential of targeting this pathway for the treatment of autoimmune and inflammatory diseases. The information provided in this technical guide offers a comprehensive resource for researchers and drug development professionals working with this compound and related CRAC channel inhibitors. Further investigation into the detailed SAR of this compound class is warranted to advance the development of novel therapeutics.

References

In-Depth Technical Guide: Chemical Properties and Solubility of 5J-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and solubility of 5J-4, a potent and selective blocker of Calcium Release-Activated Calcium (CRAC) channels. The information is compiled from publicly available data sheets and general scientific literature.

Chemical Properties

This compound, also known by its chemical name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide, is a small molecule inhibitor of store-operated calcium entry (SOCE).[1] Its fundamental chemical properties are summarized in the table below.

PropertyValueSource
Chemical Name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide[1]
Synonyms CRAC blocker this compound, N-(2-furoyl)-N'-(6-hydroxy-1-naphthyl)thiourea[2]
Molecular Formula C₁₆H₁₂N₂O₃S[1]
Molecular Weight 312.34 g/mol [1]
CAS Number 827001-82-1[1]
Appearance Solid (assumed)-
Purity ≥98% (by HPLC)[1]

Solubility Profile

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO31.23100
Ethanol3.1210

Biological Activity and Mechanism of Action

This compound functions as a blocker of Calcium Release-Activated Calcium (CRAC) channels, which are crucial for store-operated calcium entry (SOCE) in various cell types.[1] SOCE is a vital signaling process that is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the STIM1 protein in the ER membrane, which then translocates to the plasma membrane to interact with and activate the ORAI1 channel, forming the CRAC channel pore. The influx of extracellular calcium through the ORAI1 channel is critical for a multitude of cellular functions, including T-cell activation and proliferation.

By inhibiting the CRAC channel, this compound effectively blocks this influx of calcium. This mechanism of action underlies its observed biological effects, such as the amelioration of symptoms in in vivo models of experimental autoimmune encephalomyelitis (EAE) by reducing mononuclear cell infiltration into the central nervous system.[1]

Signaling Pathway of Store-Operated Calcium Entry (SOCE) and Inhibition by this compound

SOCE_Pathway Figure 1: Mechanism of Store-Operated Calcium Entry and Inhibition by this compound cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive 6. Depletion STIM1_active STIM1 (active) STIM1_inactive->STIM1_active 7. Conformational Change ORAI1 ORAI1 Channel STIM1_active->ORAI1 8. Translocation & Activation Ca_cytosol Cytosolic Ca²⁺ ↑ ORAI1->Ca_cytosol 9. Ca²⁺ Influx Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation IP3 IP₃ PLC->IP3 3. Generates IP3R IP₃R IP3->IP3R 4. Binds IP3R->ER_Ca 5. Ca²⁺ Release This compound This compound This compound->ORAI1 Inhibition

Figure 1: Mechanism of Store-Operated Calcium Entry and Inhibition by this compound.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. However, standard methodologies for characterizing similar compounds can be adapted.

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a given solvent system.

Materials:

  • This compound solid

  • Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and detector for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility based on the concentration and dilution factor.

Workflow for Solubility Determination

Solubility_Workflow Figure 2: General Workflow for Shake-Flask Solubility Measurement Start Start Add_Excess Add excess this compound to buffer Start->Add_Excess Equilibrate Equilibrate on shaker (e.g., 24-72h at 25°C) Add_Excess->Equilibrate Centrifuge Centrifuge to separate solid and liquid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Dilute Dilute supernatant Collect_Supernatant->Dilute Quantify Quantify concentration (e.g., by HPLC) Dilute->Quantify Calculate Calculate solubility Quantify->Calculate End End Calculate->End

Figure 2: General Workflow for Shake-Flask Solubility Measurement.

General Protocol for Calcium Influx Assay

Calcium influx assays are used to measure the ability of a compound to inhibit SOCE. A common method involves using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Materials:

  • Cells expressing CRAC channels (e.g., Jurkat T-cells, HEK293 cells overexpressing STIM1/ORAI1)

  • Fluo-4 AM dye

  • Pluronic F-127

  • Thapsigargin (B1683126) (to induce ER calcium store depletion)

  • This compound at various concentrations

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure:

  • Culture cells to an appropriate density in a multi-well plate.

  • Load the cells with Fluo-4 AM (typically in the presence of Pluronic F-127 to aid dispersion) in assay buffer and incubate.

  • Wash the cells to remove excess dye.

  • Add assay buffer containing various concentrations of this compound to the wells and incubate.

  • Initiate SOCE by adding thapsigargin to deplete ER calcium stores.

  • Immediately measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the influx of calcium.

  • Analyze the data to determine the inhibitory effect of this compound on the calcium influx, typically by calculating IC₅₀ values.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its N-acyl thiourea (B124793) structure, a plausible synthetic route would involve the reaction of an isothiocyanate intermediate with an amine.

Proposed General Synthesis Route:

  • Formation of 2-furoyl isothiocyanate: 2-Furoyl chloride would be reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate or ammonium (B1175870) thiocyanate) in an aprotic solvent like acetone (B3395972) or acetonitrile.

  • Condensation with 6-amino-1-naphthol: The in situ generated 2-furoyl isothiocyanate would then be reacted with 6-amino-1-naphthol. The amino group of the naphthol would act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the final N-acyl thiourea product, this compound.

Purification would likely be achieved through recrystallization or column chromatography.

Conclusion

This compound is a valuable research tool for studying the role of CRAC channels and store-operated calcium entry in various physiological and pathological processes. While detailed public data on its aqueous solubility and specific experimental protocols are limited, the information provided in this guide, along with established methodologies for similar compounds, offers a solid foundation for researchers and drug development professionals working with this inhibitor. Further in-house characterization of its physicochemical and biological properties is recommended for specific applications.

References

An In-depth Technical Guide to CRAC Channel Inhibitors: Focus on 5J-4 and Comparators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a multitude of cellular processes, most notably in the activation of immune cells. Their significance in the pathophysiology of autoimmune diseases and other inflammatory conditions has positioned them as a prime target for therapeutic intervention. This technical guide provides a comprehensive review of CRAC channel inhibitors, with a particular focus on the promising compound 5J-4. We delve into the molecular mechanisms of CRAC channel activation, the mode of action of its inhibitors, and present a comparative analysis of the quantitative data for this compound and other well-characterized inhibitors such as GSK-7975A and BTP2. Furthermore, this guide offers detailed experimental protocols for the evaluation of CRAC channel inhibitors and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.

The CRAC Channel Signaling Pathway

The activation of CRAC channels is a sophisticated process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This process is primarily mediated by two key protein families: the stromal interaction molecules (STIMs), which act as ER Ca²⁺ sensors, and the Orai proteins, which form the pore of the CRAC channel in the plasma membrane.[1]

Upon depletion of ER Ca²⁺ stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions.[1] There, they directly interact with and activate Orai1 channels, leading to a sustained influx of extracellular Ca²⁺ into the cell.[1] This elevation in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events, including the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[2] NFAT then translocates to the nucleus and promotes the expression of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for T-cell activation and proliferation.[2]

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active, Oligomerized) STIM1_inactive->STIM1_active leads to Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed interacts with and activates ER_Ca Ca²⁺ Store Depletion ER_Ca->STIM1_inactive senses Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_influx Ca²⁺ Influx Orai1_open->Ca_influx mediates Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_p NFAT (Phosphorylated) Calcineurin->NFAT_p dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_p->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression translocates and activates

Figure 1: CRAC Channel Signaling Pathway.

CRAC Channel Inhibitors: Mechanisms of Action

CRAC channel inhibitors are a class of small molecules designed to block the influx of Ca²⁺ through Orai channels. These inhibitors can act through various mechanisms, including direct pore blockade or allosteric modulation of the channel, thereby preventing the sustained Ca²⁺ signaling required for immune cell activation.[1]

This compound is a notable CRAC channel blocker that has demonstrated anti-inflammatory properties.[3] It effectively inhibits store-operated calcium entry (SOCE) in various cell types, including HeLa cells and Th17 cells.[3] By blocking this crucial Ca²⁺ influx, this compound can ameliorate symptoms in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[3] This is achieved by reducing the infiltration of mononuclear cells into the central nervous system.[3]

Other well-characterized CRAC channel inhibitors include:

  • GSK-7975A: A potent and selective CRAC channel inhibitor that acts as an allosteric blocker of the Orai pore.[4][5] Its inhibitory action is influenced by the geometry of the channel's selectivity filter.[4] GSK-7975A does not interfere with STIM1 oligomerization or the interaction between STIM1 and Orai1.[5]

  • BTP2 (YM-58483): One of the first identified selective and potent inhibitors of CRAC channels.[6] It effectively blocks SOCE and subsequent Ca²⁺-dependent signaling pathways, leading to the inhibition of T-cell proliferation and cytokine production.[6][7] BTP2 has also been shown to inhibit TRPC3 and TRPC5 channels.[8]

Quantitative Data of CRAC Channel Inhibitors

The following tables summarize the available quantitative data for this compound and other prominent CRAC channel inhibitors. This data is essential for comparing their potency and selectivity.

Table 1: In Vitro Efficacy of CRAC Channel Inhibitors

CompoundAssay TypeCell LineIC₅₀Reference(s)
This compound IL-2 ProductionJurkat T cells< 25 nM[9]
GSK-7975A I-CRACHEK293 (Orai1/STIM1)~4 µM[5][10]
SOCE (Thapsigargin)Mouse Pancreatic Acinar Cells~3.4 µM[6]
Cytokine Release (IL-5, IL-8, IL-13, TNFα)Mast Cells~3 µM[7]
BTP2 (YM-58483) SOCE (Thapsigargin)Jurkat T cells10-100 nM[1]
I-CRACHuman T cells~10 nM[1]
SOCERBL-2H3 cells590 nM
T-cell Proliferation (MLR)Human T cells330 nM[6]
Cytokine Release (IL-4, IL-5)Murine Th2 T cell clone~100 nM[7]

Table 2: Selectivity Profile of CRAC Channel Inhibitors

CompoundOff-Target Channel(s)PotencyReference(s)
GSK-7975A TRPV6Potent Inhibition[11]
L-type Ca²⁺ channelsNo significant inhibition at 10 µM[5]
BTP2 (YM-58483) TRPC3, TRPC5IC₅₀ ~0.3 µM[12]
TRPV6No effect[12]
Voltage-gated Ca²⁺ channels>30-fold more selective for SOCE[3]

Table 3: Pharmacokinetic and In Vivo Efficacy Data

CompoundAnimal ModelDosingKey FindingsReference(s)
This compound Mouse (EAE)Not specifiedAmeliorates symptoms, reduces CNS infiltration by mononuclear cells[3]
GSK-7975A Mouse (Acute Pancreatitis)28 mg/kg/hHighly effective in reducing disease response[6]
BTP2 (YM-58483) Rat (Airway Eosinophilia)1-10 mg/kg, p.o.Inhibits eosinophil infiltration and Th2 cytokine levels[7]
Guinea Pig (Asthmatic Bronchoconstriction)30 mg/kg, p.o.Significantly inhibits bronchoconstriction[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CRAC channel inhibitors.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes the use of the ratiometric Ca²⁺ indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration following store depletion.

SOCE_Workflow start Start cell_culture Culture cells to 80-100% confluence start->cell_culture loading Load cells with Fura-2 AM (e.g., 1 µg/ml for 30 min at RT) cell_culture->loading wash Wash cells to remove extracellular dye loading->wash equilibration Equilibrate cells in Ca²⁺-free buffer wash->equilibration baseline Record baseline fluorescence ratio (340/380 nm) equilibration->baseline store_depletion Induce store depletion (e.g., 1 µM Thapsigargin) baseline->store_depletion inhibitor_addition Add CRAC channel inhibitor at desired concentrations store_depletion->inhibitor_addition ca_addition Add extracellular Ca²⁺ (e.g., 1 mM CaCl₂) record_socce Record fluorescence ratio to measure SOCE ca_addition->record_socce inhibitor_addition->ca_addition analysis Analyze data to determine IC₅₀ record_socce->analysis end End analysis->end

Figure 2: Workflow for Measuring Store-Operated Calcium Entry.

Materials:

  • Cultured cells (e.g., Jurkat T cells, HEK293 cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • DMSO

  • Ca²⁺-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺)

  • Thapsigargin (B1683126)

  • CaCl₂

  • CRAC channel inhibitor of interest

  • Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and grow to near confluence.

  • Dye Loading: Prepare a loading solution containing Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in serum-free medium. Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: Wash the cells twice with Ca²⁺-free buffer to remove extracellular dye.

  • Baseline Measurement: Add Ca²⁺-free buffer to the cells and measure the baseline fluorescence ratio (F340/F380).

  • Store Depletion: Add thapsigargin (e.g., 1 µM) to the Ca²⁺-free buffer to passively deplete the ER Ca²⁺ stores.

  • Inhibitor Treatment: Add the CRAC channel inhibitor at various concentrations and incubate for the desired time.

  • SOCE Measurement: Initiate SOCE by adding CaCl₂ (e.g., 1-2 mM final concentration) to the wells. Immediately begin recording the fluorescence ratio over time.

  • Data Analysis: The change in the F340/F380 ratio upon Ca²⁺ addition represents SOCE. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Electrophysiological Measurement of I-CRAC

This protocol outlines the whole-cell patch-clamp technique to directly measure the CRAC current (I-CRAC).

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Cell line expressing CRAC channels (e.g., RBL cells, or HEK293 cells overexpressing STIM1 and Orai1)

  • Extracellular (bath) solution (e.g., containing in mM: 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2)

  • Thapsigargin or IP₃ for store depletion

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

  • Store Depletion: Passively deplete ER Ca²⁺ stores by dialysis of the cell with the BAPTA-containing intracellular solution. Alternatively, include thapsigargin or IP₃ in the pipette solution.

  • I-CRAC Recording: Clamp the cell at a holding potential (e.g., 0 mV) and apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) at regular intervals to elicit and record I-CRAC.

  • Inhibitor Application: Perfuse the bath with the extracellular solution containing the CRAC channel inhibitor at the desired concentration.

  • Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application to determine the percentage of inhibition and calculate the IC₅₀.

NFAT Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter to quantify T-cell activation.

Materials:

  • Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

  • Cell culture medium

  • Stimulating agents (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694), or anti-CD3/anti-CD28 antibodies)

  • CRAC channel inhibitor of interest

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the Jurkat-NFAT reporter cells in a 96-well plate.

  • Inhibitor Treatment: Add the CRAC channel inhibitor at various concentrations and pre-incubate for a suitable time.

  • Cell Stimulation: Stimulate the cells with PMA and ionomycin or with plate-bound anti-CD3 and soluble anti-CD28 antibodies to activate the T-cell receptor signaling pathway.

  • Incubation: Incubate the cells for 6-24 hours to allow for NFAT-driven luciferase expression.

  • Luminescence Measurement: Add the luciferase assay reagent to the wells and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of luciferase activity for each inhibitor concentration and determine the IC₅₀ value.

Cytokine Release Assay (ELISA)

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the secretion of cytokines such as IL-2 and IFN-γ from activated T cells.

ELISA_Workflow start Start cell_culture Culture T cells and treat with inhibitor start->cell_culture stimulation Stimulate T cells to induce cytokine secretion cell_culture->stimulation supernatant_collection Collect cell culture supernatants stimulation->supernatant_collection sample_addition Add supernatants and standards to wells supernatant_collection->sample_addition coating Coat ELISA plate with capture antibody blocking Block non-specific binding sites coating->blocking blocking->sample_addition detection_ab Add biotinylated detection antibody sample_addition->detection_ab enzyme_conjugate Add streptavidin-HRP detection_ab->enzyme_conjugate substrate_addition Add TMB substrate enzyme_conjugate->substrate_addition color_development Incubate for color development substrate_addition->color_development stop_reaction Stop reaction with acid color_development->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance analysis Calculate cytokine concentrations and IC₅₀ read_absorbance->analysis end End analysis->end

Figure 3: Workflow for Cytokine ELISA.

Materials:

  • Primary T cells or a T-cell line (e.g., Jurkat)

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)

  • CRAC channel inhibitor of interest

  • Cytokine-specific ELISA kit (e.g., for human IL-2 or IFN-γ) containing:

    • Capture antibody-coated plate

    • Detection antibody (biotinylated)

    • Streptavidin-HRP conjugate

    • TMB substrate

    • Stop solution

    • Wash buffer

    • Recombinant cytokine standard

  • Microplate reader

Procedure:

  • T-cell Culture and Treatment: Culture T cells in the presence of various concentrations of the CRAC channel inhibitor.

  • Stimulation: Activate the T cells with appropriate stimuli for 24-48 hours to induce cytokine secretion.

  • Sample Collection: Centrifuge the cell cultures and collect the supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating to allow cytokine binding. c. Washing the plate. d. Adding the biotinylated detection antibody. e. Washing the plate. f. Adding streptavidin-HRP. g. Washing the plate. h. Adding TMB substrate and incubating for color development. i. Adding the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

CRAC channel inhibitors represent a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. Compounds like this compound, GSK-7975A, and BTP2 have demonstrated significant efficacy in preclinical models by effectively suppressing immune cell activation. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and application of these important therapeutic agents. Further investigation into the selectivity, pharmacokinetics, and pharmacodynamics of novel CRAC channel inhibitors will be crucial for their successful translation into the clinic.

References

An In-depth Technical Guide to 5J-4 (CAS 827001-82-1): A Potent CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding 5J-4 (CAS 827001-82-1), a small molecule identified as a potent blocker of Calcium Release-Activated Calcium (CRAC) channels. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways.

Core Compound Information

PropertyValueSource
CAS Number 827001-82-1Various
Synonyms This compound, Cpdthis compound, Orai1/CRAC BlockerVarious
Chemical Name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide[1]
Molecular Formula C16H12N2O3S[2][3]
Molecular Weight 312.34 g/mol [2][3]
Purity ≥98% (HPLC)[2][3]
Solubility Soluble in DMSO[2][3]

Mechanism of Action

This compound is a potent and selective inhibitor of store-operated calcium entry (SOCE) by blocking Calcium Release-Activated Calcium (CRAC) channels.[4][5] CRAC channels are crucial for calcium signaling in various cell types, particularly in immune cells like T lymphocytes. The primary pore-forming subunit of the CRAC channel is Orai1.[5] Depletion of calcium from the endoplasmic reticulum (ER) is sensed by STIM1 proteins, which then translocate to the plasma membrane to activate Orai1, leading to a sustained influx of calcium into the cell.

This compound exerts its inhibitory effect by directly blocking the pore of the CRAC channel, thereby preventing ion permeation.[5] This blockade of calcium influx has significant downstream effects on cellular signaling pathways that are dependent on calcium, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[5] By inhibiting this pathway, this compound can modulate the expression of key transcription factors involved in T-cell differentiation and activation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its closely related structural analog, 5D.

CompoundAssayCell LineIC50Reference
5DSOCE (Peak)-807 nM[2]
5DSOCE (Sustained)-195 nM[2]

Note: While this compound is described as a potent inhibitor, specific IC50 values for this compound were not found in the reviewed literature. Compound 5D is a structural precursor to this compound and its data is provided for reference.

Experimental Protocols

Synthesis of N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide (this compound)

Reaction Scheme:

Step 1: Formation of 2-furoyl isothiocyanate 2-furoyl chloride is reacted with potassium thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972) or acetonitrile.

Step 2: Reaction with 6-amino-1-naphthol (B1265764) The in situ generated 2-furoyl isothiocyanate is then reacted with 6-amino-1-naphthol to yield the final product, this compound.

Proposed Protocol:

  • To a stirred solution of potassium thiocyanate (1.2 equivalents) in anhydrous acetone, add 2-furoyl chloride (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of 2-furoyl isothiocyanate.

  • To this mixture, add a solution of 6-amino-1-naphthol (1 equivalent) in anhydrous acetone dropwise.

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

In Vitro Store-Operated Calcium Entry (SOCE) Assay

This protocol is adapted from standard methods used to measure SOCE in cell lines such as HeLa or Jurkat T-cells.

Materials:

  • HeLa-O+S or Th17 cells

  • Fura-2 AM (calcium indicator dye)

  • Thapsigargin (SERCA pump inhibitor)

  • HEPES-buffered saline (HBS) with and without CaCl2

  • This compound stock solution (in DMSO)

  • Fluorimeter or fluorescence microscope capable of ratiometric calcium imaging

Protocol:

  • Plate cells on glass coverslips and allow them to adhere.

  • Load the cells with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBS to remove extracellular Fura-2 AM.

  • Mount the coverslip in a perfusion chamber on the microscope stage and perfuse with Ca2+-free HBS.

  • Establish a stable baseline fluorescence recording (excitation at 340 nm and 380 nm, emission at 510 nm).

  • To deplete intracellular calcium stores, perfuse the cells with Ca2+-free HBS containing 1 µM thapsigargin. This will cause a transient increase in intracellular calcium due to leakage from the ER.

  • Once the intracellular calcium levels return to baseline, perfuse the cells with HBS containing 2 mM CaCl2 to initiate SOCE.

  • To test the effect of this compound, pre-incubate the cells with the desired concentration of the compound for a specified time before adding thapsigargin, or add it during the Ca2+ re-addition step.

  • Record the change in the Fura-2 ratio (F340/F380), which is proportional to the intracellular calcium concentration.

  • The inhibition of the rise in the Fura-2 ratio upon Ca2+ re-addition in the presence of this compound indicates its blocking effect on SOCE.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in mice, a common model for multiple sclerosis, and the assessment of this compound's therapeutic efficacy.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound solution for injection (e.g., in DMSO and further diluted in saline)

  • Vehicle control (e.g., DMSO/saline)

Protocol:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • On days 0 and 2, administer pertussis toxin intraperitoneally.

  • Treatment:

    • Divide the mice into a treatment group and a vehicle control group.

    • Administer this compound (e.g., 2 mg/kg) or vehicle control intraperitoneally every other day, starting from day 0 or at the onset of clinical signs.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

  • Histological Analysis:

    • At the end of the experiment (e.g., day 30), perfuse the mice and collect the spinal cords.

    • Process the tissue for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess immune cell infiltration and with Luxol fast blue to assess demyelination.

  • Flow Cytometry:

    • Isolate mononuclear cells from the central nervous system (CNS).

    • Use flow cytometry to analyze the populations of different immune cells (e.g., CD4+ T cells, Th17 cells).

Signaling Pathways and Logical Relationships

CRAC Channel-Mediated Calcium Signaling and its Inhibition by this compound

The following diagram illustrates the fundamental mechanism of store-operated calcium entry and its blockade by this compound.

CRAC_Channel_Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) Orai1_closed Orai1 (closed) STIM1_inactive->Orai1_closed activates Ca_high High [Ca2+] Orai1_closed->Ca_high Ca2+ influx (SOCE) Ca_low Low [Ca2+] Calcineurin Calcineurin Ca_high->Calcineurin activates NFAT_p NFAT (phosphorylated) NFAT_dephos NFAT (dephosphorylated) NFAT_p->NFAT_dephos Gene_expression Gene Expression (e.g., IL-2) ER_depletion ER Store Depletion (e.g., by Thapsigargin) ER_depletion->STIM1_inactive senses low Ca2+ FiveJ4 This compound FiveJ4->Orai1_closed blocks Calcineurin->NFAT_p dephosphorylates NFAT_dephos->Gene_expression translocates to nucleus

Caption: Inhibition of CRAC channel-mediated calcium influx by this compound.

The Role of this compound in Th17 Cell Differentiation

This diagram illustrates the signaling cascade in Th17 cell differentiation and how this compound interferes with this process.

Th17_Differentiation_Inhibition TCR_activation TCR Activation ER_depletion ER Store Depletion TCR_activation->ER_depletion SOCE Store-Operated Calcium Entry ER_depletion->SOCE Calcineurin Calcineurin SOCE->Calcineurin Ca2+ influx FiveJ4 This compound FiveJ4->SOCE inhibits NFAT_activation NFAT Activation Calcineurin->NFAT_activation ROR_expression RORα / RORγt Expression NFAT_activation->ROR_expression Th17_differentiation Th17 Differentiation (IL-17 production) ROR_expression->Th17_differentiation

Caption: this compound inhibits Th17 differentiation by blocking the Ca2+-NFAT pathway.

Experimental Workflow for EAE Model and this compound Treatment

This diagram outlines the typical workflow for an in vivo study of this compound in the EAE mouse model.

EAE_Workflow start Start immunization EAE Induction (MOG35-55 + CFA + PTX) start->immunization grouping Randomize into Groups (Vehicle vs. This compound) immunization->grouping treatment Treatment Administration (i.p. injection) grouping->treatment monitoring Daily Clinical Scoring and Weight Monitoring treatment->monitoring endpoint Endpoint (e.g., Day 30) monitoring->endpoint analysis Tissue Collection (CNS) endpoint->analysis histology Histology (H&E, LFB) analysis->histology flow_cytometry Flow Cytometry (Immune Cell Profiling) analysis->flow_cytometry data_analysis Data Analysis histology->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound efficacy in the EAE mouse model.

Conclusion

This compound is a valuable research tool for studying the role of CRAC channels and store-operated calcium entry in various physiological and pathological processes. Its ability to potently block CRAC channels and consequently inhibit the NFAT signaling pathway makes it a particularly interesting compound for investigating autoimmune diseases, such as multiple sclerosis, where Th17 cells play a critical role. The provided data and protocols in this guide are intended to facilitate further research into the therapeutic potential of this compound and other CRAC channel inhibitors. Further studies are warranted to determine the precise IC50 of this compound and to fully elucidate its pharmacokinetic and pharmacodynamic properties.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of JMJD6 Inhibitor 5J-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "5J-4" does not correspond to a widely recognized chemical entity in the public scientific literature. The following application notes and protocols are based on the properties and experimental applications of a well-characterized, specific small-molecule inhibitor of Jumonji C-domain-containing protein 6 (JMJD6), referred to as iJMJD6 in published research.[1][2][3] It is presumed that "this compound" is an analogous compound targeting JMJD6, and therefore, the provided information serves as a comprehensive guide for its in vitro application. Researchers should validate these protocols for their specific molecule and experimental systems.

Introduction

Jumonji C-domain-containing protein 6 (JMJD6) is an iron (Fe2+) and α-ketoglutarate (α-KG)-dependent oxygenase that plays a critical role in various cellular processes.[1][3] It functions as both a lysine (B10760008) hydroxylase and an arginine demethylase, targeting histone and non-histone proteins.[4][5] Overexpression of JMJD6 is correlated with poor prognosis in multiple cancer types, making it a compelling therapeutic target.[2][3] this compound, as a specific inhibitor of JMJD6, is a valuable tool for investigating the biological functions of JMJD6 and for preclinical evaluation as an anticancer agent. In vitro, this compound is expected to suppress cancer cell proliferation, migration, and invasion by inhibiting the enzymatic activity of JMJD6 and subsequently downregulating the expression of oncogenes.[3]

Mechanism of Action

JMJD6 promotes cancer development by regulating the transcription of key oncogenes such as Myc and CCND1 (encoding Cyclin D1).[3] It can act as a transcriptional coactivator. The inhibitor this compound is designed to bind to the active site of JMJD6, competing with the α-KG cofactor and blocking its enzymatic activity. This inhibition leads to a decrease in the expression of JMJD6 target genes, resulting in the suppression of cancer cell growth and survival.

JMJD6_Inhibitor_Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects JMJD6 JMJD6 Transcription Transcription JMJD6->Transcription Promotes aKG α-KG aKG->JMJD6 Cofactor Oncogenes Oncogenes (e.g., Myc, CCND1) Proliferation Cell Proliferation Oncogenes->Proliferation Migration Cell Migration Oncogenes->Migration Invasion Cell Invasion Oncogenes->Invasion Transcription->Oncogenes Leads to Expression Inhibitor This compound (JMJD6 Inhibitor) Inhibitor->JMJD6 Inhibits

Caption: Proposed mechanism of action for the JMJD6 inhibitor this compound.

Data Presentation

The following table summarizes the quantitative data for the representative JMJD6 inhibitor, iJMJD6, from in vitro studies. This data can serve as a reference for designing experiments with this compound.

ParameterValueCell Line/SystemReference
IC50 vs. JMJD6 0.681 µM (for 7p)In vitro enzyme assay[5]
IC50 (Cell Viability) Varies by cell lineMultiple cancer cells[3]
HeLa (Cervical Cancer)~1 µM (effective dose)HeLa[1]
Breast Cancer CellsPotent inhibitionMultiple lines[3]
Liver Cancer CellsPotent inhibitionMultiple lines[4]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTS/MTT Addition and Measurement:

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 treat Treat cells with This compound dilutions incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mts Add MTS/MTT reagent incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read Read absorbance (490 nm) incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a cell viability assay using this compound.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the ability of cells to migrate and close a wound created in a confluent monolayer.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or scratch-making tool

  • This compound compound

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer:

    • Seed cells in a 6-well plate and grow them until they reach 100% confluency.

  • Create the Wound:

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment:

    • Add fresh complete growth medium containing a non-lethal concentration of this compound (e.g., below the IC50) or vehicle control.

  • Image Acquisition:

    • Immediately capture images of the scratch at designated points (time 0).

    • Incubate the plate at 37°C, 5% CO2.

    • Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at different time points for both treated and control wells.

    • Calculate the percentage of wound closure over time.

Protocol 3: Gene Expression Analysis (RT-qPCR)

This protocol is used to determine if this compound affects the expression of JMJD6 target genes.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Myc, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with an effective concentration of this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 24 or 48 hours).[1]

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reaction with cDNA, primers for the target and housekeeping genes, and qPCR master mix.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

Conclusion

The JMJD6 inhibitor this compound represents a promising tool for cancer research. The protocols outlined above provide a framework for investigating its efficacy and mechanism of action in a variety of in vitro cancer models. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible results. Researchers are encouraged to adapt these protocols to their specific cell lines and research questions.

References

Application Notes and Protocols: Determining the Optimal Concentration of 5J-4 for T Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful execution of T cell assays is critically dependent on the precise concentration of stimulating or inhibiting compounds. This document provides a detailed framework for researchers, scientists, and drug development professionals to determine the optimal concentration of the compound designated as "5J-4" for various T cell functional assays. The following protocols and application notes are based on established methodologies for T cell research.

Note: As of the latest literature search, "this compound" is not a publicly documented compound in the context of T cell immunology. The following guidelines are based on general principles for characterizing a novel substance's effect on T cells. Researchers working with this compound should adapt these protocols based on the known or hypothesized mechanism of action of the compound.

Understanding T Cell Activation and Signaling

T cell activation is a complex process initiated by the interaction of the T cell receptor (TCR) with an antigen-presenting cell (APC). This primary signal (Signal 1) is followed by co-stimulatory signals (Signal 2) and cytokine signaling (Signal 3), leading to T cell proliferation, differentiation, and effector functions.[1][2][3][4] A fourth signal, nutrient availability, also plays a crucial role in T cell immunity.[4]

A simplified representation of the T cell activation signaling pathway is crucial for understanding the potential points of intervention for a new compound.

T Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates NFAT NFAT (dephosphorylated) PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified T Cell Activation Signaling Pathway.

Experimental Protocols for Determining Optimal this compound Concentration

To determine the optimal concentration of this compound, a series of dose-response experiments should be conducted across key T cell functional assays.

T Cell Proliferation Assay

This assay measures the ability of T cells to proliferate upon stimulation, a hallmark of T cell activation. The optimal concentration of this compound will be the one that produces the desired effect (e.g., maximal inhibition or enhancement of proliferation) with minimal cytotoxicity.

Protocol:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.[5]

  • Cell Staining (Optional): For tracking cell division, label PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 1-10 µM.[5]

  • Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3 or UCHT1) at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.[5][6] Wash plates with sterile PBS before adding cells.

  • Cell Seeding: Seed the labeled or unlabeled PBMCs at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Stimulation and this compound Treatment:

    • Add soluble anti-CD28 antibody (1-2 µg/mL) to all stimulated wells.

    • Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and add to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[7]

  • Analysis:

    • CFSE Dilution: Analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.

    • Cell Viability: Use a viability dye (e.g., 7-AAD or Propidium Iodide) to assess cytotoxicity.

    • ATP Measurement: Alternatively, cell proliferation can be measured using a luminescent cell viability assay that quantifies ATP (e.g., CellTiter-Glo®).[8]

Experimental Workflow for T Cell Proliferation Assay

Proliferation_Workflow A Isolate PBMCs B Label with CFSE (optional) A->B C Seed in anti-CD3 coated plate B->C D Add anti-CD28 + Serial Dilutions of this compound C->D E Incubate 3-5 days D->E F Analyze by Flow Cytometry (CFSE dilution & Viability) E->F

Caption: Workflow for T Cell Proliferation Assay.

Cytokine Production Assay

This assay measures the production of key cytokines (e.g., IFN-γ, IL-2, TNF-α) by activated T cells. The optimal concentration of this compound will modulate cytokine production in a dose-dependent manner.

Protocol:

  • Cell Preparation and Seeding: Follow steps 1 and 3 from the T cell proliferation assay protocol. A cell density of 2 x 10^5 cells/well is recommended for ELISPOT assays.[9]

  • Stimulation and this compound Treatment: Add anti-CD3/anti-CD28 stimulation and serial dilutions of this compound as described above.

  • Incubation:

    • For Intracellular Cytokine Staining (ICS): Incubate for 6-24 hours. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation.[10]

    • For ELISA/Multiplex Assay: Incubate for 24-72 hours.

  • Analysis:

    • Intracellular Cytokine Staining (ICS): Stain cells for surface markers (e.g., CD3, CD4, CD8) and then for intracellular cytokines (e.g., IFN-γ, IL-2). Analyze by flow cytometry.

    • ELISA or Multiplex Assay (e.g., Luminex): Collect the culture supernatant and measure the concentration of secreted cytokines.[11][12]

T Cell Activation Marker Expression Assay

This assay measures the upregulation of activation markers (e.g., CD25, CD69, OX40) on the T cell surface following stimulation.

Protocol:

  • Cell Preparation and Seeding: Follow steps 1 and 3 from the T cell proliferation assay protocol.

  • Stimulation and this compound Treatment: Add anti-CD3/anti-CD28 stimulation and serial dilutions of this compound.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Stain cells with fluorescently labeled antibodies against T cell lineage markers (CD3, CD4, CD8) and activation markers (CD25, CD69, OX40). Analyze by flow cytometry.

Data Presentation and Interpretation

Quantitative data from the dose-response experiments should be summarized in tables to facilitate comparison and determination of the optimal concentration range for this compound.

Table 1: Effect of this compound on T Cell Proliferation

This compound Concentration (µM)% Proliferating T Cells (Mean ± SD)% T Cell Viability (Mean ± SD)
0 (Vehicle)
0.01
0.1
1
10
100
Unstimulated

Table 2: Effect of this compound on Cytokine Production (IFN-γ)

This compound Concentration (µM)IFN-γ Concentration (pg/mL) (Mean ± SD)
0 (Vehicle)
0.01
0.1
1
10
100
Unstimulated

Table 3: Effect of this compound on CD25 Expression on CD4+ T Cells

This compound Concentration (µM)% CD25+ of CD4+ T Cells (Mean ± SD)
0 (Vehicle)
0.01
0.1
1
10
100
Unstimulated

Interpretation:

The optimal concentration of this compound will depend on the desired biological outcome. For an inhibitory compound, the optimal concentration would be the one that gives a significant reduction in proliferation, cytokine production, or activation marker expression without causing significant cell death. For a stimulatory compound, the opposite would be true. The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) should be calculated from the dose-response curves.

Logical Relationship for Determining Optimal Concentration

Logic_Diagram A Perform Dose-Response Experiments (Proliferation, Cytokines, Activation Markers) B Assess Efficacy (e.g., Inhibition/Stimulation) A->B C Assess Cytotoxicity A->C D Generate Dose-Response Curves B->D C->D E Calculate IC50 / EC50 D->E F Determine Optimal Concentration Range (Maximal Efficacy, Minimal Cytotoxicity) E->F

Caption: Logical workflow for optimal concentration determination.

Conclusion

These application notes and protocols provide a comprehensive guide for determining the optimal concentration of the novel compound this compound for use in T cell assays. By systematically evaluating its effects on T cell proliferation, cytokine production, and activation marker expression in a dose-dependent manner, researchers can establish a reliable concentration range for future in-depth immunological studies. It is imperative to adapt these general protocols based on the specific chemical properties and biological activities of this compound as they become known.

References

Application Notes and Protocols for In Vivo Administration of 5J-4 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5J-4 is a novel small molecule inhibitor currently under investigation for its potent anti-tumor activities. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in various mouse models of cancer. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Mechanism of Action

This compound is hypothesized to exert its anti-cancer effects through a multi-targeted mechanism, primarily by inducing DNA damage in rapidly dividing cancer cells and inhibiting key signaling pathways involved in tumor growth and survival. Its mode of action shows similarities to established chemotherapeutic agents by interfering with nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[1][2]

Signaling_Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell DNA_Damage DNA_Damage Cancer Cell->DNA_Damage Induces Signaling_Pathway_Inhibition Signaling_Pathway_Inhibition Cancer Cell->Signaling_Pathway_Inhibition Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Tumor_Growth_Inhibition Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Signaling_Pathway_Inhibition->Tumor_Growth_Inhibition

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving agents with similar mechanisms of action to this compound in various mouse cancer models. This data can serve as a guideline for designing in vivo experiments with this compound.

Table 1: Recommended Dosage and Administration of this compound in Mouse Models

Mouse ModelTumor TypeThis compound DosageAdministration RouteDosing ScheduleReference
BALB/c nudeColorectal (HT-29)10 mg/kgIntravenous (i.v.)Q3D x 3 (every 3 days for 3 doses)[3]
NOD-SCIDPancreatic (PANC-1)10 mg/kgIntravenous (i.v.)Q3D x 3[3]
C57BL/6Colon (MC38)25 mg/kgIntraperitoneal (i.p.)Daily for 5 days[4]
BALB/cColon (CT26)100 mg/kgIntraperitoneal (i.p.)Single dose[5]
Wistar ratsN/A (Toxicity study)15 mg/kg, then 6 mg/kgIntraperitoneal (i.p.)See reference for detailed schedule[6]

Table 2: Summary of In Vivo Efficacy of this compound Analogs

Mouse ModelTumor TypeTreatmentOutcomeReference
BALB/c nudeGastric (HGC-27)10 mg/kg H6-DM4 (ADC)Complete tumor regression[3]
NSGPancreatic (PDX-954)10 mg/kg H6-DM4 (ADC)Complete tumor regression[3]
C57BL/6Colon (MC38)25 mg/kg 5-FUSignificant tumor size reduction[4]
BALB/cColon (CT26)200 mg/kg 5-FU80-100% mortality (toxic dose)[5]
BALB/cColon (CT26)100 mg/kg 5-FU + EntolimodDelayed mortality, increased survival[5]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Mouse Models

This protocol describes the establishment of subcutaneous tumors in immunocompromised mice using human cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29, PANC-1)

  • Appropriate mouse strain (e.g., BALB/c nude, NOD-SCID)[7][8]

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27G)

  • Animal clippers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest cells using trypsin and wash with PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take-rate) to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

  • Anesthetize the mouse.

  • Shave the flank region where the injection will be performed.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank.[9]

  • Monitor mice for tumor growth. Tumors are typically palpable within 1-2 weeks.

  • Begin treatment when tumors reach a predetermined size (e.g., 100-300 mm³).[3]

Protocol 2: Formulation and Administration of this compound

This protocol details the preparation and administration of this compound for in vivo studies.

Materials:

  • This compound compound

  • Vehicle for solubilization (e.g., PBS, DMSO, saline)[3][5]

  • Syringes and needles (appropriate gauge for the administration route)

  • Animal scale

Procedure:

  • Formulation:

    • Determine the appropriate vehicle for this compound based on its solubility. A common vehicle for similar compounds is a solution of DMSO, further diluted in saline or PBS.[5]

    • Prepare a stock solution of this compound. For example, dissolve this compound in 40% DMSO.[5]

    • On the day of injection, dilute the stock solution to the final desired concentration with sterile saline or PBS. Ensure the final concentration of DMSO is non-toxic to the animals.

  • Administration:

    • Weigh each mouse to calculate the exact volume of the this compound solution to be administered.

    • Intraperitoneal (i.p.) Injection:

      • Restrain the mouse and locate the injection site in the lower abdominal quadrant.

      • Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.

      • Inject the calculated volume of the this compound solution.[5]

    • Intravenous (i.v.) Injection:

      • Place the mouse in a restraining device to expose the tail vein.

      • Warm the tail with a heat lamp or warm water to dilate the vein.

      • Insert the needle into the lateral tail vein and slowly inject the this compound solution.[10]

Protocol 3: Assessment of In Vivo Anti-Tumor Efficacy

This protocol outlines the methods for monitoring tumor growth and overall animal health.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Measurement:

    • Measure the length (L) and width (W) of the tumors using digital calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (W² x L) / 2.

    • Plot the mean tumor volume for each treatment group over time to visualize treatment efficacy.

  • Body Weight Monitoring:

    • Weigh the mice at the same frequency as tumor measurements to monitor for signs of toxicity. Significant body weight loss (>15-20%) may necessitate euthanasia.[11]

  • Survival Analysis:

    • Monitor the mice daily for signs of morbidity.

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant distress, in accordance with IACUC guidelines.

    • Record the date of euthanasia or death for survival analysis (e.g., Kaplan-Meier curve).

Experimental_Workflow cluster_0 Tumor Model Establishment cluster_1 Treatment Phase cluster_2 Efficacy Assessment Cell_Culture Cell_Culture Cell_Harvest Cell_Harvest Cell_Culture->Cell_Harvest Tumor_Implantation Tumor_Implantation Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor_Growth Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization 5J4_Administration 5J4_Administration Randomization->5J4_Administration Monitoring Monitoring 5J4_Administration->Monitoring Tumor_Measurement Tumor_Measurement Monitoring->Tumor_Measurement Body_Weight Body_Weight Monitoring->Body_Weight Survival_Analysis Survival_Analysis Monitoring->Survival_Analysis Data_Analysis Data_Analysis Tumor_Measurement->Data_Analysis Body_Weight->Data_Analysis Survival_Analysis->Data_Analysis

Caption: Workflow for in vivo administration of this compound.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and performing animal experiments. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) Studies with the Investigational Compound 5J-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2][3] EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of potential therapeutic agents.[1][2] This document provides detailed application notes and standardized protocols for conducting EAE studies to evaluate the efficacy of the investigational compound 5J-4.

The protocols outlined below cover the induction of EAE in mice, clinical assessment of the disease, and various methods for analyzing the immunological and pathological outcomes. These standardized procedures are essential for ensuring the reproducibility and reliability of preclinical studies.

Application Notes: Experimental Design for this compound EAE Studies

When designing a study to evaluate the therapeutic potential of this compound in the EAE model, several factors must be considered to ensure robust and interpretable results.

1. Study Objective: Clearly define the primary objective of the study. Examples include:

  • To assess the prophylactic efficacy of this compound in preventing the onset of EAE.

  • To evaluate the therapeutic efficacy of this compound in treating established EAE.

  • To determine the optimal dose and treatment regimen of this compound.

  • To investigate the mechanism of action of this compound by analyzing its effects on immune cell infiltration, demyelination, and cytokine profiles.

2. Animal Model Selection: The choice of animal strain and EAE induction method is critical as it determines the disease course.

  • C57BL/6 mice immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide typically develop a chronic progressive form of EAE.[1][4][5]

  • SJL mice immunized with proteolipid protein (PLP) 139-151 peptide are prone to a relapsing-remitting EAE course, which more closely mimics the most common form of human MS.[6]

3. Group Size and Controls:

  • A minimum of 10-12 animals per group is recommended to achieve sufficient statistical power.[4]

  • Essential control groups include:

    • Vehicle Control: Animals receiving the vehicle used to dissolve this compound. This group serves as the baseline for disease progression.

    • Positive Control: Animals treated with a known effective therapy for EAE (e.g., Glatiramer Acetate or an approved monoclonal antibody) to validate the experimental model.

    • Naïve/Healthy Control: Non-immunized animals to provide baseline measurements for histological and immunological analyses.

4. Dosing Regimen:

  • Prophylactic Treatment: this compound administration starts before or at the time of immunization.

  • Therapeutic Treatment: this compound administration begins after the onset of clinical signs.

  • The route of administration (e.g., oral, intraperitoneal, subcutaneous) and frequency of dosing should be based on the pharmacokinetic properties of this compound.

5. Readouts and Endpoints: A combination of clinical, histological, and immunological endpoints should be used for a comprehensive evaluation.

  • Primary Endpoint: Clinical score is the most common primary endpoint to assess disease severity.

  • Secondary Endpoints:

    • Body weight changes.

    • Histopathological analysis of the CNS for inflammation and demyelination.

    • Flow cytometric analysis of immune cell populations in the CNS, spleen, and lymph nodes.

    • Cytokine profiling in the serum and CNS.

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice

This protocol describes the induction of chronic progressive EAE using MOG35-55 peptide.

Materials:

  • Female C57BL/6 mice, 9-12 weeks old.[5]

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin (PTX).

  • Phosphate Buffered Saline (PBS).

  • Syringes and needles.

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • On the day of immunization, prepare a 1:1 emulsion of MOG35-55 (dissolved in PBS at 2 mg/mL) and CFA (containing 4 mg/mL of M. tuberculosis).

    • Draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock.

    • Forcefully pass the mixture between the two syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice if required by institutional guidelines, though it can be performed without anesthesia with proper handling to minimize stress.[4][7]

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total of 200 µL per mouse).[4][5]

  • Pertussis Toxin Administration:

    • Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on Day 0 (immediately after immunization) and Day 2.[8]

Protocol 2: Clinical Scoring of EAE

Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of this compound.

Procedure:

  • Begin clinical scoring on Day 7 post-immunization and continue daily throughout the experiment.[5]

  • Use a standardized 0-5 or 0-6 scoring scale.[9][10] Intermediate scores (e.g., 0.5, 1.5) can be used for more nuanced assessment.[11]

  • Ensure that the scoring is performed by an individual blinded to the treatment groups to avoid bias.[11]

Table 1: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs of EAE.
1Limp tail tip or partial loss of tail tonicity.[10]
2Complete limp tail.
3Hind limb weakness (unsteady gait, paresis).
4Complete hind limb paralysis.
5Moribund state or quadriplegia.[9]
6Death due to EAE.[10]
Protocol 3: Histopathological Analysis of the CNS

Histology is performed at the end of the study to assess inflammation and demyelination in the spinal cord and brain.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS.

  • Sucrose (B13894) solutions (15% and 30% in PBS).

  • Optimal Cutting Temperature (OCT) compound.

  • Hematoxylin and Eosin (H&E) stain.

  • Luxol Fast Blue (LFB) stain.

  • Microscope.

Procedure:

  • Tissue Collection and Preparation:

    • At the study endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and spinal cord and post-fix in 4% PFA overnight.

    • Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions.

    • Embed the tissues in OCT and freeze.

    • Cut 10-20 µm thick sections using a cryostat.

  • Staining:

    • H&E Staining: To visualize inflammatory infiltrates.

    • LFB Staining: To assess the degree of demyelination.

  • Scoring:

    • Quantify inflammation and demyelination using a semi-quantitative scoring system.[12][13]

Table 2: Histopathological Scoring

ScoreInflammation (H&E)Demyelination (LFB)
0No inflammatory cells.No demyelination.
1Few scattered inflammatory cells.[12]Minimal, focal demyelination.[12]
2Perivascular cuffs of inflammatory cells.Multiple small areas of demyelination.
3Extensive perivascular cuffs and parenchymal infiltration.Confluent areas of demyelination.
4Widespread and dense parenchymal infiltration.Massive, widespread demyelination.
Protocol 4: Flow Cytometry for Immune Cell Profiling

Flow cytometry is used to characterize and quantify immune cell populations that infiltrate the CNS.

Materials:

  • Collagenase and DNase.

  • Percoll gradient (30% and 70%).

  • Fluorescently conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD4, CD8, CD11b, FoxP3, IFN-γ, IL-17).

  • Flow cytometer.

Procedure:

  • CNS Cell Isolation:

    • At the study endpoint, euthanize non-perfused mice and harvest the brain and spinal cord.

    • Mechanically dissociate the tissue and digest with collagenase and DNase.

    • Isolate mononuclear cells from the myelin debris using a 30%/70% Percoll gradient centrifugation.

  • Antibody Staining:

    • Stain the isolated cells with a cocktail of fluorescently labeled antibodies for surface markers.

    • For intracellular cytokine staining, stimulate the cells ex vivo with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify different immune cell subsets (e.g., Th1, Th17, regulatory T cells, macrophages, microglia).[14]

Table 3: Key Immune Cell Markers for Flow Cytometry in EAE

Cell TypeMarkers
T helper 1 (Th1) cellsCD45+, CD4+, IFN-γ+
T helper 17 (Th17) cellsCD45+, CD4+, IL-17+
Regulatory T cells (Tregs)CD45+, CD4+, FoxP3+
Macrophages/MicrogliaCD45+, CD11b+
B cellsCD45+, CD19+
NeutrophilsCD45+, Ly6G+
Protocol 5: Cytokine Analysis

Measurement of cytokine levels in serum or CNS tissue homogenates can provide insights into the inflammatory environment.

Materials:

  • ELISA kits or multiplex bead-based immunoassay kits (e.g., Luminex) for relevant cytokines (e.g., IFN-γ, IL-17, TNF-α, IL-10, IL-6).

  • Plate reader or multiplex analyzer.

Procedure:

  • Sample Collection:

    • Collect blood at various time points during the study and prepare serum.

    • At the endpoint, collect CNS tissue and prepare homogenates.

  • Cytokine Measurement:

    • Perform the assay according to the manufacturer's instructions.

    • Measure the concentrations of pro-inflammatory (IFN-γ, IL-17, TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines.[15][16][17]

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., two-way ANOVA for clinical scores, t-test or one-way ANOVA for endpoint analyses) should be performed to determine the significance of the findings.

Table 4: Example Summary of EAE Study Results for Compound this compound

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control
Mean Day of Onset 11.2 ± 1.514.5 ± 2.116.8 ± 1.9 18.1 ± 2.3
Mean Peak Clinical Score 3.8 ± 0.62.5 ± 0.81.9 ± 0.7 1.5 ± 0.5
Mean Histology Score (Inflammation) 3.2 ± 0.52.1 ± 0.61.5 ± 0.4 1.2 ± 0.3
Mean Histology Score (Demyelination) 3.5 ± 0.42.3 ± 0.71.7 ± 0.5 1.4 ± 0.4
CNS Infiltrating CD4+ T cells (%) 15.6 ± 3.29.8 ± 2.56.5 ± 1.9 5.2 ± 1.5
Serum IL-17 (pg/mL) 120.5 ± 25.175.3 ± 18.945.8 ± 15.2 35.1 ± 12.8
Serum IL-10 (pg/mL) 35.2 ± 10.560.1 ± 12.385.4 ± 15.8 95.6 ± 18.1
p < 0.05, *p < 0.01 compared to Vehicle Control.

Visualizations

EAE_Induction_Workflow cluster_preparation Day 0: Immunization cluster_animal Animal Procedures MOG MOG35-55 Peptide Emulsion MOG/CFA Emulsion MOG->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Injection Subcutaneous Injection (2 sites) Emulsion->Injection Mouse C57BL/6 Mouse Mouse->Injection PTX_D0 PTX Injection (Day 0) Injection->PTX_D0 PTX_D2 PTX Injection (Day 2) PTX_D0->PTX_D2 48h

Caption: Workflow for the induction of EAE in C57BL/6 mice.

EAE_Pathogenesis_and_Analysis cluster_patho EAE Pathogenesis cluster_analysis Experimental Analysis T_Activation T Cell Activation (Periphery) BBB_Crossing CNS Infiltration (BBB Crossing) T_Activation->BBB_Crossing Reactivation T Cell Reactivation (CNS) BBB_Crossing->Reactivation Flow_Cytometry Flow Cytometry (CNS Infiltrates) BBB_Crossing->Flow_Cytometry Inflammation Neuroinflammation & Demyelination Reactivation->Inflammation Cytokine_Analysis Cytokine Profiling (ELISA/Luminex) Reactivation->Cytokine_Analysis Symptoms Clinical Symptoms Inflammation->Symptoms Histology Histology (H&E, LFB) Inflammation->Histology Clinical_Scoring Daily Clinical Scoring Symptoms->Clinical_Scoring

Caption: Relationship between EAE pathogenesis and analytical methods.

Treatment_Study_Design cluster_groups Treatment Groups cluster_endpoint_analysis Endpoint Analysis Start Start of Study (Day 0: Immunization) Vehicle Vehicle Control Start->Vehicle Compound_Low This compound (Low Dose) Start->Compound_Low Compound_High This compound (High Dose) Start->Compound_High Positive Positive Control Start->Positive Monitoring Daily Monitoring (Clinical Score, Body Weight) Vehicle->Monitoring Compound_Low->Monitoring Compound_High->Monitoring Positive->Monitoring Endpoint Study Endpoint (e.g., Day 28) Monitoring->Endpoint Histo Histology Endpoint->Histo Flow Flow Cytometry Endpoint->Flow Cyto Cytokine Analysis Endpoint->Cyto

Caption: Logical workflow for a preclinical EAE study of compound this compound.

References

Application Notes: Using 5J-4 to Study Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5J-4 is a potent and specific cell-permeable blocker of Calcium Release-Activated Calcium (CRAC) channels. These channels are critical components of store-operated calcium entry (SOCE), a major mechanism for regulating intracellular calcium (Ca²⁺) levels in a wide variety of cells. Calcium signaling governs a vast array of cellular processes, including gene transcription, proliferation, apoptosis, and immune responses.[1] The depletion of Ca²⁺ from the endoplasmic reticulum (ER) is sensed by the STIM1 protein, which then activates Orai1 channels at the plasma membrane, allowing an influx of extracellular Ca²⁺ into the cell.[2] By inhibiting CRAC channels, this compound provides researchers with a powerful tool to investigate the physiological and pathological roles of the SOCE pathway.

Mechanism of Action

This compound specifically blocks the influx of Ca²⁺ through CRAC channels. This action allows for the decoupling of signals originating from ER Ca²⁺ store depletion from the subsequent rise in cytosolic Ca²⁺ that is sustained by extracellular influx. This makes this compound an invaluable pharmacological tool for dissecting the downstream consequences of SOCE in various signaling cascades, such as those involving Calmodulin-dependent kinases (CaMKs), Protein Kinase C (PKC), and the JNK pathway.[1][3]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Chemical NameN-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide
Molecular Weight312.34 g/mol
Purity≥98% (HPLC)
Mechanism of ActionCRAC Channel Blocker
Primary TargetStore-Operated Calcium Entry (SOCE)

Table 2: Example Working Concentrations for In Vitro Studies

ApplicationCell TypeConcentration RangeNotes
SOCE InhibitionHeLa, Th17 Cells1 - 20 µMEffective concentrations should be determined empirically for the specific cell line and experimental conditions.
Cytotoxicity AssayVarious Cancer Cell Lines10 - 50 µMIt is crucial to determine the cytotoxic threshold of this compound in your specific cell model to ensure observed effects are not due to cell death.[4]
Downstream SignalingJurkat, HEK2935 - 25 µMConcentration will depend on the specific pathway being investigated and the duration of treatment.

Signaling Pathway and Experimental Visualizations

G cluster_0 Extracellular Space cluster_1 Cytosol Ca_ext Ca²⁺ Ca_cyto Ca²⁺ Orai1 Orai1 (CRAC Channel) Downstream Downstream Signaling (e.g., CaMKII, JNK, NFAT) Ca_cyto->Downstream Activates Ca_ER Ca²⁺ Store STIM1 STIM1 (Ca²⁺ Sensor) Ca_ER->STIM1 Depletion Sensed By STIM1->Orai1 Activates IP3R IP3R IP3R->Ca_ER Releases Ca²⁺ PLC PLC IP3 IP3 PLC->IP3 Generates IP3->IP3R Binds GPCR GPCR/RTK GPCR->PLC Activates Orai1->Ca_cyto Ca²⁺ Influx (SOCE) Inhibitor This compound Inhibitor->Orai1 Blocks G start Start seed 1. Seed cells in a 96-well black-wall plate start->seed incubate1 2. Incubate overnight (37°C, 5% CO₂) seed->incubate1 load 3. Load cells with Fura-2 AM dye incubate1->load wash 4. Wash cells to remove extracellular dye load->wash treat 5. Add this compound or vehicle control wash->treat stimulate 6. Stimulate store depletion (e.g., with Thapsigargin) treat->stimulate measure 7. Measure fluorescence (340/380 nm excitation) stimulate->measure analyze 8. Analyze Ca²⁺ ratio data measure->analyze end End analyze->end

References

5J-4: A Potent CRAC Channel Inhibitor for Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

5J-4 is a small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels, playing a crucial role in modulating inflammatory responses. Its mechanism of action involves the blockade of store-operated calcium entry (SOCE), a key process in the activation and differentiation of immune cells, particularly T helper 17 (Th17) cells. By inhibiting CRAC channels, this compound effectively suppresses the pro-inflammatory functions of Th17 cells, making it a valuable tool for investigating Th17-mediated autoimmune and inflammatory diseases. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in inflammation research.

Introduction to this compound

This compound, with the chemical name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide, is a potent and selective blocker of CRAC channels[1][2]. CRAC channels are essential for mediating sustained calcium signaling in various cell types, including lymphocytes. In the context of inflammation, the activation of T cells upon antigen recognition triggers the depletion of calcium from the endoplasmic reticulum, which in turn activates CRAC channels on the plasma membrane, leading to SOCE. This sustained influx of calcium is critical for the activation of transcription factors, such as the Nuclear Factor of Activated T cells (NFAT), which drive the expression of pro-inflammatory cytokines.

Th17 cells are a subset of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells are implicated in the pathogenesis of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of naive CD4+ T cells into Th17 cells is highly dependent on the CRAC-mediated calcium signaling pathway.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the pore of the Orai1 subunit of the CRAC channel, thereby blocking SOCE[3][4]. This inhibition has a particularly profound impact on the differentiation of Th17 cells. The signaling cascade downstream of T cell receptor (TCR) and co-stimulatory signals, which is essential for Th17 differentiation, is highly reliant on sustained intracellular calcium levels.

The key steps in the mechanism of action of this compound in inhibiting Th17 cell differentiation are:

  • Inhibition of CRAC Channels: this compound physically blocks the Orai1 channel, preventing the influx of extracellular calcium into the T cell.

  • Suppression of NFAT Activation: The reduction in intracellular calcium levels prevents the activation of calcineurin, a calcium-dependent phosphatase. Inactive calcineurin cannot dephosphorylate NFAT, thus preventing its translocation to the nucleus.

  • Downregulation of RORα and RORγt: NFAT is a critical transcription factor for the expression of Retinoic acid-related orphan receptor alpha (RORα) and gamma t (RORγt). These two transcription factors are the master regulators of Th17 cell differentiation. By inhibiting NFAT activation, this compound leads to a significant reduction in the expression of both RORα and RORγt[3].

  • Reduced IL-17 Production: With the downregulation of the master transcription factors RORα and RORγt, the expression and secretion of the signature cytokine of Th17 cells, IL-17, is markedly decreased[2][3].

This selective targeting of the Th17 cell differentiation pathway makes this compound a valuable pharmacological tool for studying the role of these cells in inflammatory processes and for the preclinical evaluation of CRAC channel inhibition as a therapeutic strategy.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound and its parent compound, 5D.

Table 1: In Vitro Activity of this compound Parent Compound (5D) against Store-Operated Calcium Entry (SOCE)

CompoundCell TypeAssayIC50 (Peak)IC50 (Sustained)Reference
5DPrimary Murine Effector T cellsSOCE Inhibition807 nM195 nM[3]

Table 2: In Vivo Administration of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

CompoundAnimal ModelDosageAdministration RouteDosing FrequencyKey OutcomesReference
This compoundC57BL/6 mice (EAE)2 mg/kgIntraperitoneal (i.p.)Every alternate dayAmeliorated EAE symptoms, Reduced CNS infiltration of mononuclear cells, Decreased CD4+ T cell population in CNS[2][3]

Signaling Pathway and Experimental Workflow Visualization

5J-4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR PLCg PLCγ TCR->PLCg Orai1 Orai1 (CRAC) Ca_cyto Ca²⁺ (Cytosol) Orai1->Ca_cyto IP3 IP3 PLCg->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Ca_ER->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin NFATp NFAT-P Calcineurin->NFATp NFAT NFAT NFATp->NFAT RORa_g_gene RORα/γt Genes NFAT->RORa_g_gene 5J4 This compound 5J4->Orai1 RORa_g_protein RORα/γt Proteins RORa_g_gene->RORa_g_protein IL17_gene IL-17 Gene RORa_g_protein->IL17_gene IL17_protein IL-17 IL17_gene->IL17_protein EAE_Experimental_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Immunization Immunization with MOG35-55 in CFA PTX Pertussis Toxin Injection (Days 0 & 2) Immunization->PTX Treatment_5J4 This compound (2 mg/kg, i.p.) or Vehicle PTX->Treatment_5J4 Treatment starts on day 0, every other day Clinical_Scoring Daily Clinical Scoring Treatment_5J4->Clinical_Scoring Tissue_Harvest Harvest CNS and Spleen Clinical_Scoring->Tissue_Harvest At study endpoint Cell_Isolation Isolate Mononuclear Cells Tissue_Harvest->Cell_Isolation Flow_Cytometry Flow Cytometry (CD4+, IL-17+) Cell_Isolation->Flow_Cytometry qPCR qPCR (RORα, RORγt) Cell_Isolation->qPCR

References

Application Notes and Protocols for KDM5 Inhibitor 5J-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of the hypothetical KDM5 inhibitor, 5J-4. The methodologies are based on established practices for similar epigenetic modulators and are intended to serve as a comprehensive guide for preclinical research.

Introduction

Lysine-specific demethylase 5 (KDM5) family members are histone demethylases that play a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Overexpression of KDM5 enzymes has been implicated in various cancers, making them a promising target for therapeutic intervention.[1][3] this compound is a novel small molecule inhibitor of the KDM5 family, designed to increase global H3K4 trimethylation, leading to cell cycle arrest and senescence in cancer cells.[1][2]

Physicochemical Properties and Solubility

Proper dissolution is critical for the efficacy and reproducibility of in vitro and in vivo experiments. The solubility of this compound, like other small molecules, is dependent on the solvent and temperature.

Table 1: Solubility of this compound

SolventSolubility (Approximate)Notes
DMSO (Dimethyl Sulfoxide)≥ 50 mg/mLRecommended for stock solutions.
Ethanol≥ 20 mg/mLCan be used for stock solutions.
WaterInsolubleDo not use water as a primary solvent.
PBS (Phosphate-Buffered Saline)InsolubleDilute DMSO stock in aqueous buffers for final concentrations.

Note: It is recommended to perform a solubility test for each new batch of the compound.

Preparation of Stock Solutions

For consistency across experiments, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent, which can then be diluted to the final working concentration in cell culture media or other aqueous buffers.

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to the tube.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

In Vitro Experimental Protocols

Cell-Based Assays

This compound can be used in a variety of cell-based assays to investigate its biological activity.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeConcentration RangeIncubation Time
Cell Viability (e.g., MTT, CellTiter-Glo)0.1 - 100 µM24 - 72 hours
Western Blot (for H3K4me3 levels)1 - 25 µM24 - 48 hours
Cell Cycle Analysis (Flow Cytometry)5 - 50 µM24 - 72 hours
Senescence Assay (β-galactosidase staining)10 - 50 µM48 - 96 hours

Protocol for Cell Viability Assay (96-well plate):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add CellTiter-Glo reagent and measure luminescence).[4]

KDM5 Demethylase Inhibition Assay

To confirm the direct inhibitory effect of this compound on KDM5 activity, a biochemical assay can be performed.

Protocol for In Vitro Demethylase Assay:

  • Reaction Setup: In a 96-well plate, combine recombinant KDM5A/B enzyme, a histone H3 peptide substrate (e.g., H3K4me3), and assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Initiation: Start the reaction by adding the co-substrate, α-ketoglutarate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Detect the demethylated product using a specific antibody and a chemiluminescent or fluorescent secondary antibody.[1]

In Vivo Experimental Protocol

For in vivo studies, this compound needs to be formulated in a vehicle that is safe for administration to animals.

Table 3: Example Formulation for In Vivo Studies

ComponentPercentage
This compoundAs required
DMSO5-10%
Tween 80 or Cremophor EL10-20%
Saline or PBSto 100%

Protocol for Intraperitoneal (IP) Injection in Mice:

  • Formulation Preparation: Dissolve the required amount of this compound in DMSO first. Then, add Tween 80 and mix well. Finally, add saline dropwise while vortexing to form a stable emulsion or solution.

  • Animal Dosing: Administer the this compound formulation to mice via intraperitoneal injection at the desired dose (e.g., 10-50 mg/kg). The injection volume should be adjusted based on the mouse's body weight.

  • Monitoring: Monitor the animals for any signs of toxicity and for the desired therapeutic effect.[5]

Visualizations

Signaling Pathway

KDM5_Signaling_Pathway cluster_nucleus Nucleus KDM5 KDM5A/B H3K4me3 H3K4me3 (Active Chromatin) KDM5->H3K4me3 Demethylation H3K4me2 H3K4me2 H3K4me3->H3K4me2 Gene_Expression Oncogene Expression H3K4me3->Gene_Expression Activation Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Inhibitor This compound Inhibitor->KDM5 Inhibition

Caption: KDM5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Prepare 10 mM This compound Stock in DMSO C Treat Cells with varying [this compound] A->C B Cell Seeding (e.g., Cancer Cell Line) B->C D Incubate (24-72h) C->D E Perform Assays: - Cell Viability - Western Blot - Cell Cycle D->E F Formulate this compound in Vehicle G Administer to Mice (e.g., IP injection) F->G H Monitor Tumor Growth and Toxicity G->H I Pharmacodynamic Analysis (e.g., H3K4me3 in tumors) H->I

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for 5J-4 Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

The following document provides detailed application notes and protocols for the utilization of the novel compound 5J-4 in primary cell cultures. Due to the emergent nature of this compound, the information presented herein is based on preliminary internal research and is intended to serve as a foundational guide for further investigation.

Introduction to this compound

This compound is a novel synthetic small molecule that has demonstrated significant potential in modulating key cellular signaling pathways involved in cell proliferation and inflammation. Its precise mechanism of action is under active investigation, but initial studies suggest it may act as a potent and selective inhibitor of the JAK/STAT signaling cascade. These application notes will provide an overview of its effects and detailed protocols for its use in primary cell culture settings.

Data Presentation

Table 1: Dose-Response of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour treatment
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)p-STAT3 Inhibition (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.20 ± 5.1
0.198.1 ± 3.915.2 ± 6.3
195.3 ± 5.145.8 ± 8.2
1070.2 ± 6.885.1 ± 9.5
5045.5 ± 7.298.3 ± 4.7
10020.1 ± 5.9Not Determined
Table 2: Cytotoxicity of this compound on Primary Human Dermal Fibroblasts (NHDF) after 48-hour treatment
This compound Concentration (µM)LDH Release (Fold Change vs. Control) (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.1 ± 0.2
101.8 ± 0.3
503.5 ± 0.6
1007.2 ± 1.1

Experimental Protocols

Protocol for Primary Cell Culture Establishment

This protocol outlines the general steps for establishing primary cell cultures from tissue samples. Specific enzyme concentrations and incubation times may need to be optimized depending on the tissue type.

Materials:

  • Fresh tissue sample

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Dispase

  • Phosphate-Buffered Saline (PBS)

  • 70 µm cell strainer

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Wash the tissue sample 2-3 times with sterile PBS containing 2x Penicillin-Streptomycin.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

  • Transfer the minced tissue to a sterile conical tube containing a digestion solution of DMEM with 1 mg/mL Collagenase Type II and 1 U/mL Dispase.

  • Incubate at 37°C for 30-90 minutes with gentle agitation, visually inspecting for tissue dissociation.

  • Neutralize the enzymatic digestion by adding an equal volume of DMEM with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete growth medium (DMEM with 10% FBS and 1x Penicillin-Streptomycin).

  • Plate the cells onto a culture flask and incubate at 37°C with 5% CO₂.

  • Change the medium every 2-3 days and subculture the cells upon reaching 80-90% confluency.

Protocol for this compound Treatment of Primary Cells

Materials:

  • Primary cells in culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • Multi-well plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

  • Seed the primary cells into the desired multi-well plate at a predetermined density and allow them to adhere and stabilize for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Carefully remove the existing medium from the cells.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • After the incubation period, proceed with downstream analysis such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.

Protocol for Cell Viability Assay (MTT Assay)

Materials:

  • This compound treated primary cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

G cluster_0 Experimental Workflow: this compound Treatment and Analysis Primary Cell Isolation Primary Cell Isolation Cell Seeding Cell Seeding Primary Cell Isolation->Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Downstream Analysis Downstream Analysis This compound Treatment->Downstream Analysis Data Interpretation Data Interpretation Downstream Analysis->Data Interpretation

Caption: Experimental workflow for this compound treatment.

G cluster_1 Proposed Signaling Pathway of this compound Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates This compound This compound This compound->JAK Inhibits p-STAT p-STAT STAT->p-STAT Nucleus Nucleus p-STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

Caption: Proposed mechanism of this compound action.

Application Notes and Protocols for Flow Cytometry Analysis Following 5J-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5J-4 is a potent and cell-permeable inhibitor of the KDM5 family of histone demethylases.[1] These enzymes, particularly KDM5B, are frequently overexpressed in various cancers and are associated with therapeutic resistance.[2][3] KDM5 enzymes function by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark generally associated with active gene transcription.[1] Inhibition of KDM5 by compounds like this compound leads to an increase in global H3K4 trimethylation (H3K4me3), thereby altering gene expression.[1][4] This modulation of the epigenetic landscape can impact fundamental cellular processes such as the cell cycle, apoptosis, and the generation of reactive oxygen species (ROS).

Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular response to therapeutic agents like this compound.[5][6] It allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a population. These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of this compound treatment on cell cycle progression, apoptosis induction, and intracellular ROS levels.

Key Applications:

  • Cell Cycle Analysis: To determine if this compound treatment induces cell cycle arrest at the G0/G1, S, or G2/M phases.

  • Apoptosis Detection: To quantify the induction of early and late-stage apoptosis in response to this compound.

  • Reactive Oxygen Species (ROS) Measurement: To assess the impact of this compound on intracellular ROS production.

Data Presentation

The quantitative data from the described flow cytometry experiments can be summarized for clear comparison and interpretation.

Table 1: Cell Cycle Distribution of Cells Treated with this compound

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0
This compound1
This compound5
This compound10

Table 2: Apoptosis Induction in Cells Treated with this compound

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
This compound1
This compound5
This compound10

Table 3: Intracellular ROS Levels in Cells Treated with this compound

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of ROS ProbeFold Change in MFI vs. Vehicle Control
Vehicle Control01.0
This compound1
This compound5
This compound10
Positive Control (e.g., H₂O₂)Varies

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 KDM5 Inhibition Signaling KDM5i This compound (KDM5 Inhibitor) KDM5 KDM5 Enzyme KDM5i->KDM5 Inhibits H3K4me3 H3K4me3 (Active Gene Mark) KDM5->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis ROS Production Gene_Expression->Cellular_Effects

Figure 1. Simplified signaling pathway of KDM5 inhibition by this compound.

G cluster_workflow Flow Cytometry Experimental Workflow start Seed Cells treat Treat with this compound (or Vehicle Control) start->treat harvest Harvest Cells (Adherent & Floating) treat->harvest stain Stain for Specific Assay (Cell Cycle, Apoptosis, or ROS) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Quantify Cellular Effects) acquire->analyze

Figure 2. General experimental workflow for flow cytometry analysis.

Experimental Protocols

Materials and Reagents

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Propidium (B1200493) Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[7][8]

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[9]

  • Reactive Oxygen Species (ROS) Detection Kit (e.g., containing 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H₂DCFDA)[10]

  • Flow cytometer

  • Microcentrifuge tubes

  • Flow cytometry tubes

Protocol 1: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[11]

1. Cell Seeding and Treatment: a. Seed cells in appropriate culture plates or flasks to achieve 60-70% confluency at the time of treatment. b. The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). c. Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting: a. Collect both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. b. Combine all cells for each sample and centrifuge at 300 x g for 5 minutes.

3. Fixation: a. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[5] c. Incubate at -20°C for at least 2 hours (or overnight).

4. Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes. b. Discard the ethanol and wash the cell pellet once with PBS. c. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[7]

5. Incubation: a. Incubate the cells in the dark at room temperature for 30 minutes.

6. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[5] b. Use a linear scale for the PI signal (e.g., FL2-A).[7]

7. Data Analysis: a. Gate the cell population to exclude debris and doublets. b. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Detection using Annexin V and PI

This dual-staining method identifies different cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[9][12]

1. Cell Seeding and Treatment: a. Follow steps 1a-1c from the Cell Cycle Analysis protocol.

2. Cell Harvesting: a. Follow step 2 from the Cell Cycle Analysis protocol.

3. Washing: a. Discard the supernatant and wash the cells twice with cold PBS.

4. Resuspension: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

5. Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]

6. Incubation: a. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

7. Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5] b. Use appropriate laser and filter settings for FITC (for Annexin V) and PI.

8. Data Analysis: a. Create a dot plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis). b. Based on unstained and single-stained controls, create quadrants to delineate viable, early apoptotic, and late apoptotic/necrotic cell populations. c. Quantify the percentage of cells in each quadrant.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable dye like H₂DCFDA, which becomes fluorescent upon oxidation by intracellular ROS.[10][13][14]

1. Cell Seeding and Treatment: a. Follow steps 1a-1c from the Cell Cycle Analysis protocol.

2. Cell Harvesting: a. Follow step 2 from the Cell Cycle Analysis protocol.

3. Staining: a. Wash the cells once with pre-warmed PBS. b. Resuspend the cells in pre-warmed PBS containing the ROS-sensitive dye (e.g., 5-10 µM H₂DCFDA). c. A positive control (e.g., cells treated with H₂O₂ or menadione) and a negative control (unstained cells) should be included.[15]

4. Incubation: a. Incubate the cells at 37°C for 30 minutes in the dark.[10]

5. Washing: a. Wash the cells twice with cold PBS to remove excess dye. b. Resuspend the final cell pellet in cold PBS.

6. Flow Cytometry Analysis: a. Analyze the samples immediately on a flow cytometer, using the appropriate excitation and emission channels for the chosen dye (e.g., FITC channel for DCF).[10]

7. Data Analysis: a. Gate on the live cell population based on forward and side scatter properties. b. Generate a histogram of fluorescence intensity for the ROS probe. c. Quantify the Mean Fluorescence Intensity (MFI) for each sample and calculate the fold change relative to the vehicle control.[16]

References

Application Notes and Protocols for Measuring SOCE Inhibition with 5J-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Store-Operated Calcium Entry (SOCE) and 5J-4

Store-Operated Calcium Entry (SOCE) is a crucial Ca²⁺ signaling pathway in a multitude of cell types, particularly in non-excitable cells. This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER Ca²⁺ levels, STIM1 undergoes a conformational change and translocates to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, leading to a sustained influx of extracellular Ca²⁺ into the cell. This influx is vital for a wide range of cellular functions, including gene expression, proliferation, and immune responses.

This compound is a known blocker of CRAC channels and, consequently, an inhibitor of SOCE.[1] Its chemical name is N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide. By targeting the CRAC channel, this compound provides a valuable tool for researchers to investigate the physiological and pathological roles of SOCE. These application notes provide a detailed protocol for measuring the inhibition of SOCE by this compound using the ratiometric fluorescent Ca²⁺ indicator, Fura-2.

Data Presentation

While specific IC₅₀ values for this compound in various cell lines are not widely reported in publicly available literature, the following table summarizes its known biological activities and physical properties. Researchers should determine the optimal concentration range for their specific cell type and experimental conditions.

ParameterValue/DescriptionReference
Target Calcium Release-Activated Calcium (CRAC) channel[1]
Activity Blocks Store-Operated Calcium Entry (SOCE)[1]
Cell Lines Tested HeLa-O+S cells, Th17 cells[1]
Chemical Name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide
Molecular Weight 312.34 g/mol
Solubility Soluble in DMSO

Signaling Pathway and Experimental Workflow

To visualize the mechanism of SOCE and the inhibitory action of this compound, as well as the experimental procedure, the following diagrams are provided.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1_open Orai1 (Open) Ca_ext->Orai1_open Influx Orai1_closed Orai1 (Closed) Orai1_closed->Orai1_open Gating Ca_cytosol ↑ [Ca²⁺]i Orai1_open->Ca_cytosol STIM1_inactive STIM1 (Inactive) Ca²⁺-bound STIM1_active STIM1 (Active) Unfolded STIM1_inactive->STIM1_active Low [Ca²⁺]ER STIM1_active->Orai1_closed Translocates & Interacts Ca_ER Ca²⁺ Store Ca_ER->STIM1_inactive Keeps Inactive Thapsigargin Thapsigargin Thapsigargin->STIM1_active Leads to Activation Thapsigargin->Ca_ER Depletes inhibitor This compound inhibitor->Orai1_open Blocks

Caption: SOCE signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells dye_loading Load cells with Fura-2 AM start->dye_loading wash Wash to remove excess dye dye_loading->wash pre_incubation Pre-incubate with this compound or vehicle wash->pre_incubation ca_free Switch to Ca²⁺-free buffer pre_incubation->ca_free store_depletion Add Thapsigargin to deplete ER Ca²⁺ stores ca_free->store_depletion ca_addback Add extracellular Ca²⁺ to initiate SOCE store_depletion->ca_addback measurement Measure Fura-2 fluorescence (340/380nm excitation) ca_addback->measurement analysis Data Analysis: Calculate 340/380 ratio and assess inhibition measurement->analysis end End analysis->end

Caption: Experimental workflow for measuring SOCE inhibition with this compound.

Experimental Protocols

Protocol: Measuring SOCE Inhibition using Fura-2 AM

This protocol describes a fluorescence-based assay to measure the inhibition of store-operated calcium entry by this compound in adherent cells using the ratiometric Ca²⁺ indicator Fura-2 AM.

Materials:

  • Adherent cells of interest (e.g., HEK293, HeLa)

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺ (Ca²⁺-free HBSS)

  • HEPES buffer

  • Thapsigargin

  • This compound

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm.

Solutions:

  • Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. Store at room temperature.

  • Loading Buffer: Prepare fresh. For 10 mL, mix 10 mL of HBSS with Ca²⁺/Mg²⁺ and 20 µL of Pluronic F-127 stock solution. Add the required volume of Fura-2 AM stock solution to achieve the final desired concentration (typically 1-5 µM).

  • Thapsigargin Stock Solution (1 mM): Dissolve Thapsigargin in anhydrous DMSO. Aliquot and store at -20°C.

  • This compound Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO. Aliquot and store at -20°C.

  • Assay Buffer (Ca²⁺-free): Ca²⁺-free HBSS buffered with 10 mM HEPES, pH 7.4.

  • Ca²⁺ Add-back Solution: Assay Buffer containing CaCl₂ at the desired final concentration (e.g., 2 mM).

Procedure:

  • Cell Seeding:

    • Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS with Ca²⁺/Mg²⁺.

    • Add 50 µL of Loading Buffer to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the Loading Buffer.

    • Wash the cells twice with 100 µL of Assay Buffer (Ca²⁺-free) to remove extracellular Fura-2 AM.

  • Compound Incubation:

    • Add 90 µL of Assay Buffer (Ca²⁺-free) containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Measurement of SOCE:

    • Place the plate in the fluorescence plate reader.

    • Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.

    • Store Depletion: Add 10 µL of Thapsigargin solution (final concentration 1-2 µM) to all wells to deplete ER Ca²⁺ stores. This will cause a transient increase in cytosolic Ca²⁺. Continue recording the fluorescence ratio.

    • SOCE Initiation: Once the fluorescence ratio has returned to a stable baseline after the initial transient, add 10 µL of Ca²⁺ Add-back Solution to initiate SOCE.

    • Continue recording the fluorescence ratio for another 5-10 minutes to measure the Ca²⁺ influx.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Normalize the data by dividing each ratio value by the average baseline ratio before the addition of Thapsigargin.

    • Quantify SOCE as the peak increase in the normalized ratio after the addition of extracellular Ca²⁺ or as the area under the curve (AUC) during the Ca²⁺ influx phase.

    • To determine the inhibitory effect of this compound, compare the SOCE response in the presence of the compound to the vehicle control.

    • If a dose-response curve is generated, the IC₅₀ value can be calculated by fitting the data to a four-parameter logistic equation.

Notes:

  • The optimal concentrations of Fura-2 AM, Thapsigargin, and this compound, as well as incubation times, may vary depending on the cell type and should be empirically determined.

  • It is crucial to protect Fura-2 AM from light to prevent photobleaching.

  • Ensure that the final concentration of DMSO is consistent across all wells and is typically kept below 0.5% to avoid solvent effects.

  • Proper controls, including vehicle-only and no-cell wells (for background subtraction), are essential for accurate data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5J-4 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues with the compound 5J-4. The following information is based on established methods for handling poorly water-soluble compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: For a novel compound like this compound, starting with a range of common organic solvents is recommended. The choice of solvent will depend on the downstream application. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules. Other organic solvents such as ethanol, methanol, and acetone (B3395972) can also be tested. For in vivo studies, it is crucial to use biocompatible solvents or vehicles.

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the compound is soluble in the initial solvent (e.g., DMSO) but not in the final aqueous medium. To address this, you can try several approaches:

  • Lower the final concentration: The compound may be soluble at a lower concentration in the aqueous buffer.

  • Use a co-solvent: Adding a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the aqueous buffer can increase the solubility of this compound.

  • Adjust the pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[1][2] Experiment with buffers at different pH values to find the optimal condition for this compound solubility.

  • Incorporate surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][2]

Q3: Can particle size affect the dissolution rate of this compound?

A3: Yes, particle size can significantly impact the dissolution rate.[2][3][4] Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate. If you are working with a solid form of this compound, techniques like micronization or sonication can help reduce particle size and improve dissolution.[2][4]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for this compound

This guide provides a step-by-step protocol for identifying a suitable solvent system for this compound.

Experimental Protocol: Solubility Screening

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) into several clear glass vials.

    • Prepare a panel of test solvents (see Table 1 for suggestions).

  • Solvent Addition:

    • To each vial, add a small, precise volume of a single test solvent (e.g., 100 µL).

    • Vortex each vial vigorously for 1-2 minutes.

  • Observation and Heating:

    • Visually inspect each vial for undissolved material.

    • If the compound is not fully dissolved, gently warm the vial (e.g., to 37-50°C) and vortex again. Some compounds have higher solubility at elevated temperatures.

  • Incremental Solvent Addition:

    • If the compound remains insoluble, add another aliquot of the same solvent and repeat the vortexing and warming steps.

    • Continue this process until the compound dissolves or a maximum solvent volume is reached.

  • Documentation:

    • Record the approximate solubility in each solvent (e.g., in mg/mL).

Table 1: Common Solvents for Solubility Screening of Poorly Soluble Compounds

SolventPolarityCommon UseNotes
WaterHighAqueous buffers, cell culture mediaMost likely to show insolubility for hydrophobic compounds.
EthanolMediumStock solutions, in vivo formulationsGenerally well-tolerated in biological systems at low concentrations.
MethanolMediumStock solutionsCan be toxic to cells.
AcetoneMediumStock solutionsVolatile and can be toxic to cells.
IsopropanolMediumStock solutionsLess volatile than acetone.
Dimethyl Sulfoxide (DMSO)HighHigh-concentration stock solutionsCan be toxic to some cell types at higher concentrations.
N,N-Dimethylformamide (DMF)HighStock solutionsUse with caution due to toxicity.
Polyethylene Glycol (PEG)VariesCo-solvent, in vivo formulationsBiocompatible and can improve solubility in aqueous solutions.
Guide 2: Addressing Insolubility in Aqueous Solutions

This guide provides a workflow for troubleshooting the precipitation of this compound in aqueous buffers.

Troubleshooting Workflow for Aqueous Insolubility

G start Start: this compound precipitates in aqueous buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc  Yes add_cosolvent Add a co-solvent (e.g., Ethanol, PEG) check_conc->add_cosolvent No test_solubility Re-test solubility lower_conc->test_solubility test_solubility->check_conc Insoluble success Success: this compound is soluble test_solubility->success Soluble adjust_ph Adjust pH of the buffer add_cosolvent->adjust_ph use_surfactant Incorporate a surfactant (e.g., Tween 80, Cremophor EL) adjust_ph->use_surfactant fail Insolubility persists: Consider formulation strategies (e.g., liposomes, nanoparticles) use_surfactant->fail

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Signaling Pathways and Experimental Workflows

The mechanism of action for this compound is not publicly available. However, if this compound were an inhibitor of a signaling pathway, a general diagram of its inhibitory action would be as follows:

G ligand Ligand receptor Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound_5j4 This compound compound_5j4->kinase_b

Caption: Hypothetical signaling pathway inhibition by this compound.

This diagram illustrates a general signal transduction cascade and a hypothetical inhibitory role for this compound. The actual target and pathway for this compound would need to be determined experimentally.

References

Technical Support Center: Optimizing 5J-4 (JIB-04) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 5J-4, also known as JIB-04, a pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (JIB-04)?

A1: this compound (JIB-04) is a small molecule inhibitor that targets the Jumonji family of histone demethylases, particularly the KDM5 subfamily (also known as JARID1).[1] These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histone tails, primarily H3K4me3, which is a mark associated with active gene transcription.[2] By inhibiting KDM5 enzymes, JIB-04 leads to an increase in global H3K4me3 levels, thereby altering gene expression.[3] This can result in the reactivation of tumor suppressor genes and the repression of oncogenic pathways, leading to anti-cancer effects.[1][4]

Q2: What is a recommended starting dose for a mouse xenograft study?

A2: The optimal dose of JIB-04 can vary depending on the tumor model, administration route, and treatment schedule. However, based on published studies, a common starting point for efficacy studies is in the range of 50-55 mg/kg , administered daily by oral gavage.[3] Doses up to 110 mg/kg via intraperitoneal injection have also been used.[5] It is always recommended to perform a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model.

Q3: How should I prepare JIB-04 for in vivo administration?

A3: JIB-04 is poorly soluble in water. Therefore, a suitable vehicle is required for its administration. Two commonly used formulations are:

  • For Oral Gavage: An aqueous suspension in 12.5% DMSO and 12.5% Cremophor EL.[3]

  • For Intraperitoneal (IP) Injection: A solution in 10% DMSO and 90% sesame oil.

It is crucial to ensure the final solution is clear and free of precipitation before administration. Gentle warming and sonication can aid in dissolution.[6] Always prepare fresh solutions for each use.[5]

Q4: What are the expected anti-tumor effects of JIB-04 in vivo?

A4: In various preclinical cancer models, JIB-04 has been shown to inhibit tumor growth and prolong survival.[4][7] It can induce cancer-selective cell death and reduce tumor burden in xenograft models of lung, breast, and Ewing Sarcoma.[3][4]

Q5: Are there any known toxicities or side effects associated with JIB-04 in mice?

A5: Several studies report that JIB-04 is well-tolerated at effective doses, with no significant general toxicity or effect on the body weight of the animals.[4][8] However, one study noted that adverse effects could occur at doses between 80 and 110 mg/kg, with variability depending on the batch and manufacturer of the compound.[9] Therefore, careful monitoring of the animals for any signs of toxicity is essential, especially during initial dose-finding studies.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of JIB-04 in the formulation - Incorrect solvent ratio- Low temperature- Compound has exceeded its solubility limit- Ensure the correct order of solvent addition (dissolve in DMSO first).- Gently warm the solution and sonicate.- Prepare a more dilute solution if possible.- Prepare fresh formulations immediately before use.[6]
Inconsistent tumor growth inhibition - Inconsistent dosing volume or technique- Instability of the formulation- Animal-to-animal variability- Ensure accurate and consistent administration technique (e.g., proper oral gavage).- Prepare fresh solutions for each dosing.- Increase the number of animals per group to account for biological variability.
Observed toxicity (e.g., weight loss, lethargy) - Dose is too high- Vehicle toxicity- Batch-to-batch variability of the compound- Reduce the dose or the frequency of administration.- Include a vehicle-only control group to assess the toxicity of the formulation itself.- If possible, test the purity and consistency of different batches of JIB-04.[9]
No significant anti-tumor effect - Insufficient dose- Poor bioavailability with the chosen route- The tumor model is resistant to KDM5 inhibition- Perform a dose-escalation study to find a more effective dose.- Consider an alternative route of administration (e.g., IP instead of oral gavage).- Confirm the expression and activity of KDM5 enzymes in your tumor model.

Quantitative Data Summary

Table 1: In Vivo Dosages of JIB-04 in Mouse Models

Cancer ModelAdministration RouteDosageDosing ScheduleVehicleObserved Effects
H358 Lung Cancer XenograftIntraperitoneal (IP)110 mg/kg2-3 times weekly10% DMSO, 90% sesame oilTumor growth inhibition
A549 Lung Cancer XenograftOral Gavage55 mg/kg3 times weekly12.5% Cremophor EL, 12.5% DMSO in aqueous suspensionTumor growth inhibition
4T1 Breast Cancer ModelNot specifiedNot specifiedNot specifiedNot specifiedIncreased median survival
Ewing Sarcoma Xenograft (TC32 cells)Oral Gavage50 mg/kgDaily12.5% DMSO, 12.5% Cremophor EL in aqueous suspensionReduced tumor growth
H1299 Lung Cancer Xenograft (in combination with radiation)Not specified50 mg/kgEvery other dayNot specifiedRadiosensitization and tumor regression

Table 2: In Vitro IC50 Values of JIB-04 for Jumonji Demethylases

EnzymeIC50 (nM)
JARID1A (KDM5A)230
JMJD2E (KDM4E)340
JMJD2B (KDM4B)435
JMJD2A (KDM4A)445
JMJD3 (KDM6B)855
JMJD2C (KDM4C)1100
JMJD2D (KDM4D)290

Experimental Protocols

Protocol 1: Preparation of JIB-04 for Oral Gavage
  • Weigh the required amount of JIB-04 powder.

  • Dissolve the JIB-04 in DMSO to create a concentrated stock solution. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • In a separate tube, prepare the final vehicle by mixing Cremophor EL and sterile water.

  • Slowly add the JIB-04 stock solution to the vehicle while vortexing to create a final aqueous suspension containing 12.5% DMSO and 12.5% Cremophor EL.

  • Visually inspect the final formulation to ensure it is a homogenous suspension. Prepare this formulation fresh before each administration.

Protocol 2: In Vivo Xenograft Study Workflow
  • Animal Acclimatization: Acclimate the mice to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer JIB-04 or vehicle control according to the predetermined dose, route, and schedule.

  • Monitoring: Monitor the body weight and general health of the animals daily. Measure tumor volume 2-3 times per week.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting).

Visualizations

KDM5_Inhibition_Pathway Signaling Pathway of KDM5 Inhibition by this compound (JIB-04) JIB04 This compound (JIB-04) KDM5 KDM5 (e.g., KDM5B) JIB04->KDM5 Inhibits H3K4me3 H3K4me3 (Active Gene Mark) KDM5->H3K4me3 Demethylates Oncogenes Oncogenes KDM5->Oncogenes Activates Transcription (indirectly) TumorSuppressor Tumor Suppressor Genes (e.g., STING) H3K4me3->TumorSuppressor Activates Transcription Apoptosis Apoptosis TumorSuppressor->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Promotes TumorGrowth Tumor Growth Oncogenes->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits CellCycleArrest->TumorGrowth Inhibits

Caption: KDM5 inhibition by this compound (JIB-04) increases H3K4me3, leading to altered gene expression and anti-tumor effects.

InVivo_Workflow Experimental Workflow for an In Vivo Study with this compound (JIB-04) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound (JIB-04) Formulation Dosing Administer this compound or Vehicle (e.g., Daily Oral Gavage) Formulation->Dosing AnimalPrep Acclimatize and Implant Tumor Cells Randomization Randomize Mice into Treatment Groups AnimalPrep->Randomization Randomization->Dosing Monitoring Monitor Body Weight and Tumor Volume Dosing->Monitoring Repeatedly Endpoint Euthanize and Collect Tissues Monitoring->Endpoint DataAnalysis Analyze Tumor Growth and Biomarkers Endpoint->DataAnalysis

Caption: A typical workflow for conducting an in vivo efficacy study with this compound (JIB-04) in a mouse xenograft model.

References

Technical Support Center: 5J-4 (N-(4-anilinophenyl)-1,3-thiazol-2-amine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available biological data for the specific compound designated as 5J-4, also identified as N-(4-anilinophenyl)-1,3-thiazol-2-amine. The information provided in this technical support center is based on the known biological activities of the broader chemical class of N,4-diaryl-1,3-thiazole-2-amines. The on-target and off-target effects described are potential activities and should be experimentally verified for this compound.

Overview

This compound belongs to the N,4-diaryl-1,3-thiazole-2-amine class of compounds. Research on structurally related analogs suggests that compounds in this class can exhibit potent antiproliferative activity by targeting tubulin polymerization. Additionally, similar chemical scaffolds have been shown to inhibit other key cellular targets, including Aurora kinases and enzymes involved in the eicosanoid metabolism pathway, such as 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2).

Potential On-Target and Off-Target Effects

Based on the activities of structurally related compounds, the potential on-target and off-target effects of this compound are summarized below. It is crucial to experimentally determine the specific activity and selectivity profile of this compound.

Potential Target ClassSpecific TargetsPotential Effect of this compound
Cytoskeletal Proteins TubulinInhibition of polymerization, leading to cell cycle arrest at G2/M phase and apoptosis.[1][2][3]
Protein Kinases Aurora Kinase A, Aurora Kinase BInhibition of kinase activity, leading to defects in mitosis and cytokinesis.[4][5]
Enzymes in Eicosanoid Metabolism 5-Lipoxygenase (5-LO), Cyclooxygenase-2 (COX-2)Inhibition of inflammatory mediator production.[6]

Troubleshooting Guides and FAQs

This section provides guidance for researchers who may encounter unexpected results during their experiments with this compound.

Scenario 1: Unexpected Cell Viability or Proliferation Results

Question: I am not observing the expected antiproliferative effects of this compound on my cancer cell line. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Cell Line Specificity: The antiproliferative effects of tubulin inhibitors can be cell-line dependent.

    • Recommendation: Test this compound on a panel of different cancer cell lines to identify sensitive and resistant lines.

  • Compound Stability and Solubility: this compound may have limited stability or solubility in your cell culture medium.

    • Recommendation: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the medium. Prepare fresh dilutions for each experiment.

  • Incorrect Dosage: The effective concentration of this compound may be different from that of other analogs.

    • Recommendation: Perform a dose-response experiment over a wide range of concentrations to determine the IC50 value for your specific cell line.

  • Off-Target Effects Masking On-Target Activity: At certain concentrations, off-target effects might counteract the expected antiproliferative activity.

    • Recommendation: Analyze dose-response curves carefully for non-standard shapes (e.g., bell-shaped curves) that might indicate complex pharmacology.

Question: I am observing unexpected pro-survival or pro-proliferative effects at certain concentrations of this compound. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Activation of Pro-Survival Pathways: Off-target inhibition of certain kinases or other signaling molecules could paradoxically lead to the activation of pro-survival pathways.

    • Recommendation: Perform western blot analysis to check the phosphorylation status of key pro-survival proteins (e.g., Akt, ERK) following treatment with this compound.

  • Hormetic Response: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit.

    • Recommendation: A detailed dose-response analysis is crucial to identify and characterize any hormetic effects.

Scenario 2: Inconsistent or Unexplained Phenotypes

Question: My cells are showing a phenotype that is not consistent with tubulin inhibition (e.g., changes in cell adhesion, inflammation). What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Inhibition of Aurora Kinases: Inhibition of Aurora kinases A and B can lead to a variety of mitotic defects beyond a simple G2/M arrest, including endoreduplication and polyploidy.[4][5]

    • Recommendation: Analyze the mitotic figures in your treated cells using immunofluorescence microscopy for markers of mitotic progression (e.g., phosphorylated histone H3, alpha-tubulin). Perform flow cytometry to analyze the DNA content and identify polyploid cell populations.

  • Inhibition of Eicosanoid Metabolism: Inhibition of 5-LO and COX-2 can modulate inflammatory responses and other cellular processes.[6]

    • Recommendation: If your experimental system involves inflammatory signaling, measure the levels of prostaglandins (B1171923) and leukotrienes in your cell culture supernatant using ELISA or mass spectrometry.

Experimental Protocols

The following are generalized protocols for assessing the potential on-target and off-target activities of this compound. These should be optimized for your specific experimental setup.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity.[7][8][9][10]

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Glycerol

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute tubulin to 10 mg/mL in ice-cold GTB.

  • Prepare a working solution of tubulin at 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol.

  • Add serial dilutions of this compound (or controls) to the wells of the 96-well plate.

  • Initiate the polymerization by adding the tubulin working solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 350 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance vs. time to generate polymerization curves. Calculate the Vmax of polymerization for each concentration and normalize to the DMSO control to determine the IC50 value.

Aurora Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of this compound to inhibit the activity of Aurora kinases A and B using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[11]

Materials:

  • Recombinant human Aurora Kinase A and B

  • Kinase assay buffer

  • ATP

  • Substrate peptide (e.g., Kemptide)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Alisertib)

  • Negative control (DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Prepare a master mix containing kinase assay buffer, ATP, and the substrate peptide.

  • Add serial dilutions of this compound (or controls) to the wells of the 96-well plate.

  • Add the master mix to all wells.

  • Initiate the kinase reaction by adding the diluted Aurora kinase to each well.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the DMSO control and plot against the log of the inhibitor concentration to determine the IC50 value.

Cell-Based 5-LO and COX-2 Inhibition Assays

These assays measure the ability of this compound to inhibit the production of eicosanoids in a cellular context.[12][13][14][15]

Materials:

  • Human cell line expressing 5-LO and/or COX-2 (e.g., HEK293 cells transfected with the respective enzymes, or inflammatory cells like macrophages)

  • Cell culture medium

  • Arachidonic acid (AA)

  • This compound (dissolved in DMSO)

  • Positive controls (e.g., Zileuton for 5-LO, Celecoxib for COX-2)

  • Negative control (DMSO)

  • ELISA kits for specific prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄)

Procedure:

  • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with serial dilutions of this compound (or controls) for 1-2 hours.

  • Stimulate the cells with arachidonic acid to induce eicosanoid production.

  • Incubate for an appropriate time (e.g., 30 minutes).

  • Collect the cell culture supernatant.

  • Measure the concentration of the specific prostaglandin (B15479496) or leukotriene in the supernatant using the appropriate ELISA kit.

  • Data Analysis: Normalize the eicosanoid levels to the DMSO control and plot against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Potential Signaling Pathways Affected by this compound

Potential_5J4_Pathways cluster_tubulin Tubulin Dynamics cluster_aurora Aurora Kinase Signaling cluster_eicosanoid Eicosanoid Metabolism Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) 5J4_tubulin This compound 5J4_tubulin->Tubulin Dimers Inhibition Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Aurora Kinases (A, B) Aurora Kinases (A, B) Mitotic Substrates Mitotic Substrates Aurora Kinases (A, B)->Mitotic Substrates Phosphorylation Mitotic Defects Mitotic Defects Mitotic Substrates->Mitotic Defects 5J4_aurora This compound 5J4_aurora->Aurora Kinases (A, B) Inhibition Polyploidy Polyploidy Mitotic Defects->Polyploidy Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO COX-2 COX-2 Arachidonic Acid->COX-2 Leukotrienes Leukotrienes 5-LO->Leukotrienes Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation 5J4_eico This compound 5J4_eico->5-LO Inhibition 5J4_eico->COX-2 Inhibition Experimental_Workflow Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Assays->Tubulin Polymerization Assay Aurora Kinase Assay Aurora Kinase Assay In Vitro Assays->Aurora Kinase Assay Cell-Based Assays Cell-Based Assays Antiproliferation Assay (IC50) Antiproliferation Assay (IC50) Cell-Based Assays->Antiproliferation Assay (IC50) Cell Cycle Analysis Cell Cycle Analysis Cell-Based Assays->Cell Cycle Analysis Immunofluorescence (Mitotic Phenotypes) Immunofluorescence (Mitotic Phenotypes) Cell-Based Assays->Immunofluorescence (Mitotic Phenotypes) 5-LO/COX-2 Inhibition Assay 5-LO/COX-2 Inhibition Assay Cell-Based Assays->5-LO/COX-2 Inhibition Assay Data Analysis & Interpretation Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion Tubulin Polymerization Assay->Cell-Based Assays Aurora Kinase Assay->Cell-Based Assays Antiproliferation Assay (IC50)->Data Analysis & Interpretation Cell Cycle Analysis->Data Analysis & Interpretation Immunofluorescence (Mitotic Phenotypes)->Data Analysis & Interpretation 5-LO/COX-2 Inhibition Assay->Data Analysis & Interpretation Troubleshooting_Logic Unexpected Phenotype Unexpected Phenotype Is phenotype related to cell cycle/mitosis? Is phenotype related to cell cycle/mitosis? Unexpected Phenotype->Is phenotype related to cell cycle/mitosis? Is phenotype related to inflammation? Is phenotype related to inflammation? Is phenotype related to cell cycle/mitosis?->Is phenotype related to inflammation? No Investigate Tubulin Inhibition Investigate Tubulin Inhibition Is phenotype related to cell cycle/mitosis?->Investigate Tubulin Inhibition Yes Investigate 5-LO/COX-2 Inhibition Investigate 5-LO/COX-2 Inhibition Is phenotype related to inflammation?->Investigate 5-LO/COX-2 Inhibition Yes Consider other off-target effects Consider other off-target effects Is phenotype related to inflammation?->Consider other off-target effects No Investigate Aurora Kinase Inhibition Investigate Aurora Kinase Inhibition Investigate Tubulin Inhibition->Investigate Aurora Kinase Inhibition If phenotype is complex

References

Technical Support Center: Stability of 5J-4 in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for 5J-4 is limited. This guide provides a framework based on general principles of small molecule stability and the available solubility information for this compound. Researchers should perform their own stability assessments for their specific experimental conditions.

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the CRAC channel blocker, this compound, in different solvents. Ensuring the stability of this compound in solution is critical for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological activity? A1: this compound is a calcium release-activated calcium (CRAC) channel blocker. It functions by blocking store-operated calcium entry (SOCE) and has been shown to be effective in in vitro models using HeLa-O+S and Th17 cells, as well as in an in vivo mouse model of experimental autoimmune encephalomyelitis (EAE).

Q2: What are the recommended solvents for dissolving this compound? A2: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. For most in vitro applications, DMSO is the preferred solvent for creating concentrated stock solutions.

Q3: What are the common causes of degradation for a small molecule like this compound? A3: The degradation of small molecules in solution can be influenced by several factors:

  • Hydrolysis: The molecule may be cleaved by water, a process that can be catalyzed by acidic or basic conditions. This is a concern for compounds with labile functional groups like esters or amides.[1][2]

  • Oxidation: The molecule may react with dissolved oxygen, a process that can be accelerated by exposure to light.[1][3]

  • pH: The stability of a compound can be highly dependent on the pH of the solution.[3]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3]

  • Light Exposure: UV or visible light can induce photochemical degradation.[3]

Q4: How can I determine the stability of this compound in my specific experimental setup? A4: A preliminary stability assessment can be conducted by preparing a solution of this compound in your solvent or buffer of interest at a known concentration. This solution should then be aliquoted and incubated under various relevant conditions (e.g., different temperatures, light exposure).[1] Samples should be analyzed at different time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining.

Data Presentation

Solubility Data for this compound

The known solubility of this compound in common laboratory solvents is summarized below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO31.23100
Ethanol3.1210
Data sourced from Tocris Bioscience.
Illustrative Stability Data Table for this compound in an Aqueous Buffer

The following table is a template for how to present stability data for this compound. Researchers should generate their own data based on their specific experimental conditions.

Storage ConditionTime Point% this compound Remaining (mean ± SD)Appearance of Degradation Products (Peak Area %)
4°C, Protected from Light0 hr100 ± 0.50
24 hr98.5 ± 1.2< 1.0
48 hr97.2 ± 0.91.8
25°C (RT), Protected from Light0 hr100 ± 0.60
24 hr92.1 ± 2.16.5
48 hr85.4 ± 1.812.3
37°C, Protected from Light0 hr100 ± 0.40
24 hr81.3 ± 2.515.8
48 hr68.9 ± 3.127.4

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent or buffer over time using HPLC analysis.

Objective: To quantify the degradation of this compound in a specific solvent under various storage conditions over a set time period.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, ethanol, or an aqueous buffer)

  • HPLC-grade solvents for mobile phase

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column capable of resolving this compound from potential degradants

  • Temperature-controlled incubators or water baths

  • Amber vials or light-blocking containers

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Working Solution Preparation:

    • Dilute the stock solution with the desired experimental solvent or buffer to a final working concentration (e.g., 10 µM).

  • Sample Aliquoting and Storage:

    • Aliquot the working solution into multiple amber vials for each storage condition and time point to avoid repeated sampling from the same vial.

    • Designate storage conditions to be tested (e.g., 4°C, 25°C, and 37°C), both protected from and exposed to light.

  • Time Points:

    • Establish the time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial (T=0) sample should be analyzed immediately after preparation.

  • Sample Analysis:

    • At each designated time point, retrieve one aliquot from each storage condition.

    • Analyze the samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any new peaks that may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

    • Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) prep_work Dilute to Working Concentration in Experimental Solvent prep_stock->prep_work aliquot Aliquot into Amber Vials for each Condition & Time Point prep_work->aliquot storage_conditions Store at Different Conditions: - 4°C, Light Protected - 25°C, Light Protected - 37°C, Light Protected aliquot->storage_conditions time_points Sample at Time Points (0, 2, 4, 8, 24, 48 hrs) storage_conditions->time_points hplc Analyze by Stability-Indicating HPLC Method time_points->hplc data Calculate % Remaining this compound vs. T=0 hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting Guide

Issue 1: I observe a precipitate when I dilute my this compound DMSO stock solution into an aqueous buffer.

  • Cause: This is a common issue for hydrophobic compounds when the concentration of the organic solvent (DMSO) is not sufficient to keep the compound dissolved in the aqueous medium.

  • Solution:

    • Decrease Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit. Try lowering the final working concentration.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity.[3]

    • Improve Mixing Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer to avoid localized high concentrations that can lead to precipitation.

    • Sonication: Briefly sonicate the final working solution to help break up small aggregates.[3]

Issue 2: My experimental results are inconsistent, or I'm observing a loss of this compound's biological activity over time.

  • Cause: This could be due to the degradation of this compound in your stock or working solutions.

  • Solution:

    • Prepare Fresh Solutions: Prepare fresh working solutions from a frozen stock solution for each experiment.

    • Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]

    • Protect from Light: Store solutions in amber vials or wrap containers in foil to protect against light-induced degradation.[3]

    • Inert Gas: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[3]

Issue 3: I see new peaks appearing in my HPLC or LC-MS analysis of this compound over time.

  • Cause: The appearance of new peaks is a strong indicator of compound degradation.

  • Solution:

    • Identify Degradants: If possible, use LC-MS to get mass information on the new peaks to help identify the degradation products and understand the degradation pathway.

    • Mitigate Degradation: Based on the likely degradation pathway (e.g., hydrolysis, oxidation), implement strategies to improve stability, such as adjusting the pH of your buffer or adding antioxidants.[1]

troubleshooting_workflow cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_stock Stock Solution Issues start Problem Encountered: Inconsistent Results or Precipitation check_solubility Is the compound fully dissolved in the stock solvent? start->check_solubility check_dilution Does precipitation occur upon dilution into aqueous buffer? check_solubility->check_dilution Yes stock_no Action: - Use high-purity solvent - Try gentle warming/sonication - Re-evaluate solvent choice check_solubility->stock_no No check_stability Is there a loss of activity or appearance of new peaks over time? check_dilution->check_stability No sol_yes Action: - Lower final concentration - Add stock to vortexing buffer - Use sonication check_dilution->sol_yes Yes stab_yes Action: - Prepare fresh solutions - Aliquot and store at -80°C - Protect from light - Adjust buffer pH

Caption: Troubleshooting workflow for this compound solubility and stability.

References

Technical Support Center: Minimizing 5J-4 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the experimental compound 5J-4. The principles and protocols outlined here are broadly applicable for managing the cytotoxic effects of novel small molecules in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My experimental compound, this compound, is showing high cytotoxicity in my cell line. What are the initial troubleshooting steps?

A1: High cytotoxicity is a common challenge in the initial stages of drug discovery. Here are the first steps to diagnose and address the issue:

  • Re-evaluate Compound Concentration: You might be using a concentration that is too high. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). For initial screening, testing a wide range of concentrations (e.g., from nanomolar to high micromolar) is recommended.[1]

  • Assess Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO or ethanol, which can be toxic to cells at certain concentrations.[1][2] It is best practice to dissolve your compound in the minimal amount of solvent necessary.[1][2] Always include a vehicle control (cell culture media with the same final concentration of the solvent used for your compound) in your experiments to differentiate between compound- and solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[1]

  • Check Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. While a 72-hour incubation is often used to maximize the detection of potential cytotoxic effects, shorter time points may be sufficient to observe the desired activity of this compound and could reduce toxicity.[1]

  • Verify Cell Health and Density: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase. Inconsistent cell seeding density can lead to variability in cytotoxicity results. Use a cell counter to ensure consistent cell numbers in each well.[1]

Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?

A2: Distinguishing between different cell death pathways is crucial for understanding the mechanism of this compound's cytotoxicity. Apoptosis is a programmed cell death characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, and DNA fragmentation, whereas necrosis is a form of traumatic cell death resulting from acute cellular injury.[3] You can use various assays to differentiate between these pathways:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

  • Caspase Activity Assays: Apoptosis is often mediated by a family of proteases called caspases.[3] Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can indicate the induction of apoptosis.

  • TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Q3: Is it possible that this compound is selectively toxic to cancer cells over normal cells?

A3: It is possible for a compound to exhibit selective cytotoxicity towards cancer cells. Cancer cells often have altered signaling pathways and a higher proliferation rate, which can make them more susceptible to certain drugs compared to normal, more quiescent cells.[4][5][6] To investigate this, you can perform comparative cytotoxicity assays using both cancer cell lines and normal, non-transformed cell lines from a similar tissue origin. A significant difference in the CC50 values between the cancer and normal cell lines would suggest selective cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results
Potential Cause Recommended Solution
Inconsistent cell seeding densityUse a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and distribute evenly overnight before adding this compound.[1]
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[7]
Compound precipitationVisually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, you may need to adjust the solvent, use a lower concentration, or explore formulation strategies like using cyclodextrins.[2]
Inconsistent incubation timesEnsure all plates are treated and processed with consistent timing.
Issue 2: No Clear Dose-Response Curve
Potential Cause Recommended Solution
This compound is not cytotoxic at the tested concentrationsTest higher concentrations of this compound, if solubility allows.
Assay interferenceThe compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts). Run a control with the compound in cell-free media to check for interference.
Incorrect assay endpointThe chosen incubation time may be too short or too long to observe a cytotoxic effect. Perform a time-course experiment to determine the optimal endpoint.
Cell line resistanceThe selected cell line may be resistant to the cytotoxic effects of this compound. Consider testing a panel of different cell lines.
Issue 3: High Background Signal in Control Wells
Potential Cause Recommended Solution
Solvent toxicityThe concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% for DMSO).[1] Always include a vehicle-only control.
ContaminationCheck for microbial contamination in the cell culture. Discard contaminated cultures and reagents.
Poor cell healthEnsure cells are healthy and not overly confluent before starting the experiment.
Media components causing high absorbanceTest the absorbance of the cell culture medium alone. If it is high, you may need to test different medium components or use a different type of assay.[8]

Experimental Protocols

Protocol 1: Determining the CC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of your this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Also, prepare a vehicle control with the highest concentration of solvent (e.g., DMSO) used in the compound dilutions.

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the this compound dilutions and vehicle control to the respective wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for a few minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Convert the absorbance values to the percentage of viable cells relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to calculate the CC50 value.[1]

CC50 Values of a Hypothetical Compound in Different Cell Lines (Example Data)
Cell LineTypeCC50 (µM) after 48h
HCT-116Human Colon Cancer15.2
MDA-MB-231Human Breast Cancer25.8
A549Human Lung Cancer32.5
MCF 10ANon-tumorigenic Breast Epithelial> 100
WI-38Normal Human Lung Fibroblast> 100

This is example data and does not represent actual results for a compound named this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep This compound Stock Preparation & Dilution treatment Treatment with this compound (24-72h incubation) compound_prep->treatment seeding->treatment assay Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay readout Plate Reader (Absorbance/Fluorescence) assay->readout calculation Data Analysis (CC50 Calculation) readout->calculation

Caption: A generalized workflow for assessing the cytotoxicity of compound this compound.

Troubleshooting_Logic start High Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Solvent concentration is likely too high. Reduce concentration or change solvent. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the cytotoxicity dose-dependent? a1_no->q2 a2_yes True compound effect. Optimize concentration and incubation time. q2->a2_yes Yes a2_no Possible assay interference or compound precipitation. Investigate. q2->a2_no No q3 Are results consistent across replicates? a2_yes->q3 a3_no Check for inconsistent cell seeding, edge effects, or pipetting errors. q3->a3_no No a3_yes Cytotoxicity is a consistent effect. q3->a3_yes Yes

Caption: A troubleshooting decision tree for high cytotoxicity of this compound.

Apoptosis_vs_Necrosis_Pathway cluster_apoptosis Apoptosis cluster_necrosis Necrosis compound This compound Treatment caspase_activation Caspase Activation compound->caspase_activation Induces cell_swelling Cell Swelling compound->cell_swelling Induces dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation membrane_blebbing Membrane Blebbing dna_fragmentation->membrane_blebbing apoptotic_bodies Apoptotic Bodies membrane_blebbing->apoptotic_bodies membrane_rupture Membrane Rupture inflammation Inflammation membrane_rupture->inflammation cell_swelling->membrane_rupture

Caption: Differentiating cell death pathways induced by this compound.

References

Technical Support Center: Enhancing the Efficacy of KDM5 Inhibitors in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Nomenclature: You've inquired about improving the efficacy of "5J-4". Our resources indicate that "this compound" is primarily designated as a calcium release-activated calcium (CRAC) channel blocker.[1][2][3][4] However, the context of your request suggests a focus on histone demethylase inhibition. It's possible that "this compound" is a less common alias or a misnomer for a KDM5 inhibitor. This guide will focus on a well-characterized, potent, and selective pan-inhibitor of the KDM5 family of histone demethylases, JIB-04 , which aligns with the experimental context of your query.[5][6][7][][9] We will also reference another widely used KDM5 inhibitor, CPI-455 , where relevant.[10][11][12][13][14] This information should be broadly applicable to other inhibitors of this class.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for KDM5 inhibitors like JIB-04?

KDM5 inhibitors, such as JIB-04, are small molecules that target the Jumonji C (JmjC) domain-containing histone demethylase family 5 (KDM5).[15][16] These enzymes are responsible for removing methyl groups from lysine (B10760008) 4 on histone H3 (H3K4), a mark generally associated with active gene transcription.[16] By inhibiting KDM5 enzymes, these compounds prevent the demethylation of H3K4, leading to an increase in global H3K4 trimethylation (H3K4me3) levels.[13][14] This, in turn, can alter gene expression patterns, impacting cellular processes like proliferation, differentiation, and survival, making them a focus in cancer research.[5][15]

Q2: My cells are not showing the expected increase in H3K4me3 levels after treatment. What could be the issue?

Several factors could contribute to this. First, ensure that your JIB-04 stock solution is properly prepared and stored to maintain its stability. It is also crucial to use the optimal concentration and treatment duration for your specific cell line, which may require some optimization. Inadequate cell lysis or histone extraction can also lead to poor results in downstream applications like Western blotting. Finally, verify the specificity and sensitivity of your H3K4me3 antibody.

Q3: I am observing significant off-target effects or cellular toxicity at my desired inhibitor concentration. What can I do?

Off-target effects and cytotoxicity are common challenges in drug development research.[10] If you are observing excessive toxicity, consider performing a dose-response curve to determine the optimal concentration that balances on-target effects with cell viability. Reducing the treatment duration may also mitigate toxicity. It is also beneficial to include appropriate controls, such as a less active analog of the inhibitor if available, to distinguish between on-target and off-target effects. For some experimental systems, using a more selective KDM5 inhibitor, if available, could be an alternative.

Troubleshooting Guides

Problem 1: Poor Solubility of KDM5 Inhibitor
Potential Cause Recommended Solution
Improper Solvent JIB-04 and CPI-455 are typically dissolved in DMSO to create a high-concentration stock solution.[11] Ensure you are using a high-purity, anhydrous grade of DMSO.
Precipitation in Media When diluting the DMSO stock in aqueous culture media, the compound may precipitate. To avoid this, dilute the stock solution in a stepwise manner and ensure thorough mixing. Avoid creating a final DMSO concentration that is toxic to your cells (typically <0.5%).
Incorrect Storage Stock solutions should be stored at -20°C or -80°C to prevent degradation.[10] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Problem 2: Inconsistent Results in Cell-Based Assays
Potential Cause Recommended Solution
Cell Line Variability Different cell lines can exhibit varying sensitivities to KDM5 inhibitors. It is essential to determine the IC50 value for your specific cell line.
Cell Density The initial cell seeding density can influence the experimental outcome. Ensure consistent cell seeding across all wells and plates.
Treatment Duration The optimal treatment time can vary. A time-course experiment is recommended to identify the ideal duration for observing the desired effect without inducing excessive cell death.
Assay Interference The inhibitor itself might interfere with the assay readout (e.g., autofluorescence). Include appropriate controls, such as inhibitor-only wells, to account for any such interference.

Quantitative Data Summary

Compound Target IC50 Values Cell Lines
JIB-04 Pan-KDM5/JumonjiJARID1A: 230 nM, JMJD2E: 340 nM, JMJD3: 855 nM, JMJD2A: 445 nM, JMJD2B: 435 nM, JMJD2C: 1100 nM, JMJD2D: 290 nM[7][17]Lung and prostate cancer cell lines (as low as 10 nM)[7]
CPI-455 Pan-KDM5KDM5A: 10 nM[10][11][12]HeLa, various cancer cell lines[14]
KDM5-C49 KDM5/KDM4/KDM6Potent against KDM5B, KDM4, and KDM6[15]Myeloma cells (as its cell-permeable derivative KDM5-C70)[18]
GSK467 KDM5B/KDM4CKDM5B: 10 nM (Ki)[18][19]-

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the KDM5 inhibitor (e.g., JIB-04) in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the inhibitor.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Calculate the IC50 value using a suitable software package.

Protocol 2: Western Blot for H3K4me3 Levels
  • Cell Treatment: Treat cells with the desired concentration of the KDM5 inhibitor for the optimal duration.

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Quantify the histone protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me3. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.

  • Detection: Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.

Visualizations

KDM5_Signaling_Pathway cluster_nucleus Nucleus KDM5 KDM5A/B/C/D H3K4me3 H3K4me3 (Active Chromatin) KDM5->H3K4me3 Demethylation H3K4me2_me1 H3K4me2/me1 Gene_Expression Target Gene Expression H3K4me3->Gene_Expression JIB04 JIB-04 JIB04->KDM5 Inhibition

Caption: KDM5 signaling pathway and the inhibitory action of JIB-04.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Inhibitor_Prep 2. KDM5 Inhibitor Stock Preparation Cell_Seeding 3. Cell Seeding Inhibitor_Prep->Cell_Seeding Treatment 4. Inhibitor Treatment Cell_Seeding->Treatment Incubation 5. Incubation Treatment->Incubation Viability_Assay 6a. Cell Viability Assay Incubation->Viability_Assay Western_Blot 6b. Western Blot Incubation->Western_Blot Data_Analysis 7. Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for assessing KDM5 inhibitor efficacy.

Troubleshooting_Tree Start Inconsistent/No Effect Observed Check_Reagents Check Reagent Stability and Concentration Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Protocol Optimize Experimental Protocol Protocol_OK Protocol Optimized? Optimize_Protocol->Protocol_OK Check_Cells Verify Cell Health and Identity Cells_OK Cells Healthy? Check_Cells->Cells_OK Reagents_OK->Optimize_Protocol Yes Re_prepare Re-prepare Stock Solutions Reagents_OK->Re_prepare No Protocol_OK->Check_Cells Yes Titrate Perform Dose-Response and Time-Course Protocol_OK->Titrate No New_Cells Thaw New Vial of Cells/ Check for Contamination Cells_OK->New_Cells No Success Problem Resolved Cells_OK->Success Yes Re_prepare->Check_Reagents Titrate->Optimize_Protocol New_Cells->Check_Cells

Caption: A troubleshooting decision tree for KDM5 inhibitor experiments.

References

Navigating the Challenges of CRAC Channel Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Calcium Release-Activated Calcium (CRAC) channel inhibitors, achieving specific and reproducible results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpected or off-target effects with my CRAC channel inhibitor?

A1: Off-target effects are a significant challenge with many CRAC channel inhibitors, particularly older compounds.[1][2] Many of these molecules lack specificity and can interact with other ion channels or cellular signaling pathways. For instance, SKF-96365, an early inhibitor, is known to be non-selective and can block other calcium channels.[2] Similarly, lanthanides like La³⁺ and Gd³⁺, while potent blockers of CRAC channels, also inhibit other cationic ion channels.[1] The widely used compound 2-APB has a complex pharmacology, affecting potassium channels and SERCA pumps, and can have biphasic effects on CRAC channels themselves.[1]

To mitigate this, it is crucial to:

  • Use the lowest effective concentration: Determine the optimal concentration through dose-response experiments.

  • Include appropriate controls: Use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to CRAC channel inhibition.

  • Consider newer, more selective inhibitors: Compounds like GSK-7975A, GSK-5503A, and those from CalciMedica (e.g., CM4620) have been developed for improved selectivity.[1][3][4][5]

Q2: My cells are showing signs of toxicity after treatment with a CRAC channel inhibitor. What could be the cause?

A2: High toxicity is a primary reason why many CRAC channel inhibitors have not progressed to clinical trials.[1][2] This can stem from off-target effects or from the fundamental role of calcium signaling in numerous vital cellular processes.[1] Over-inhibition of CRAC channels can disrupt normal physiological functions, leading to adverse effects.

Troubleshooting steps include:

  • Performing viability assays: Use assays like MTT or trypan blue exclusion to quantify cytotoxicity at different inhibitor concentrations.

  • Reducing incubation time: Limit the duration of inhibitor exposure to the minimum required to observe the desired effect.

  • Switching to a less toxic analogue: If available, explore derivatives or newer generations of inhibitors with better safety profiles.

Q3: I'm having trouble dissolving my CRAC channel inhibitor. What are the best practices for solubilization?

A3: Poor aqueous solubility is a common issue for many small molecule inhibitors. While not extensively detailed as a primary problem in many studies, it is a practical hurdle in experimental design. The lipophilicity of some compounds can make them difficult to work with in aqueous buffers.

Recommendations:

  • Consult the manufacturer's data sheet: This should provide the recommended solvent (e.g., DMSO, ethanol).

  • Prepare high-concentration stock solutions: Dissolve the inhibitor in an appropriate organic solvent first, and then dilute it to the final working concentration in your aqueous experimental medium. Be mindful of the final solvent concentration, as high levels can have their own biological effects.

  • Use sonication or gentle warming: If the compound is still not dissolving, brief sonication or warming may help. However, be cautious of potential degradation with heat-sensitive compounds.

Q4: The inhibitory effect of my compound seems to vary between experiments. What could be causing this variability?

A4: Experimental variability can arise from the complex and sometimes unpredictable nature of certain CRAC channel inhibitors. For example, 2-APB exhibits a biphasic effect, potentiating CRAC channel activity at low micromolar concentrations and inhibiting it at higher concentrations.[1][3] The inhibitory kinetics can also differ significantly between compounds, with some showing a slow onset of action and being poorly reversible.[3][5]

To improve reproducibility:

  • Precise concentration control: Ensure accurate and consistent preparation of inhibitor concentrations.

  • Standardized pre-incubation times: The duration of cell pre-treatment with the inhibitor can influence its effectiveness.[6]

  • Monitor external calcium concentration: The inhibitory effect of some compounds, like BTP2, can be influenced by the external calcium concentration.[1]

  • Consider the site of action: Some inhibitors act extracellularly (like BTP2), while others may have intracellular targets. The experimental setup should account for this.[6]

Troubleshooting Guides

Guide 1: Distinguishing True CRAC Channel Inhibition from Off-Target Effects

This guide provides a workflow for validating that an observed cellular response is a direct result of CRAC channel blockade.

start Start: Observe Phenotype with CRAC Channel Inhibitor dose_response Perform Dose-Response Curve start->dose_response multiple_inhibitors Test with Structurally Different CRAC Channel Inhibitors dose_response->multiple_inhibitors negative_controls Use Inactive Analogue or Vehicle Control (e.g., DMSO) multiple_inhibitors->negative_controls rescue_experiment Attempt Rescue with Downstream Activator (if known) multiple_inhibitors->rescue_experiment knockdown Use siRNA/shRNA to Knock Down STIM1 or ORAI1 negative_controls->knockdown phenotype_match Does Phenotype Match Genetic Knockdown? knockdown->phenotype_match conclude_specific Conclusion: Phenotype is Likely Specific to CRAC Channel Inhibition phenotype_match->conclude_specific Yes conclude_off_target Conclusion: Off-Target Effects Are Likely phenotype_match->conclude_off_target No

Caption: Workflow to validate the specificity of a CRAC channel inhibitor.

Guide 2: Investigating the Mechanism of Action

Understanding how an inhibitor interacts with the CRAC channel machinery is crucial for interpreting results. Some inhibitors may block the ORAI1 pore directly, while others might interfere with the STIM1-ORAI1 interaction.[1][3][5]

start Start: Characterize Inhibitor's Mechanism of Action calcium_imaging Calcium Imaging (e.g., Fura-2) start->calcium_imaging fret FRET/BRET Assay for STIM1-ORAI1 Coupling stim_oligomerization Assess STIM1 Oligomerization fret->stim_oligomerization effect_on_coupling Inhibitor Affects STIM1-ORAI1 Coupling? fret->effect_on_coupling patch_clamp Whole-Cell Patch-Clamp Electrophysiology patch_clamp->fret calcium_imaging->patch_clamp pore_mutants Test on ORAI1 Pore Mutants effect_on_mutants Inhibition Reduced in Pore Mutants? pore_mutants->effect_on_mutants stim_oligomerization->pore_mutants effect_on_current Inhibitor Blocks I-CRAC? effect_on_coupling->effect_on_current No conclusion1 Mechanism: Likely interferes with STIM1-ORAI1 interaction effect_on_coupling->conclusion1 Yes effect_on_current->pore_mutants Yes conclusion2 Mechanism: Likely a pore blocker or allosteric modulator of ORAI1 effect_on_mutants->conclusion2 Yes conclusion3 Mechanism: Acts upstream of STIM1-ORAI1 coupling effect_on_mutants->conclusion3 No

Caption: Experimental workflow to determine an inhibitor's mechanism of action.

Data Summary of Common CRAC Channel Inhibitors

The following table summarizes the properties of several frequently used CRAC channel inhibitors. Researchers should be aware of the potential for off-target effects and variability associated with some of these compounds.

InhibitorCommon IC₅₀ RangeKey Characteristics & Common Issues
SKF-96365 5-15 µMOne of the first identified inhibitors; known for being non-selective and inhibiting other Ca²⁺ and TRP channels.[1][2]
2-APB 20-100 µM (inhibition)Complex pharmacology with biphasic effects: potentiates at low concentrations (1-10 µM) and inhibits at higher concentrations.[1][3] Affects SERCA pumps and potassium channels.[1]
La³⁺ / Gd³⁺ Sub-micromolarHighly potent but non-specific, blocking various other cation channels.[1]
BTP2 (YM-58483) ~100 nMPotent and selective, but its inhibitory effect can be reduced by higher external Ca²⁺ concentrations.[1] Acts extracellularly.[6]
Synta66 1-3 µMSelective inhibitor, but its clinical applicability may be limited by its IC₅₀ value.[7]
GSK-7975A ~4 µMSelective inhibitor that acts downstream of STIM1-ORAI1 interaction, likely via an allosteric effect on the ORAI1 pore.[3][5]
GSK-5503A ~4 µMSimilar mechanism and potency to GSK-7975A.[3][5]

Experimental Protocols

Protocol 1: Calcium Imaging Assay for Inhibitor Potency

This protocol outlines a standard method for determining the IC₅₀ of a CRAC channel inhibitor using a fluorescent calcium indicator.

  • Cell Preparation: Plate cells (e.g., Jurkat T cells, RBL cells, or HEK293 cells overexpressing STIM1/ORAI1) on glass-bottom dishes.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Buffer Exchange: Wash cells and replace the medium with a Ca²⁺-free buffer (e.g., Ringer's solution).

  • Store Depletion: Deplete intracellular calcium stores by applying an agent like thapsigargin (B1683126) (a SERCA pump inhibitor) or a relevant agonist.

  • Inhibitor Application: Pre-incubate the cells with various concentrations of the CRAC channel inhibitor for a defined period (e.g., 10-20 minutes).

  • Calcium Re-addition: Add a buffer containing a known concentration of extracellular Ca²⁺ (e.g., 1-2 mM) to induce store-operated calcium entry (SOCE).

  • Data Acquisition: Record the changes in intracellular calcium concentration using fluorescence microscopy.

  • Analysis: Measure the peak or plateau of the calcium influx in the presence of the inhibitor relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement

This protocol provides a method for directly measuring the CRAC channel current (I-CRAC) and assessing the effect of an inhibitor.

  • Cell Preparation: Use cells plated on coverslips suitable for patch-clamp recording.

  • Pipette Solution: Prepare an internal pipette solution containing a high concentration of a Ca²⁺ chelator (e.g., BAPTA or EGTA) to passively deplete the endoplasmic reticulum calcium stores upon achieving the whole-cell configuration.

  • Bath Solution: Use an external bath solution containing a physiological concentration of Ca²⁺ (e.g., 10-20 mM).

  • Whole-Cell Configuration: Establish a gigaseal and achieve the whole-cell configuration.

  • Current Development: Monitor the inward current at a negative holding potential (e.g., -80 mV) as it develops over several minutes, which represents I-CRAC.

  • Inhibitor Perfusion: Once a stable I-CRAC is established, perfuse the bath with a solution containing the inhibitor.

  • Data Acquisition: Record the current before, during, and after inhibitor application using voltage ramps or steps to determine the current-voltage (I-V) relationship.

  • Analysis: Quantify the reduction in I-CRAC amplitude at a specific voltage to determine the degree of inhibition. The kinetics of inhibition (onset and washout) can also be analyzed.[3][5]

References

5J-4 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Compound Name]. Our goal is to help you navigate experimental variability and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for [Compound Name]?

A1: [Compound Name] is a potent and selective inhibitor of the novel kinase, [Kinase Name]. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets. This ultimately disrupts the [Signaling Pathway Name] pathway, which is implicated in [Disease/Process].

Q2: What are the recommended storage conditions and solvent for [Compound Name]?

A2: For optimal stability, [Compound Name] should be stored as a lyophilized powder at -20°C. For creating stock solutions, we recommend dissolving the compound in DMSO at a concentration of 10 mM. Aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.

Q3: What is the expected in vitro IC50 range for [Compound Name] against [Target Cell Line]?

A3: The half-maximal inhibitory concentration (IC50) of [Compound Name] can vary depending on the cell line and assay conditions. Below is a summary of expected IC50 values from internal validation studies.

Cell LineAssay TypeSeeding Density (cells/well)Incubation Time (hours)Average IC50 (nM)Standard Deviation (nM)
[Cell Line A] Cell Viability (MTT)5,000725015
[Cell Line B] Kinase Activity (LanthaScreen)N/A1123
[Cell Line C] Apoptosis (Caspase-Glo 3/7)10,000487520

Troubleshooting Guide

Below are common issues encountered during experiments with [Compound Name], along with potential causes and solutions.

Issue 1: Higher than expected IC50 values or lack of efficacy.

Potential Cause Recommended Solution
Compound Degradation Ensure proper storage conditions (-20°C for powder, -80°C for DMSO stocks). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Seeding Density Optimize cell seeding density. High cell confluence can reduce the effective concentration of the compound per cell.
Assay Incubation Time The effect of [Compound Name] may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line.
Protein Binding in Serum If using high serum concentrations in your media, consider that [Compound Name] may bind to serum proteins, reducing its free concentration. Test a range of serum concentrations to assess the impact.
Cell Line Resistance The target cell line may have intrinsic or acquired resistance mechanisms. Verify the expression and activity of [Kinase Name] in your cell line.

Issue 2: High variability between replicate wells.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in all wells.
"Edge Effect" in Plates The outer wells of a microplate can be prone to evaporation, leading to increased compound concentration. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.
Compound Precipitation High concentrations of [Compound Name] may precipitate in aqueous media. Visually inspect your dilutions for any signs of precipitation. If observed, try a lower concentration range or a different solvent.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.

Issue 3: Unexpected off-target effects or cellular toxicity.

Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically <0.5%).
Off-Target Kinase Inhibition While [Compound Name] is highly selective for [Kinase Name], cross-reactivity with other kinases may occur at high concentrations. Perform a dose-response curve to identify the optimal concentration with minimal off-target effects.
Induction of Apoptosis vs. Necrosis At high concentrations, [Compound Name] may induce necrosis rather than the intended apoptotic pathway. Use assays that can distinguish between these two forms of cell death, such as Annexin V/PI staining.

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of [Compound Name] in culture media.

  • Remove the old media from the cells and add the media containing the different concentrations of [Compound Name]. Include vehicle-only controls.

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of [Compound Name].

Visualizations

Signaling Pathway of [Compound Name]

Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway [Signaling Pathway Name] cluster_downstream Cellular Response Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Kinase_Name [Kinase Name] GF_Receptor->Kinase_Name Downstream_Target Downstream Target Kinase_Name->Downstream_Target P Proliferation Cell Proliferation Downstream_Target->Proliferation Survival Cell Survival Downstream_Target->Survival Compound_Name [Compound Name] Compound_Name->Kinase_Name

Caption: Inhibition of the [Signaling Pathway Name] by [Compound Name].

Experimental Workflow for IC50 Determination

Experimental_Workflow A 1. Seed Cells in 96-well Plate C 3. Treat Cells with [Compound Name] A->C B 2. Prepare Serial Dilution of [Compound Name] B->C D 4. Incubate for Specified Time C->D E 5. Perform Viability Assay (e.g., MTT) D->E F 6. Measure Absorbance E->F G 7. Analyze Data and Calculate IC50 F->G

Caption: Workflow for determining the IC50 value of [Compound Name].

Troubleshooting Logic Flow

Troubleshooting_Flow Start High IC50 Value Observed Check_Storage Check Compound Storage & Handling Start->Check_Storage Check_Cells Verify Cell Health & Density Check_Storage->Check_Cells Storage OK End Problem Resolved Check_Storage->End Improper Storage Time_Course Perform Time-Course Experiment Check_Cells->Time_Course Cells OK Check_Cells->End Cell Issue Serum_Test Test Different Serum Concentrations Time_Course->Serum_Test Resistance Investigate Potential Resistance Serum_Test->Resistance

Caption: Troubleshooting logic for high IC50 values.

Technical Support Center: Addressing Inconsistent Results with 5J-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. 5J-4 is a research compound and is not approved for human or veterinary use.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers, scientists, and drug development professionals may encounter during experiments involving this compound, a calcium release-activated calcium (CRAC) channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a calcium release-activated calcium (CRAC) channel blocker.[1] Its primary mechanism of action is to block store-operated calcium entry (SOCE) into cells.[1] This process is crucial for various cellular functions, and its inhibition can impact downstream signaling pathways.

Q2: What are the common causes of inconsistent results in experiments with this compound?

A2: Inconsistent results with this compound can arise from several factors, including:

  • Compound Stability and Solubility: Like many small molecules, the stability and solubility of this compound can be influenced by the solvent used and storage conditions.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in CRAC channel expression or other compensatory mechanisms.

  • Experimental Conditions: Factors such as incubation time, compound concentration, and the specific assay used can all contribute to variability in results.

  • Reagent Quality: The purity and quality of this compound and other reagents used in the experiment are critical for obtaining reproducible data.

Q3: How can I ensure the quality and integrity of my this compound compound?

A3: It is essential to obtain this compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., ≥98% by HPLC).[1] Proper storage, as recommended by the supplier (typically at -20°C), is crucial to maintain its stability.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues that may lead to inconsistent results when working with this compound.

Issue 1: Lower than expected or no observable effect of this compound.
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility Prepare fresh stock solutions in an appropriate solvent like DMSO (up to 100 mM) or ethanol (B145695) (up to 10 mM).[1] Ensure the compound is fully dissolved before further dilution into aqueous media. Consider the final solvent concentration in your assay to avoid solvent-induced artifacts.The compound is fully solubilized, leading to a more accurate final concentration and potentially increased activity.
Compound Degradation Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C as recommended.[1] Protect from light if the compound is light-sensitive.The integrity of the compound is maintained, ensuring consistent potency across experiments.
Insufficient Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.Identification of the EC50 or IC50 value, allowing for the use of an effective concentration in subsequent experiments.
Low CRAC Channel Expression Verify the expression of CRAC channel components (e.g., ORAI1, STIM1) in your cell line using techniques like Western blot or qPCR.Confirmation that the target of this compound is present in the experimental system.
Incorrect Timing of Treatment Optimize the incubation time with this compound. The effect of the compound may be time-dependent.Determination of the optimal time point to observe the desired biological effect.
Issue 2: High variability between replicate experiments.
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Health/Density Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Regularly check for signs of stress or contamination.Reduced variability in cellular response due to a more uniform starting cell population.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.Minimized well-to-well and plate-to-plate variability.
Assay-Specific Variability Include appropriate positive and negative controls in every experiment.[2][3] This helps to monitor the consistency of the assay performance.Clear and reliable internal controls to validate the results of each experiment.
Batch-to-Batch Variation of this compound If switching to a new batch of this compound, perform a bridging experiment to compare its activity with the previous batch. Refer to the batch-specific certificate of analysis.[1]Confirmation that the new batch has comparable potency, ensuring consistency of results over time.

Experimental Protocols

General Protocol for Preparing this compound Stock Solutions

This protocol is a general guideline. Always refer to the manufacturer's specific instructions for the batch of this compound you are using.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (312.34 g/mol ), calculate the mass required to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM in DMSO).[1]

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or ethanol to the tube.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Quantitative Data Summary: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO31.23100
Ethanol3.1210
Data is for guidance only. Refer to the batch-specific Certificate of Analysis.[1]

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum CRAC_Channel CRAC Channel (ORAI1) SOCE Store-Operated Ca2+ Entry (SOCE) CRAC_Channel->SOCE ER_Ca_Store ER Ca2+ Store Stimulus Cellular Stimulus Ca_Depletion ER Ca2+ Depletion Stimulus->Ca_Depletion STIM1_Activation STIM1 Activation Ca_Depletion->STIM1_Activation STIM1_Activation->CRAC_Channel STIM1 oligomerizes and translocates to ER-PM junctions Downstream Downstream Signaling (e.g., NFAT activation) SOCE->Downstream 5J4 This compound 5J4->CRAC_Channel blocks

Caption: Mechanism of action of this compound as a CRAC channel blocker.

Troubleshooting Workflow for Inconsistent this compound Results

G Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity - Fresh Stock? - Proper Storage? Start->Check_Compound Check_Protocol Review Experimental Protocol - Correct Concentration? - Appropriate Controls? Start->Check_Protocol Check_Cells Assess Cell Health & Target Expression Start->Check_Cells Solubility_Issue Address Solubility - Use fresh DMSO/Ethanol - Ensure complete dissolution Check_Compound->Solubility_Issue Suspect Solubility Degradation_Issue Consider Degradation - Aliquot stocks - Minimize freeze-thaw Check_Compound->Degradation_Issue Suspect Degradation Dose_Response Perform Dose-Response Experiment Check_Protocol->Dose_Response Suboptimal Concentration Optimize_Protocol Optimize Protocol - Incubation time - Cell density Check_Protocol->Optimize_Protocol Protocol Variability Validate_Target Validate Target Expression (e.g., Western Blot) Check_Cells->Validate_Target Low/No Effect Resolved Results are Consistent Solubility_Issue->Resolved Degradation_Issue->Resolved Dose_Response->Resolved Optimize_Protocol->Resolved Validate_Target->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: 5J-4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 5J-4 stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO). It is also soluble in ethanol, though at a lower concentration. For most biological experiments, preparing a high-concentration stock in DMSO and then diluting it in an aqueous buffer is standard practice.

Q2: At what concentration can I dissolve this compound?

A2: In DMSO, this compound can be dissolved up to a maximum concentration of 100 mM (31.23 mg/mL). In ethanol, the maximum concentration is significantly lower, at 10 mM (3.12 mg/mL).

Q3: What is the recommended storage temperature for this compound stock solutions?

A3: It is recommended to store this compound stock solutions at -20°C.[1] Some laboratories also opt for indefinite storage at -80°C for very long-term stability.[2]

Q4: How long can I store this compound stock solutions?

A4: While specific long-term stability data for this compound is not extensively published, general practice for similar compounds stored in DMSO at -20°C or -80°C suggests that solutions can be stable for several months.[1] However, for critical experiments, it is always best to use a freshly prepared stock solution or one that has been validated for stability.[3][4] Stability is best determined empirically, as outlined in the experimental protocol below.

Q5: How can I determine if my this compound stock solution has degraded?

A5: Degradation can be assessed by observing physical changes such as color change or precipitation.[4] The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to compare the peak area of the stored solution against a freshly prepared standard.[5][6][7] A significant decrease in the main peak or the appearance of new peaks suggests degradation.

Q6: Should I protect this compound stock solutions from light?

A6: While specific photostability data for this compound is not provided, it is a general good laboratory practice to store stock solutions of organic compounds in amber vials or otherwise protected from light to prevent potential photodecomposition.[1][8]

Q7: Is it acceptable to subject my this compound stock solution to multiple freeze-thaw cycles?

A7: Repeated freeze-thaw cycles can degrade some compounds. To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation.[1] This practice prevents the need to thaw the entire stock for each experiment.

Troubleshooting Guide

Problem: I see precipitate in my this compound stock solution after removing it from the freezer.

  • Cause: The compound may have come out of solution at low temperatures. This can happen if the concentration is near its solubility limit.

  • Solution: Before use, allow the vial to warm to room temperature. Gently vortex or sonicate the solution to redissolve the precipitate completely.[3] Always ensure the solution is clear before making dilutions. If the precipitate does not redissolve, it may indicate degradation or contamination, and the stock should be discarded.

Problem: My experimental results are inconsistent or show reduced efficacy with an older this compound stock solution.

  • Cause: This is a primary indicator of compound degradation.[4] The active concentration of this compound in your stock solution may have decreased over time.

  • Solution: The best course of action is to prepare a fresh stock solution of this compound and repeat the experiment.[7] To confirm degradation, you can perform an analytical comparison (e.g., via HPLC) of the old stock versus the fresh stock, as detailed in the protocol below.

Troubleshooting_Workflow Troubleshooting this compound Stock Solutions start Start: Inconsistent Experimental Results check_precipitate Observe solution after thawing. Is there a precipitate? start->check_precipitate warm_vortex Warm to RT. Gently vortex/sonicate. check_precipitate->warm_vortex Yes check_age Is the stock solution old (e.g., > 6 months)? check_precipitate->check_age No precipitate_dissolves Does it redissolve? warm_vortex->precipitate_dissolves use_solution Solution is likely usable. Proceed with caution. precipitate_dissolves->use_solution Yes discard_stock Discard stock solution. Precipitate may be degradant. precipitate_dissolves->discard_stock No use_solution->check_age prepare_fresh Prepare a fresh stock solution. Repeat experiment. check_age->prepare_fresh Yes / Unsure end_unresolved Issue Persists. Consider other experimental variables. check_age->end_unresolved No compare_results Compare results between old and new stock. prepare_fresh->compare_results end_resolved Issue Resolved compare_results->end_resolved New stock works compare_results->end_unresolved New stock fails

Caption: A logical workflow for troubleshooting common issues with this compound stock solutions.

Quantitative Data Summary

The following tables provide a summary of solubility and recommended storage conditions for this compound.

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10031.23
Ethanol103.12
Data sourced from Tocris Bioscience.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

ConditionTemperatureDurationRecommendation
Short-Term4°C< 24 hoursNot Recommended
Long-Term -20°C Months Recommended
Very Long-Term-80°CMonths to YearsRecommended for Archival
Based on general guidelines for chemical storage.[1][2]

Experimental Protocols

Protocol: Assessing the Long-Term Stability of this compound in DMSO

This protocol outlines a method to quantify the stability of a this compound stock solution over time using HPLC.

1. Materials

  • This compound powder (≥98% purity)

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • 2 mL amber glass HPLC vials with caps

  • Calibrated analytical balance

  • Volumetric flasks

  • Micropipettes

2. Preparation of Stock and Working Solutions

  • Prepare a 50 mM Stock Solution: Accurately weigh the required mass of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO in a volumetric flask. Ensure it is fully dissolved.

  • Aliquot for Storage: Dispense the stock solution into multiple single-use 2 mL amber vials, filling them to minimize headspace.

  • Prepare "Time 0" Standard: Immediately take one aliquot and prepare a working solution for HPLC analysis. For example, dilute the stock solution to 1 mM with DMSO, and then further dilute to 50 µM with a 50:50 ACN:water mixture. This will serve as your T=0 reference.

3. Storage Conditions

  • Store the aliquoted vials under the desired conditions to be tested (e.g., -20°C and 4°C).

  • Include a set of vials stored at an accelerated degradation condition (e.g., 40°C) to predict long-term stability more quickly.[9]

4. Stability Testing Time Points

  • At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Prepare a working solution from this vial in the same manner as the "Time 0" standard.

5. HPLC Analysis

  • Method: Use a reverse-phase C18 column. A typical gradient elution might be from 10% ACN (with 0.1% formic acid) to 90% ACN (with 0.1% formic acid) over 10-15 minutes.

  • Detection: Use a UV detector set to the absorbance maximum of this compound.

  • Analysis: Inject the "Time 0" sample and the sample from the aged stock. Record the peak area of the main this compound peak.

6. Data Interpretation

  • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • A solution is generally considered stable if the concentration remains above 90-95% of the initial concentration.[6]

  • Observe the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

Experimental_Workflow Workflow for this compound Stability Assessment prep_stock 1. Prepare 50 mM Stock Solution in DMSO aliquot 2. Aliquot into single-use amber vials prep_stock->aliquot t0_sample 3. Prepare T=0 working sample aliquot->t0_sample storage 4. Store aliquots at -20°C, 4°C, 40°C aliquot->storage hplc 7. Analyze T=0 and aged samples via HPLC t0_sample->hplc time_points 5. At each time point (1wk, 1mo, 3mo...) remove aliquots storage->time_points prep_aged 6. Prepare working sample from aged stock time_points->prep_aged prep_aged->hplc analyze 8. Compare peak areas. Calculate % remaining. hplc->analyze report 9. Report stability under each condition analyze->report

Caption: An experimental workflow for determining the long-term stability of this compound stock solutions.

References

Technical Support Center: Refining Treatment Duration for Optimal Effect of Compound 5J-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "5J-4" is not publicly available in the searched scientific literature. The following technical support center content is a generalized template designed to guide researchers in optimizing the treatment duration for a novel experimental compound, referred to herein as "Compound this compound". The experimental details and data presented are illustrative and should be adapted based on the actual properties of the compound being investigated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for Compound this compound in a new cell line?

For initial experiments, we recommend a time-course experiment to determine the optimal treatment duration. A common starting point is to test a range of durations, such as 6, 12, 24, 48, and 72 hours. This allows for the assessment of both early and late cellular responses to Compound this compound.

Q2: How do I determine if the observed effect is due to Compound this compound's primary mechanism or off-target effects at longer incubation times?

To distinguish between primary and potential off-target or secondary effects, it is crucial to perform a time-course analysis at a fixed concentration. Primary effects are typically observed at earlier time points, while secondary effects, such as those resulting from cellular stress or apoptosis, may become more prominent with prolonged exposure. Correlating the observed phenotype with a specific molecular marker of the intended pathway over time can provide evidence for on-target activity.

Q3: My cell viability is significantly decreased at my desired treatment duration. How can I mitigate this?

If cell viability is a concern, consider the following:

  • Dose-Response Optimization: Perform a dose-response experiment at your desired time point to find the lowest effective concentration.

  • Shorter Duration, Higher Concentration: Investigate if a shorter treatment duration with a higher, non-toxic concentration can achieve the desired biological effect.

  • Intermittent Dosing: For long-term studies, explore protocols with intermittent exposure to Compound this compound followed by a washout period.

Q4: Can I extend the treatment duration beyond 72 hours?

Extending treatment beyond 72 hours is possible, particularly for long-term differentiation or chronic disease modeling studies. However, it is essential to monitor cell health and confluency. For extended experiments, consider replenishing the media with fresh Compound this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration, as the compound may degrade over time in culture conditions.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No observable effect at any treatment duration. 1. Compound concentration is too low.2. The cell line is not responsive to Compound this compound.3. The readout assay is not sensitive enough.4. Compound this compound has degraded.1. Perform a dose-response experiment with a wider range of concentrations.2. Confirm target expression in the cell line. Test in a validated positive control cell line if available.3. Use a more sensitive downstream assay (e.g., qPCR for gene expression, Western blot for protein phosphorylation).4. Prepare fresh stock solutions of Compound this compound.
High variability between replicate experiments. 1. Inconsistent cell seeding density.2. Variation in treatment initiation time.3. Edge effects in multi-well plates.1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding.2. Stagger the treatment of plates to ensure consistent incubation times for all samples.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.
Effect is observed at early time points but diminishes with longer treatment. 1. Cellular adaptation or resistance mechanisms.2. Compound degradation or metabolism by the cells.1. Analyze molecular markers of resistance or compensatory signaling pathways.2. Replenish media with fresh Compound this compound during the experiment. Perform a time-course analysis of compound stability in conditioned media.

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration via Time-Course Viability Assay

This protocol outlines a method to determine the optimal treatment duration of Compound this compound by assessing its effect on cell viability over time.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 2X stock solution of Compound this compound at the desired final concentration in the appropriate cell culture medium.

  • Treatment:

    • For each time point (e.g., 0, 6, 12, 24, 48, 72 hours), treat a set of wells with the 2X Compound this compound solution.

    • Add an equal volume of vehicle control (e.g., DMSO in media) to control wells.

  • Incubation: Incubate the plates at 37°C and 5% CO₂.

  • Viability Assessment: At the end of each respective incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the readings of the treated wells to the vehicle control wells for each time point.

    • Plot the normalized cell viability against the treatment duration to visualize the time-dependent effect of Compound this compound.

Quantitative Data Summary

Table 1: Illustrative Time-Course Effect of Compound this compound on Cell Viability (%)

Treatment Duration (hours)Cell Line A (Mean ± SD)Cell Line B (Mean ± SD)
0100 ± 4.5100 ± 5.1
698 ± 5.295 ± 4.8
1292 ± 6.185 ± 5.5
2475 ± 5.860 ± 6.2
4855 ± 7.340 ± 5.9
7240 ± 6.525 ± 4.7

Table 2: Illustrative Dose-Response of Compound this compound at a 48-hour Treatment Duration

Concentration (µM)Inhibition of Target Activity (%) (Mean ± SD)Cell Viability (%) (Mean ± SD)
0.115 ± 3.198 ± 4.3
145 ± 4.592 ± 5.1
585 ± 5.275 ± 6.8
1092 ± 3.955 ± 7.2
2595 ± 2.830 ± 6.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound/Vehicle to Wells seed_cells->add_compound prep_compound Prepare Compound this compound Stock prep_compound->add_compound incubate Incubate for Designated Time Points (6, 12, 24, 48, 72h) add_compound->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Normalize Data & Plot Results viability_assay->data_analysis signaling_pathway Compound_5J4 Compound this compound Target_Kinase Target Kinase Compound_5J4->Target_Kinase Inhibition Downstream_Protein Downstream Protein Target_Kinase->Downstream_Protein Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Downstream_Protein->Cellular_Response Signal Transduction troubleshooting_logic start No Effect Observed check_conc Is Concentration Sufficient? start->check_conc check_cell_line Is Cell Line Responsive? check_conc->check_cell_line Yes solution1 Increase Concentration check_conc->solution1 No check_assay Is Assay Sensitive? check_cell_line->check_assay Yes solution2 Use Positive Control Cell Line check_cell_line->solution2 No solution3 Use More Sensitive Readout check_assay->solution3 No

Validation & Comparative

A Comparative Guide to the Validation of 5J-4 as a Store-Operated Calcium Entry (SOCE) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental validation of 5J-4 as an inhibitor of Store-Operated Calcium Entry (SOCE), benchmarked against other well-characterized SOCE inhibitors. Detailed experimental protocols and signaling pathway diagrams are included to support the evaluation of these compounds for research and drug development purposes.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ signaling pathway in a multitude of cell types. It is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule (STIM) proteins. Upon sensing low ER Ca2+, STIM proteins translocate and cluster near the plasma membrane, where they interact with and activate ORAI protein channels. This activation leads to a sustained influx of extracellular Ca2+, which is vital for a wide range of cellular functions, including gene expression, cell proliferation, and immune responses. Given its importance, the modulation of SOCE presents a significant therapeutic opportunity for various diseases, including autoimmune disorders and cancer.

Comparative Analysis of SOCE Inhibitors

The following table summarizes the key characteristics of this compound and other commonly used SOCE inhibitors. The data presented is based on available scientific literature and provides a quantitative comparison of their inhibitory potency.

InhibitorTargetMechanism of ActionCell Type(s)IC50
This compound CRAC ChannelBlocks the calcium release-activated calcium (CRAC) channel, the pore of which is formed by ORAI proteins.HeLa-O+S cells, Th17 cells[1][2]Not available in reviewed literature
2-APB Multiple targetsExhibits a complex, dose-dependent bimodal effect. At low micromolar concentrations (<10 µM), it can potentiate SOCE, while at higher concentrations (≥10 µM), it inhibits SOCE by affecting both STIM1 and ORAI1 function.Jurkat T cells, HEK293 cells, various other cell lines~3 µM for SOCE inhibition
YM-58483 (BTP2) Indirectly inhibits SOCEDoes not directly block the ORAI1 channel pore but is thought to act indirectly, potentially by affecting the coupling between STIM1 and ORAI1.Jurkat T cells, HEK293 cells10-100 nM (Jurkat T cells), 990 nM (HEK293 cells)[3]
GSK-7975A ORAI1/ORAI3 ChannelsActs as an allosteric inhibitor of the ORAI channel pore. It does not interfere with STIM1 oligomerization or the STIM1-ORAI1 interaction.HEK293 cells expressing STIM1 and ORAI1/ORAI3[4]~4 µM[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of SOCE and the workflow for its inhibition studies, the following diagrams have been generated using the DOT language.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_activation ER_Lumen ER Lumen (High [Ca2+]) STIM1_inactive STIM1 (inactive) ER_Lumen->STIM1_inactive Ca2+ binding maintains inactive state ORAI1_closed ORAI1 (closed) Extracellular Extracellular (High [Ca2+]) Ca_cytosol [Ca2+]i (Low) ER_depletion ER Ca2+ Depletion STIM1_active STIM1 Oligomerization & Translocation ER_depletion->STIM1_active Coupling STIM1-ORAI1 Coupling STIM1_active->Coupling ORAI1_open ORAI1 Channel Opening Coupling->ORAI1_open SOCE Store-Operated Ca2+ Entry (SOCE) ORAI1_open->SOCE Ca_increase Increased [Ca2+]i SOCE->Ca_increase Inhibitor This compound (CRAC Channel Blocker) Inhibitor->ORAI1_open Inhibition Experimental_Workflow start Start: Cell Culture load_dye Load cells with Ca2+ indicator (e.g., Fura-2 AM) start->load_dye wash Wash to remove excess dye load_dye->wash baseline Measure baseline fluorescence in Ca2+-free buffer wash->baseline deplete Deplete ER Ca2+ stores (e.g., with Thapsigargin) baseline->deplete add_inhibitor Incubate with SOCE inhibitor (e.g., this compound) at various concentrations deplete->add_inhibitor add_ca Re-introduce extracellular Ca2+ add_inhibitor->add_ca measure_soc Measure fluorescence change to quantify SOCE add_ca->measure_soc analyze Data Analysis: Calculate IC50 values measure_soc->analyze end End: Compare inhibitor potency analyze->end

References

A Comparative Guide: SP600125 (JNK Inhibitor) versus YM-58483 (CRAC Channel Inhibitor) in T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct inhibitors of T cell activation: SP600125, a c-Jun N-terminal kinase (JNK) inhibitor, and YM-58483, a Calcium Release-Activated Ca2+ (CRAC) channel inhibitor. The following sections detail their mechanisms of action, present comparative experimental data, and provide comprehensive experimental protocols for key assays.

Introduction

T cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with an antigen-presenting cell (APC). This initial signal is followed by a cascade of intracellular signaling events, including the activation of protein kinases and an increase in intracellular calcium, leading to cytokine production, proliferation, and differentiation of T cells. Dysregulation of T cell activation can lead to various immunopathologies, making the targeted inhibition of specific signaling pathways an important therapeutic strategy.

This guide focuses on two such inhibitors:

  • SP600125: A potent, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway involved in T cell activation and inflammatory responses.[1][2][3][4]

  • YM-58483 (also known as BTP2): A selective and potent blocker of store-operated Ca2+ entry (SOCE) mediated by CRAC channels.[5][6] SOCE is the primary mechanism for sustained calcium influx in T cells, which is essential for the activation of the transcription factor NFAT and subsequent gene expression.[5]

Mechanism of Action

The two compounds inhibit T cell activation through distinct signaling pathways.

SP600125 targets the JNK signaling cascade. Upon TCR and co-stimulatory receptor (e.g., CD28) engagement, a signaling cascade is initiated that leads to the activation of JNKs. Activated JNKs then phosphorylate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. AP-1, in conjunction with other transcription factors like NFAT and NF-κB, drives the expression of key genes involved in T cell activation, including the cytokine Interleukin-2 (IL-2).[1][7] SP600125 directly inhibits the kinase activity of JNK1, JNK2, and JNK3, thereby preventing the phosphorylation of c-Jun and suppressing the expression of downstream target genes.[1][2][4][7]

YM-58483 acts on the calcium signaling pathway. TCR activation triggers the release of calcium from intracellular stores in the endoplasmic reticulum (ER). This depletion of ER calcium is sensed by STIM1 proteins, which then aggregate and activate ORAI1, the pore-forming subunit of the CRAC channel in the plasma membrane. The opening of CRAC channels leads to a sustained influx of extracellular calcium, a critical signal for the activation of the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the transcription factor NFAT, allowing it to translocate to the nucleus and activate the transcription of genes essential for T cell activation, such as IL-2.[5] YM-58483 selectively blocks these CRAC channels, thus preventing the sustained increase in intracellular calcium and inhibiting NFAT-dependent gene expression.[5][6]

T_Cell_Activation_Pathways cluster_TCR T Cell Receptor Signaling cluster_Ca Calcium Signaling cluster_JNK JNK Signaling cluster_nucleus Nucleus TCR TCR/CD3 Complex PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG ER ER Ca2+ Store IP3->ER Ca2+ release MAPK_cascade MAPK Cascade DAG->MAPK_cascade CRAC CRAC Channel (ORAI1/STIM1) ER->CRAC store depletion Ca_influx Ca2+ Influx CRAC->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression JNK JNK MAPK_cascade->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 AP1->Gene_expression SP600125 SP600125 SP600125->JNK YM58483 YM-58483 YM58483->CRAC

Caption: Simplified signaling pathways of T cell activation and points of inhibition for SP600125 and YM-58483.

Quantitative Data Comparison

The following tables summarize the reported quantitative data for SP600125 and YM-58483 on key aspects of T cell activation. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: Inhibition of Kinase Activity and Calcium Influx

CompoundTargetAssayIC50Reference
SP600125 JNK1In vitro kinase assay40 nM[2][7]
JNK2In vitro kinase assay40 nM[2][7]
JNK3In vitro kinase assay90 nM[2][7]
YM-58483 CRAC ChannelsThapsigargin-induced Ca2+ influx100 nM[5]

Table 2: Inhibition of T Cell Proliferation and Cytokine Production

CompoundCell TypeAssayParameterIC50Reference
SP600125 Jurkat T cellsc-Jun phosphorylationInhibition5-10 µM[1][2][7]
Human CD4+ T cellsCytokine ProductionIL-25-12 µM[2][7]
Human CD4+ T cellsCytokine ProductionIFN-γ5-12 µM[2][7]
Human CD4+ T cellsCytokine ProductionTNF-α5-12 µM[2][7]
YM-58483 Jurkat T cellsIL-2 ProductionInhibition~100 nM[5]
Murine Th2 T cell cloneCytokine ProductionIL-4~100 nM[6]
Murine Th2 T cell cloneCytokine ProductionIL-5~100 nM[6]
Human whole blood cellsCytokine ProductionIL-5~100 nM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

T Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

T_Cell_Proliferation_Workflow cluster_workflow T Cell Proliferation Assay Workflow start Isolate T cells from peripheral blood or spleen labeling Label T cells with CFSE start->labeling stimulation Stimulate T cells with anti-CD3/CD28 antibodies labeling->stimulation treatment Treat with SP600125, YM-58483, or vehicle stimulation->treatment culture Culture for 3-5 days treatment->culture analysis Analyze CFSE dilution by flow cytometry culture->analysis

Caption: Workflow for a CFSE-based T cell proliferation assay.

Materials:

  • Isolated primary T cells (human or murine)

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • SP600125 and YM-58483

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate T cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic bead separation). Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Labeling: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.

  • Cell Seeding: Resuspend the CFSE-labeled T cells in complete RPMI medium and seed them into a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

  • Inhibitor Treatment: Add serial dilutions of SP600125 or YM-58483 to the designated wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the live T cell population and analyze the CFSE fluorescence. Proliferating cells will show a stepwise reduction in CFSE intensity.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of secreted cytokines in the supernatant of activated T cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Isolated primary T cells

  • Complete RPMI medium

  • Anti-CD3 and anti-CD28 antibodies

  • SP600125 and YM-58483

  • 96-well culture plates

  • ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ)

Procedure:

  • T Cell Activation: Seed isolated T cells into a 96-well plate pre-coated with anti-CD3 antibody and containing soluble anti-CD28 antibody, as described in the proliferation assay.

  • Inhibitor Treatment: Add serial dilutions of SP600125 or YM-58483 to the wells.

  • Incubation: Culture the cells for 24-72 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the supernatants.

Intracellular Calcium Measurement Assay

This protocol details the measurement of intracellular calcium levels in T cells using a fluorescent calcium indicator like Indo-1 AM.

Calcium_Flux_Workflow cluster_workflow Intracellular Calcium Measurement Workflow start Isolate T cells loading Load cells with Indo-1 AM start->loading treatment Pre-incubate with SP600125, YM-58483, or vehicle loading->treatment baseline Acquire baseline fluorescence treatment->baseline stimulation Stimulate with anti-CD3 antibody baseline->stimulation acquisition Record fluorescence change over time stimulation->acquisition

Caption: Workflow for measuring intracellular calcium flux in T cells.

Materials:

  • Isolated primary T cells

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Indo-1 AM

  • Pluronic F-127

  • Anti-CD3 antibody

  • SP600125 and YM-58483

  • Flow cytometer with UV laser capabilities

Procedure:

  • Cell Preparation: Resuspend isolated T cells at 1-2 x 10^6 cells/mL in HBSS.

  • Dye Loading: Add Indo-1 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension. Incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Inhibitor Pre-incubation: Resuspend the cells in HBSS and pre-incubate with SP600125, YM-58483, or vehicle for 15-30 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Acquire a baseline fluorescence reading for approximately 30-60 seconds.

    • Briefly remove the sample tube, add the stimulating anti-CD3 antibody, and immediately re-acquire the sample.

    • Record the change in the ratio of Indo-1 fluorescence (bound vs. unbound to calcium) over time for several minutes.

Summary and Conclusion

SP600125 and YM-58483 represent two distinct and effective strategies for inhibiting T cell activation.

  • SP600125 , as a JNK inhibitor, targets a key kinase in the MAPK signaling pathway, impacting the AP-1 transcription factor and subsequently the expression of a broad range of inflammatory genes.[1][7]

  • YM-58483 , by blocking CRAC channels, specifically targets the sustained calcium influx required for NFAT activation, a critical and more proximal event in T cell activation.[5]

The choice between these inhibitors will depend on the specific research question. SP600125 may be more suitable for studying the broader inflammatory consequences of T cell activation mediated by the JNK pathway. In contrast, YM-58483 offers a more targeted approach to dissecting the role of calcium signaling and NFAT activation in T cell responses.

References

A Comparative Analysis of 5J-4 and Other Immunomodulatory Treatments for Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development for multiple sclerosis (MS), the experimental autoimmune encephalomyelitis (EAE) model remains a cornerstone for evaluating novel treatment candidates. This guide provides a comparative analysis of the efficacy of 5J-4, a novel small molecule inhibitor, against established EAE treatments, Fingolimod and Natalizumab. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Efficacy of EAE Treatments

The therapeutic efficacy of this compound, Fingolimod, and Natalizumab in mitigating EAE severity has been quantified through daily clinical scoring in various mouse models. The following table summarizes the key findings from representative studies.

TreatmentAnimal ModelDosage and AdministrationPeak Mean Clinical Score (Treatment vs. Control)Key FindingsReference
This compound C57BL/6 mice (MOG35-55 induced)2 mg/kg, intraperitoneally, every other day~1.5 vs. ~3.5Significantly reduced clinical symptoms and delayed disease onset. Decreased infiltration of mononuclear and CD4+ T cells into the CNS.[1]
Fingolimod C57BL/6J mice (MOG35-55 induced)0.3 mg/kg, oral gavage, daily (prophylactic)~0.3 vs. ~2.1Drastically reduced the clinical severity of EAE when administered prophylactically.[2]
Fingolimod C57BL/6J mice (MOG35-55 induced)0.3 mg/kg, oral gavage, daily (therapeutic)~1.4 vs. ~2.7Significantly reduced clinical symptoms when administered after disease onset.
Natalizumab C57BL/6 mice (MOG35-55 induced)5 mg/kg, intraperitoneallyDelayed onset of clinical signsDelayed the onset of clinical signs of EAE.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

EAE Induction and Clinical Scoring

A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).

  • Immunization: Mice are subcutaneously injected with an emulsion containing MOG35-55 in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

  • Pertussis Toxin: Mice typically receive intraperitoneal injections of pertussis toxin at the time of immunization and again 48 hours later to facilitate the entry of immune cells into the central nervous system.

  • Clinical Scoring: Disease progression is monitored daily using a standardized 0-5 scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

Treatment Administration
  • This compound: Administered intraperitoneally at a dose of 2 mg/kg every other day, starting from the day of immunization.

  • Fingolimod: Administered daily by oral gavage at a dose of 0.3 mg/kg. Prophylactic treatment starts on the day of immunization, while therapeutic treatment begins after the onset of clinical signs.

  • Natalizumab: Administered intraperitoneally at a dose of 5 mg/kg.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

EAE_Treatment_Workflow Experimental Workflow for EAE Treatment Evaluation cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis cluster_outcome Outcome animal_model Select Animal Model (e.g., C57BL/6 mice) eae_induction Induce EAE (e.g., MOG35-55 immunization) animal_model->eae_induction control Control Group (Vehicle) treatment_5j4 This compound Group treatment_fingolimod Fingolimod Group treatment_natalizumab Natalizumab Group clinical_scoring Daily Clinical Scoring control->clinical_scoring treatment_5j4->clinical_scoring treatment_fingolimod->clinical_scoring treatment_natalizumab->clinical_scoring histology Histological Analysis (CNS inflammation, demyelination) clinical_scoring->histology immunophenotyping Immunophenotyping (e.g., Flow Cytometry) histology->immunophenotyping data_analysis Data Analysis and Comparison immunophenotyping->data_analysis

Experimental workflow for evaluating EAE treatments.

The therapeutic effect of this compound is attributed to its inhibition of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of T-cell activation and differentiation.

CRAC_Channel_Signaling CRAC Channel Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Antigen Presentation PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Orai1 Orai1 (CRAC channel) Ca_cyto Cytosolic Ca2+ Orai1->Ca_cyto influx inhibitor This compound inhibitor->Orai1 inhibits Ca_ER Ca2+ Store IP3R->Ca_ER releases STIM1 STIM1 STIM1->Orai1 activates Ca_ER->STIM1 senses depletion Calcineurin Calcineurin Ca_cyto->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT_nuc NFAT (active) NFAT->NFAT_nuc translocates RORgt RORγt Expression NFAT_nuc->RORgt promotes IL17 IL-17 Production RORgt->IL17

Mechanism of this compound in inhibiting T-cell activation.

Conclusion

The data presented in this guide demonstrate that this compound, a CRAC channel inhibitor, shows significant promise as a therapeutic agent for EAE, comparable in its efficacy to established treatments like Fingolimod. Its distinct mechanism of action, targeting a key signaling pathway in pathogenic T-cell differentiation, offers a valuable alternative to existing immunomodulatory strategies. Further investigation into the long-term efficacy and safety profile of this compound is warranted to fully assess its potential as a future therapy for multiple sclerosis.

References

A Researcher's Guide to the Specificity of 5J-4 for Orai1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the Orai1 channel inhibitor, 5J-4, with other common alternatives. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for studying store-operated calcium entry (SOCE). The guide includes comparative data on inhibitor selectivity, detailed experimental protocols for assessing inhibitor function, and diagrams of the core signaling pathway and experimental workflows.

The Orai1 Signaling Pathway in Store-Operated Calcium Entry (SOCE)

Orai channels are critical components of the SOCE pathway, a major mechanism for calcium influx in non-excitable cells. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER). The ER-resident sensor, Stromal Interaction Molecule 1 (STIM1), detects this depletion, oligomerizes, and translocates to ER-plasma membrane junctions. There, it directly binds to and activates Orai1 channels, opening a highly selective pore for calcium to enter the cell. This influx of calcium acts as a crucial second messenger, regulating a wide array of cellular functions from gene transcription to immune cell activation.

Orai1_Signaling_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Ligand Binding IP3 IP3 PLC->IP3 Generates Orai1 Orai1 Channel (Closed) Orai1_Open Orai1 Channel (Open) Orai1->Orai1_Open Gating Ca_influx Ca²⁺ Orai1_Open->Ca_influx Influx IP3R IP3 Receptor ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens STIM1 STIM1 (Inactive) STIM1_act STIM1 (Active/Oligomerized) STIM1->STIM1_act Activates STIM1_act->Orai1 Translocates & Binds To ER_Ca->STIM1 Depletion Sensed IP3->IP3R Binds Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream Initiates

Figure 1. Simplified Orai1/STIM1 signaling pathway for SOCE.

Comparative Analysis of Orai1 Inhibitors

The following table compares this compound with several other widely used Orai1 inhibitors based on published experimental data.

Compound Mechanism of Action Orai1 IC₅₀ Orai2 Activity Orai3 Activity Selectivity Profile & Notes
This compound Prevents ion permeation[1]Data not availableData not availableData not availableStrongly blocks SOCE.[1][2] Parent compound 5D has IC₅₀ of 195-807 nM for SOCE.[1][2]
CM4620 Orai1 channel inhibitor~119 nMInhibited (IC₅₀ ~895 nM)Less potent effectExhibits ~7.5-fold selectivity for Orai1 over Orai2.[2]
GSK-7975A Acts downstream of STIM1/Orai1 interaction[3]~4.1 µM[3]Substantially inhibited[4]Inhibited (IC₅₀ ~3.8 µM)[3]Also inhibits Orai2, showing broad Orai family activity.[4][5] May also block TRPV6 channels.[2]
BTP2 (YM-58483) Orai channel blocker~2.8 µM (SOCE)[2]Substantially inhibited[4]Partially inhibited[4]Shows selectivity for Orai1/2 over Orai3.[4][6]
Synta66 Orai1 channel inhibitorInhibitsPotentiates[4]No effect[4]Displays a unique profile, inhibiting Orai1 while potentiating Orai2.[4]
RO2959 CRAC channel blockerNanomolar rangeWeaker inhibitionWeaker inhibitionShows superior selectivity for Orai1 over Orai2 and Orai3, but may have off-target effects on 5-HT2B and BZD receptors at 3 µM.[2]
JPIII Orai1 channel inhibitor~399 nMData not availableNo effectA potent and selective inhibitor of Orai1 over Orai3.[5]
2-APB ModulatorBiphasic: Potentiates at 1-10 µM, Inhibits at >20 µM[7]Potentiated by 5 µM, slightly inhibited by 50 µM[7]Potentiated by high concentrations[7]Non-selective modulator of Orai channels and other ion channels.[2][8]

Experimental Methodologies

Accurate assessment of inhibitor specificity requires robust and standardized experimental protocols. Below are methodologies for two key assays used to characterize Orai1 inhibitors.

The general workflow for determining the half-maximal inhibitory concentration (IC₅₀) and selectivity of a compound like this compound involves expressing specific Orai isoforms in a null-background cell line and measuring the inhibition of SOCE or the direct channel current (ICRAC) across a range of concentrations.

Experimental_Workflow start Start cell_prep Prepare Orai-null HEK293 cells start->cell_prep transfect1 Transfect with STIM1 + Orai1 cell_prep->transfect1 transfect2 Transfect with STIM1 + Orai2 cell_prep->transfect2 transfect3 Transfect with STIM1 + Orai3 cell_prep->transfect3 assay Perform Assay (Calcium Imaging or Patch Clamp) transfect1->assay transfect2->assay transfect3->assay dose_response Apply serial dilutions of inhibitor (e.g., this compound) assay->dose_response measure Measure SOCE or I-CRAC inhibition dose_response->measure analysis Plot dose-response curve and calculate IC50 measure->analysis compare Compare IC50 values to determine selectivity analysis->compare end End compare->end

Figure 2. General experimental workflow for determining Orai inhibitor selectivity.

This method uses a ratiometric fluorescent dye like Fura-2 to measure changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells.

1. Reagent and Cell Preparation:

  • Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with and without 2 mM CaCl₂.

  • Cells: Plate cells (e.g., HEK293) on glass-bottom dishes suitable for microscopy. Culture until the desired confluency is reached.

  • Dye Loading: Prepare a Fura-2 AM stock solution (1-5 mM in anhydrous DMSO). Dilute the stock to a final working concentration of 2-5 µM in calcium-free HBSS.

  • Store Depletion Agent: Prepare a stock solution of Thapsigargin (TG) at 1-10 mM in DMSO.

2. Dye Loading and De-esterification:

  • Wash the plated cells once with calcium-free HBSS.

  • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C, protected from light.

  • After incubation, wash the cells twice with calcium-free HBSS to remove extracellular dye.

  • Add fresh calcium-free HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.

3. Calcium Imaging Procedure:

  • Mount the dish on a fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with calcium-free HBSS and begin recording the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

  • To deplete ER stores, add Thapsigargin (typically 1-2 µM final concentration) in the continued absence of extracellular calcium. A transient rise in the Fura-2 ratio will be observed as calcium leaks from the ER into the cytosol.

  • Once the signal returns to a stable plateau, re-introduce calcium to the extracellular solution by perfusing with HBSS containing 2 mM CaCl₂. This will trigger SOCE, observed as a second, sustained rise in the Fura-2 ratio.

  • To test an inhibitor, pre-incubate the cells with the desired concentration of the compound (e.g., this compound) for a set period before re-adding extracellular calcium, or apply it during the SOCE plateau phase.

4. Data Analysis:

  • The Fura-2 ratio (F340/F380) is proportional to the [Ca²⁺]i.

  • Quantify SOCE by measuring the peak of the second calcium rise or the slope of the signal increase after calcium re-addition.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control.

  • Fit the concentration-response data to a sigmoidal curve to determine the IC₅₀ value.

This technique provides a direct measurement of the ion flow through Orai channels, offering high temporal resolution and precise voltage control.

1. Solutions and Pipette Preparation:

  • External Solution: Prepare a solution containing (in mM): 115 NaCl, 10 CaCl₂, 10 HEPES, 5 CsCl, 1 MgCl₂, adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution: To passively deplete stores, use a solution containing (in mM): 115 Cs-glutamate, 20 BAPTA (a fast Ca²⁺ chelator), 10 HEPES, 3 MgCl₂, adjusted to pH 7.2 with CsOH.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 5-8 MΩ when filled with the internal solution.

2. Whole-Cell Recording:

  • Identify a transfected cell and form a high-resistance (>1 GΩ) seal (a "gigaseal") between the patch pipette and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. This allows the internal pipette solution to dialyze into the cell, chelating intracellular calcium and passively depleting ER stores.

  • Clamp the cell's membrane potential at a holding potential, typically between 0 mV and +30 mV, to minimize calcium-dependent inactivation.

  • Apply a series of voltage steps or ramps (e.g., a 50 ms (B15284909) ramp from -120 mV to +100 mV every 1-2 seconds) to measure the current-voltage (I-V) relationship.

3. Data Acquisition and Analysis:

  • Following break-in, the inwardly rectifying ICRAC will develop over several minutes as the stores deplete.

  • Once the current reaches a stable maximum, perfuse the external solution containing the inhibitor (e.g., this compound) at various concentrations.

  • Measure the steady-state inhibition of the inward current at a negative potential (e.g., -100 mV).

  • Plot the percentage of current inhibition against the inhibitor concentration and fit the data to determine the IC₅₀. By performing this experiment on cells expressing Orai1, Orai2, or Orai3, a direct comparison of isoform specificity can be made.

References

Comparison of Anti-inflammatory Effects: AICAR vs. Conventional NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide on the anti-inflammatory effects of "5J-4," it is first necessary to identify the specific compound . Initial searches for "this compound" did not yield a specific molecule with established anti-inflammatory properties. It is possible that "this compound" may be an internal designation, a less common scientific name, or a typographical error.

For the purpose of illustrating the requested format and content, this guide will proceed by using a well-documented anti-inflammatory agent, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) , as a substitute for "this compound". AICAR is known to exert its anti-inflammatory effects through the activation of AMP-activated protein kinase (AMPK).[1]

This guide compares the anti-inflammatory properties of AICAR with conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), which are a cornerstone in the treatment of inflammation.[2][3][4][5]

Quantitative Data on Anti-inflammatory Efficacy

The following table summarizes key data points comparing the efficacy of AICAR and a representative NSAID, Diclofenac, in a murine model of colitis.

ParameterControl (Untreated)AICAR TreatedDiclofenac Treated
Disease Activity Index (DAI) 3.5 ± 0.41.8 ± 0.32.1 ± 0.3
Colon Length (cm) 6.2 ± 0.58.1 ± 0.47.8 ± 0.5
Myeloperoxidase (MPO) Activity (U/g tissue) 12.8 ± 1.55.4 ± 0.86.1 ± 0.9
TNF-α Levels (pg/mg protein) 150 ± 2075 ± 1285 ± 15
IL-6 Levels (pg/mg protein) 220 ± 30110 ± 18130 ± 22
* Statistically significant difference compared to the control group (p < 0.05).

This data is representative and compiled for illustrative purposes based on typical findings in experimental colitis models.

Signaling Pathways

The anti-inflammatory mechanisms of AICAR and NSAIDs are distinct. AICAR primarily acts through the activation of the AMPK pathway, which in turn can inhibit pro-inflammatory signaling cascades like NF-κB.[1] NSAIDs, on the other hand, exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[6]

AICAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell AICAR AICAR AMPK AMPK AICAR->AMPK Activates NF-κB NF-κB AMPK->NF-κB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Promotes Transcription

AICAR Anti-inflammatory Signaling Pathway

NSAID_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates NSAIDs NSAIDs NSAIDs->COX-1/COX-2 Inhibits

NSAID Anti-inflammatory Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

LPS-Induced Inflammation in Macrophages

This protocol is used to assess the anti-inflammatory effects of a compound on cultured macrophages.

LPS_Induction_Workflow Cell_Culture Culture RAW 264.7 Macrophages Pre-treatment Pre-treat with this compound/AICAR or Vehicle Cell_Culture->Pre-treatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Western_Blot Analyze Protein Expression by Western Blot Cell_Lysis->Western_Blot

In Vitro Anti-inflammatory Assay Workflow

Protocol Steps:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of AICAR or a vehicle control for 1 hour.

  • Stimulation: After pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis. The cells are then washed with PBS and lysed for protein extraction.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., p-AMPK, IκBα, β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This in vivo model is used to evaluate the therapeutic potential of a compound in treating inflammatory bowel disease.

Protocol Steps:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 days.

  • Treatment: Mice are randomly assigned to different groups: control (no DSS), DSS + vehicle, DSS + AICAR (administered daily via intraperitoneal injection), and DSS + Diclofenac (administered daily orally).

  • Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: On day 8, mice are euthanized, and the colons are excised. The length of the colon is measured as an indicator of inflammation.

  • Histological Analysis: A section of the distal colon is fixed in 10% formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage.

  • Myeloperoxidase (MPO) Assay: A portion of the colon is homogenized to measure MPO activity, an indicator of neutrophil infiltration.

  • Cytokine Analysis: Another section of the colon is homogenized for the measurement of TNF-α and IL-6 levels by ELISA.

Note: All experimental protocols involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

References

A Comparative Analysis of CRAC Channel Inhibitors: 5J-4 and GSK-7975A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, oncology, and neurobiology, the modulation of intracellular calcium (Ca²⁺) signaling is a critical area of investigation. A key pathway governing Ca²⁺ influx in non-excitable cells is the store-operated calcium entry (SOCE), mediated by Calcium Release-Activated Calcium (CRAC) channels. The primary components of this pathway are the endoplasmic reticulum Ca²⁺ sensor, STIM1, and the pore-forming subunit of the CRAC channel in the plasma membrane, Orai. The dysregulation of CRAC channel activity has been implicated in a variety of pathological conditions, including autoimmune diseases, metastatic cancers, and allergic responses. Consequently, the development of potent and selective CRAC channel inhibitors is of significant therapeutic interest.

This guide provides a comparative analysis of two small molecule inhibitors of CRAC channels: 5J-4 and GSK-7975A. We will delve into their mechanisms of action, target selectivity, and available experimental data to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action and Target Profile

Both this compound and GSK-7975A exert their inhibitory effects by targeting the CRAC channel, thereby blocking store-operated calcium entry.

This compound is a potent CRAC channel blocker that has been shown to inhibit SOCE in various cell types, including HeLa cells stably co-expressing Orai1 and STIM1 (HeLa-O+S) and T helper 17 (Th17) cells.[1] Its mechanism involves the direct blockade of the CRAC channel pore, preventing the influx of Ca²⁺ ions.[2]

GSK-7975A is a pyrazole (B372694) derivative that also functions as a selective blocker of CRAC channels.[3] It has been demonstrated to inhibit CRAC currents (ICRAC) mediated by Orai1 and Orai3.[3][4] Interestingly, studies have indicated that GSK-7975A's inhibitory action occurs downstream of STIM1 oligomerization and the subsequent STIM1-Orai1 interaction, suggesting a direct effect on the channel pore or its gating mechanism.[4] In addition to its activity on CRAC channels, GSK-7975A has also been reported to potently block TRPV6 channels.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and GSK-7975A, providing a side-by-side comparison of their potency and selectivity.

ParameterThis compoundGSK-7975A
Target(s) CRAC channels (Orai)[1]CRAC channels (Orai1, Orai3), TRPV6[3][4]
IC₅₀ A specific IC₅₀ value is not readily available in the public domain. However, its parent compound, 5D, has a reported IC₅₀ of 807 nM for peak and 195 nM for sustained endogenous SOCE in primary murine effector T cells. This compound is described as a potent CRAC channel inhibitor.~0.8 µM in RBL cells ~4 µM for Orai1 and Orai3 in HEK293 cells[3][4] 3.4 µM for SOCE in pancreatic acinar cells
Cellular Effects Blocks SOCE in HeLa-O+S and Th17 cells.[1]Reduces FcεRI-dependent Ca²⁺ influx and release of histamine, leukotriene C4, and cytokines in mast cells.
In Vivo Efficacy Ameliorates symptoms and reduces CNS infiltration by mononuclear cells in a mouse model of experimental autoimmune encephalomyelitis (EAE).Effective in reducing disease severity in mouse models of acute pancreatitis.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the CRAC channel signaling pathway and the experimental workflows used to assess their activity.

CRAC Channel Signaling Pathway

The following diagram illustrates the sequence of events leading to the activation of CRAC channels and the subsequent influx of calcium, which can be inhibited by this compound and GSK-7975A.

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_inhibitors Inhibitors STIM1_inactive STIM1 (inactive) Ca²⁺ Sensor STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active ER Ca²⁺ Store Depletion Orai_closed Orai Channel (closed) STIM1_active->Orai_closed Translocation to ER-PM Junctions Ca_ER Ca²⁺ Orai_open Orai Channel (open) Orai_closed->Orai_open STIM1 Binding Ca_influx Orai_open->Ca_influx SOCE Downstream Downstream Signaling (e.g., NFAT activation, Gene Expression) Ca_influx->Downstream Inhibitor This compound / GSK-7975A Inhibitor->Orai_open Blockade

Caption: CRAC Channel Activation and Inhibition.

Experimental Workflow: Calcium Imaging Assay

A common method to evaluate the efficacy of CRAC channel inhibitors is through a calcium imaging assay using a ratiometric fluorescent indicator like Fura-2. The workflow for such an experiment is depicted below.

Start Seed Cells on Coverslips Load Load Cells with Fura-2 AM Start->Load Wash1 Wash to Remove Excess Dye Load->Wash1 Incubate Incubate in Ca²⁺-free Buffer with Inhibitor (this compound or GSK-7975A) or Vehicle Wash1->Incubate Deplete Induce ER Ca²⁺ Store Depletion (e.g., with Thapsigargin) Incubate->Deplete Measure_baseline Measure Baseline Fura-2 Ratio (340/380 nm) Deplete->Measure_baseline Add_Ca Re-introduce Extracellular Ca²⁺ Measure_baseline->Add_Ca Measure_SOCE Measure Fura-2 Ratio Change (SOCE) Add_Ca->Measure_SOCE Analyze Data Analysis: Calculate IC₅₀ Measure_SOCE->Analyze

Caption: Workflow for a Fura-2 Calcium Imaging Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used to characterize CRAC channel inhibitors.

Store-Operated Calcium Entry (SOCE) Measurement using Fura-2 AM

This protocol outlines the steps for measuring changes in intracellular calcium concentration ([Ca²⁺]i) to assess the inhibitory effect of compounds on SOCE.

Materials:

  • Cells of interest (e.g., HEK293, Jurkat, or primary cells) cultured on glass coverslips.

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Ca²⁺-free HBS (as above, with MgCl₂ increased to 2 mM and 1 mM EGTA added).

  • Thapsigargin (B1683126) (SERCA pump inhibitor)

  • This compound or GSK-7975A stock solutions in DMSO.

  • Fluorescence microscopy setup equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).

Procedure:

  • Cell Preparation: Seed cells on poly-L-lysine-coated glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.

  • Baseline Measurement:

    • Mount the coverslip onto the perfusion chamber of the microscope.

    • Perfuse the cells with Ca²⁺-free HBS.

    • Record the baseline Fura-2 fluorescence ratio (F340/F380) for 2-5 minutes.

  • Inhibitor Incubation: Perfuse the cells with Ca²⁺-free HBS containing the desired concentration of this compound, GSK-7975A, or vehicle (DMSO) for 5-10 minutes.

  • Store Depletion: While still in Ca²⁺-free HBS (with or without inhibitor), add thapsigargin (1-2 µM) to the perfusion solution to passively deplete endoplasmic reticulum Ca²⁺ stores. This will cause a transient increase in [Ca²⁺]i.

  • SOCE Measurement:

    • After the thapsigargin-induced Ca²⁺ transient has returned to near baseline, switch the perfusion solution to HBS containing 2 mM Ca²⁺ (with or without the inhibitor).

    • Record the increase in the F340/F380 ratio, which represents SOCE.

  • Data Analysis:

    • The magnitude of SOCE is typically quantified as the peak increase in the F340/F380 ratio upon Ca²⁺ re-addition.

    • Plot the percentage of inhibition of SOCE against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique allows for the direct measurement of the ionic currents flowing through CRAC channels.

Materials:

  • Cells expressing CRAC channels (e.g., RBL cells or HEK293 cells overexpressing Orai1 and STIM1).

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External (bath) solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH (to passively deplete stores).

  • This compound or GSK-7975A stock solutions.

Procedure:

  • Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to elicit currents.

  • ICRAC Development: Following break-in, the high concentration of BAPTA in the pipette solution will diffuse into the cell and chelate intracellular Ca²⁺, leading to passive store depletion and the gradual activation of ICRAC. This is observed as an inwardly rectifying current that develops over several minutes.

  • Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of this compound or GSK-7975A.

  • Data Acquisition and Analysis:

    • Record the current traces before, during, and after inhibitor application.

    • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) to quantify the magnitude of ICRAC.

    • Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC₅₀.

Conclusion

Both this compound and GSK-7975A are valuable tools for the pharmacological investigation of CRAC channel function. GSK-7975A is a well-characterized inhibitor with a defined potency in the low micromolar range against Orai1 and Orai3, and additional activity against TRPV6. While a precise IC₅₀ for this compound is not as readily available, it is described as a potent inhibitor of CRAC channels with demonstrated efficacy in a preclinical model of autoimmune disease. The choice between these inhibitors may depend on the specific experimental context, including the cell type, the desired selectivity profile, and the need for in vivo application. The detailed protocols provided herein should enable researchers to effectively utilize and characterize these and other CRAC channel modulators in their studies.

References

Independent Verification of 5J-4's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Calcium Release-Activated Calcium (CRAC) channel inhibitor 5J-4 with alternative compounds. The information is based on currently available data, highlighting the need for further independent verification of this compound's precise mechanism of action.

Introduction to this compound

This compound is a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1][2] CRAC channels are crucial for calcium signaling in various cell types, including immune cells. By blocking these channels, this compound is reported to decrease the infiltration of mononuclear cells, particularly CD4+ T cells, into the central nervous system (CNS). This mechanism of action suggests its potential as a therapeutic agent for autoimmune diseases. In preclinical studies using a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound has been shown to reduce disease symptoms and delay their onset.[2] The compound is suggested to exert its effects by reducing the production of the pro-inflammatory cytokine IL-17.[2]

Comparative Analysis of CRAC Channel Inhibitors

To provide a comprehensive overview, this section compares this compound with other well-known CRAC channel inhibitors. The data for the alternative inhibitors is sourced from a 2024 bioRxiv preprint titled "Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different?".[1][2]

FeatureThis compoundBTP2 (YM-58483)Synta66Pyr6GSK-7975A
Reported Mechanism CRAC channel blocker[1][2]Extracellularly acting CRAC channel inhibitor[1][2]Acts on both extracellular and intracellular sides of the plasma membrane to suppress CRAC channel function[1][2]Acts on both extracellular and intracellular sides of the plasma membrane to suppress CRAC channel function[1][2]Extracellularly acting CRAC channel inhibitor[1][2]
Chemical Name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide[1]N/AN/AN/AN/A
CAS Number 827001-82-1[1][2]N/AN/AN/AN/A
In Vivo Efficacy Reduces symptoms and delays onset of EAE in mice[2]N/AN/AN/AN/A
Effect on Cytokines Reduces IL-17 production[2]N/AN/AN/AN/A

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of this compound and the experimental workflow for its evaluation, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CRAC_channel CRAC Channel (ORAI1) Ca_influx Ca2+ Influx CRAC_channel->Ca_influx mediates 5J4 This compound 5J4->CRAC_channel inhibits NFAT_activation NFAT Activation Ca_influx->NFAT_activation leads to IL17_production IL-17 Production NFAT_activation->IL17_production promotes ER_Ca_depletion ER Ca2+ Store Depletion STIM1_activation STIM1 Activation ER_Ca_depletion->STIM1_activation senses STIM1_activation->CRAC_channel activates

Caption: Proposed signaling pathway of this compound action.

Start Start EAE_induction Induce EAE in Mice (e.g., with MOG35-55 peptide) Start->EAE_induction Treatment_groups Divide into Treatment Groups (Vehicle, this compound, etc.) EAE_induction->Treatment_groups Administer_treatment Administer Treatment (e.g., intraperitoneal injection) Treatment_groups->Administer_treatment Monitor_disease Monitor Clinical Score and Body Weight Daily Administer_treatment->Monitor_disease Tissue_collection Collect CNS Tissue at Study Endpoint Monitor_disease->Tissue_collection Analysis Analyze Immune Cell Infiltration and Cytokine Levels (e.g., IL-17) Tissue_collection->Analysis End End Analysis->End

Caption: General experimental workflow for EAE studies.

Experimental Protocols

The following provides a general methodology for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice, a common model for evaluating the efficacy of compounds like this compound.

EAE Induction in C57BL/6 Mice

  • Antigen Emulsion Preparation:

    • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide is dissolved in sterile phosphate-buffered saline (PBS).

    • The MOG/PBS solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization:

    • Mice are subcutaneously immunized with the MOG/CFA emulsion, typically at two sites on the flank.

  • Pertussis Toxin Administration:

    • On the day of immunization (day 0) and two days post-immunization (day 2), mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the CNS.

  • Clinical Monitoring:

    • Mice are monitored daily for clinical signs of EAE and body weight changes.

    • Clinical scoring is typically based on a scale from 0 (no signs) to 5 (moribund), assessing tail and limb paralysis.

  • Treatment Administration:

    • Treatment with this compound or a vehicle control would typically begin at the time of immunization or at the onset of clinical signs, depending on the study design. The administration route and dosage would be specific to the compound.

  • Histological and Immunological Analysis:

    • At the end of the study, CNS tissues (spinal cord and brain) are collected.

    • Tissues are processed for histological analysis to assess inflammation and demyelination.

    • Immune cells can be isolated from the CNS and other lymphoid organs to analyze cell populations (e.g., CD4+ T cells) and cytokine production (e.g., IL-17) by flow cytometry or other immunoassays.

Conclusion

This compound presents as a promising CRAC channel inhibitor with potential therapeutic applications in autoimmune diseases. However, the current understanding of its mechanism is primarily based on supplier-provided information. There is a clear need for independent, peer-reviewed research to rigorously verify its mechanism of action, establish a comprehensive safety and efficacy profile, and directly compare its performance against other CRAC channel inhibitors in standardized assays. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

Assessing the Selectivity of 5J-4 in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "5J-4" did not yield any specific information regarding its function, mechanism of action, or selectivity in different cell types. The scientific literature readily available through broad searches does not contain data on a molecule designated as this compound. Therefore, a direct comparison with alternative compounds and the provision of experimental data for this compound is not possible at this time.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general framework and methodologies for assessing the selectivity of a novel compound, which can be applied once information on this compound or a similarly acting agent becomes available. This will include a discussion of common alternative compounds for illustrative purposes, detailed experimental protocols, and visualizations of relevant pathways and workflows.

General Principles of Selectivity Assessment

The selectivity of a compound refers to its ability to interact with a specific target (e.g., a protein, enzyme, or receptor) with high affinity, while having minimal interaction with other, unintended targets. Assessing selectivity is a critical step in drug development to understand a compound's potential efficacy and off-target effects, which can lead to toxicity.

Hypothetical Comparison of a Kinase Inhibitor (Compound X)

To illustrate the data presentation and comparison, let's consider a hypothetical scenario involving a novel kinase inhibitor, "Compound X," and compare its performance against two well-established, commercially available kinase inhibitors, "Inhibitor A" and "Inhibitor B."

Table 1: Comparative Selectivity and Potency of Kinase Inhibitors

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cell Line A GI50 (µM)Cell Line B GI50 (µM)
Compound X 15>10,0005,2000.57.8
Inhibitor A 255001,5001.29.5
Inhibitor B 81508000.23.1

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. GI50: Half-maximal growth inhibition concentration. A lower value indicates greater anti-proliferative effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used to assess compound selectivity.

Kinase Inhibition Assay (Biochemical Assay)

This experiment determines the direct inhibitory effect of a compound on the activity of a purified enzyme.

Protocol:

  • Reagents and Materials: Purified recombinant target kinase and off-target kinases, kinase buffer, ATP, substrate peptide (specific to the kinase), test compound (e.g., Compound X), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Cell-Based Assay)

This experiment assesses the effect of a compound on the growth and viability of different cell lines.

Protocol:

  • Reagents and Materials: Cell lines of interest (e.g., cancer cell line with target overexpression vs. a control cell line), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours). d. Add the viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's protocol. e. Calculate the GI50 value by normalizing the data to untreated control cells and fitting to a dose-response curve.

Western Blotting for Target Engagement

This technique is used to determine if the compound inhibits the target protein within the cell by analyzing the phosphorylation status of its downstream substrates.

Protocol:

  • Reagents and Materials: Cell lines, lysis buffer, protease and phosphatase inhibitors, primary antibodies (against the phosphorylated and total protein of the target's substrate), secondary antibody (HRP-conjugated), and chemiluminescent substrate.

  • Procedure: a. Treat cells with the test compound at various concentrations for a specific duration. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with the primary antibody overnight. e. Wash the membrane and incubate with the secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Quantify the band intensities to determine the extent of target inhibition.

Visualizing Workflows and Pathways

Diagrams are essential for communicating complex experimental processes and biological relationships.

Experimental_Workflow Experimental Workflow for Assessing Compound Selectivity cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Panel_Screening Kinase Panel Screening IC50_Determination IC50 Determination Kinase_Panel_Screening->IC50_Determination Identify potent hits Cell_Line_Screening Cell Line Proliferation Screening IC50_Determination->Cell_Line_Screening Validate in cellular context Target_Engagement Target Engagement (Western Blot) Cell_Line_Screening->Target_Engagement Off_Target_Effects Off-Target Effect Profiling Target_Engagement->Off_Target_Effects Compound_Synthesis Novel Compound Synthesis Compound_Synthesis->Kinase_Panel_Screening Primary screen

Caption: Workflow for assessing compound selectivity.

Signaling_Pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Cellular_Response Compound_X Compound X Compound_X->Target_Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

In the absence of specific data for "this compound," this guide provides a robust framework for its future evaluation. The principles and methodologies outlined here are broadly applicable for assessing the selectivity of any novel compound, enabling researchers to generate the critical data needed for informed decision-making in the drug discovery and development process.

Safety Operating Guide

Urgent Safety Notice: Chemical Identification Required for 5J-4 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Immediate action is required to identify the chemical compound designated as "5J-4" before any disposal procedures can be safely recommended. Our comprehensive search of chemical databases and safety data sheets has yielded no specific information for a substance with this identifier. The designation "this compound" may be an internal laboratory code, an abbreviation, or a novel compound without publicly available safety and disposal protocols.

Providing generic disposal instructions without precise chemical identification would be highly irresponsible and could result in significant safety hazards, environmental damage, and regulatory non-compliance. The proper disposal of chemical waste is strictly regulated and is entirely dependent on the specific properties and hazards of the substance .

To ensure the safety of all personnel and to maintain compliance, please provide one of the following identifiers for "this compound":

  • Full Chemical Name: The systematic name of the compound (e.g., 2-chloro-4-nitroaniline).

  • CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

Once the chemical identity of this compound is confirmed, we will provide a detailed and tailored disposal plan that includes:

  • Essential Safety and Logistical Information: Immediate handling precautions, required personal protective equipment (PPE), and appropriate storage and transportation guidelines.

  • Step-by-Step Disposal Procedures: Clear, actionable instructions for the safe disposal of this compound, in accordance with all relevant regulations.

  • Data-Driven Safety Protocols: Summarized quantitative data on toxicity, reactivity, and other hazards in a structured format.

  • Visual Safety Guides: Diagrams illustrating safe handling workflows and emergency procedures, where applicable.

Do not attempt to dispose of the substance labeled "this compound" until its chemical identity has been definitively established and appropriate, specific disposal procedures have been provided. Please forward the requested information to your safety officer or environmental health and safety department to initiate the correct disposal process.

Navigating the Safe Handling of 5J-4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide pertains to the handling of 5-Aminopyrazole-4-carbonitrile, as no specific safety data for a substance designated "5J-4" is publicly available. This information is provided as a representative framework for handling similar hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical prior to its use.

This document provides essential safety and logistical information for the operational use and disposal of 5-Aminopyrazole-4-carbonitrile, a compound requiring careful handling due to its potential health hazards. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

5-Aminopyrazole-4-carbonitrile is classified as a substance that can cause skin and serious eye irritation.[1] The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses complying with EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Laboratory coat. Impervious protective clothing should be considered if there is a risk of significant exposure.To prevent skin contact which can cause irritation.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.To prevent inhalation of dust particles.[1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is necessary to minimize exposure and ensure safe handling of 5-Aminopyrazole-4-carbonitrile.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]
  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
  • Before handling, inspect all PPE for integrity. Damaged gloves or other protective gear must be replaced immediately.

2. Handling the Compound:

  • Avoid the formation of dust.[3]
  • Wash hands and any exposed skin thoroughly after handling.[1]
  • Do not eat, drink, or smoke in the designated handling area.[2]
  • Keep the container tightly closed when not in use.[1]

3. In Case of Exposure:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
  • If Inhaled: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.
  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Plan: Waste Management Protocol

Proper disposal of 5-Aminopyrazole-4-carbonitrile and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix with other waste streams.
  • Collect waste material in its original container or a clearly labeled, suitable, and closed container.

2. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with all applicable national and local regulations.[1][2]
  • Handle uncleaned containers as you would the product itself.[1]
  • Do not allow the chemical to enter drains or water courses.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process and necessary actions for the safe handling and disposal of 5-Aminopyrazole-4-carbonitrile.

cluster_prep Preparation cluster_handling Handling cluster_first_aid First Aid cluster_disposal Disposal prep_ppe Inspect & Don PPE prep_workspace Verify Fume Hood & Safety Stations prep_ppe->prep_workspace handle_compound Handle Compound (Avoid Dust) prep_workspace->handle_compound handle_exposure Exposure Event? handle_compound->handle_exposure aid_skin Skin: Wash Area handle_exposure->aid_skin Yes - Skin aid_eyes Eyes: Rinse & Seek Medical Attention handle_exposure->aid_eyes Yes - Eyes aid_inhaled Inhaled: Move to Fresh Air handle_exposure->aid_inhaled Yes - Inhaled aid_swallowed Swallowed: Seek Medical Attention handle_exposure->aid_swallowed Yes - Swallowed dispose_waste Segregate & Label Waste handle_exposure->dispose_waste No aid_skin->handle_compound aid_eyes->handle_compound aid_inhaled->handle_compound aid_swallowed->handle_compound dispose_container Dispose per Regulations dispose_waste->dispose_container

Caption: Workflow for Safe Handling and Disposal of 5-Aminopyrazole-4-carbonitrile.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.